2-Methyl-1-decene
描述
Structure
3D Structure
属性
IUPAC Name |
2-methyldec-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22/c1-4-5-6-7-8-9-10-11(2)3/h2,4-10H2,1,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMACKQLXSEXIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60333806 | |
| Record name | 2-Methyl-1-decene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60333806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13151-27-4 | |
| Record name | 2-Methyl-1-decene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60333806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Significance of 2-Methyl-1-decene and Synthetic Hurdles
<-3a _2.03e_2="">## A Comprehensive Technical Guide to the Synthesis of 2-Methyl-1-decene from 2-decanone
This guide offers an in-depth exploration of the synthetic pathways for converting 2-decanone to the valuable terminal alkene, this compound. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the fundamental chemical principles, provides detailed, actionable experimental protocols, and offers critical insights into selecting the most suitable synthetic strategy. We will dissect three robust and widely employed methodologies: the Wittig reaction, the Shapiro reaction, and the Tebbe olefination, presenting a comparative analysis to inform your experimental design.
This compound is a terminal alkene of considerable interest across various chemical industries. It serves as a monomer in polymer synthesis, a component in fragrance formulations, and a crucial intermediate in the construction of more complex organic molecules. Consequently, its efficient and high-yielding synthesis is a significant objective. The transformation of a ketone, such as 2-decanone, into an alkene represents a fundamental operation in organic synthesis. However, achieving high selectivity and yield for a sterically encumbered terminal alkene like this compound poses distinct challenges. These include managing potential side reactions and the necessity for meticulously controlled reaction conditions to favor the desired product.
Synthetic Strategies: A Comparative Overview
The selection of a synthetic route for the conversion of 2-decanone to this compound is contingent upon several factors, including desired yield, scalability, and the accessibility of reagents and specialized equipment. This guide will concentrate on three well-established and reliable methods: the Wittig reaction, the Shapiro reaction, and Tebbe olefination.
The Wittig Reaction: A Classic and Versatile Olefination
The Wittig reaction stands as a cornerstone of alkene synthesis, celebrated for its dependability and broad applicability.[1][2][3] This reaction utilizes a phosphorus ylide, also known as a Wittig reagent, to transform a ketone or aldehyde into an alkene.[1][3] For the synthesis of this compound from 2-decanone, the necessary Wittig reagent is methylenetriphenylphosphorane (Ph3P=CH2).[1]
Mechanism and Rationale:
The reaction is understood to proceed through a [2+2] cycloaddition between the ylide and the ketone, forming a transient four-membered ring intermediate called an oxaphosphetane.[1][4][5] This intermediate subsequently decomposes to yield the desired alkene and triphenylphosphine oxide. The thermodynamic driving force for this transformation is the formation of the exceptionally stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.
Figure 1. The Wittig reaction mechanism for the synthesis of this compound.
Experimental Protocol:
A detailed, step-by-step procedure for the Wittig olefination of 2-decanone is outlined below.
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in a suitable solvent (e.g., hexanes)
-
2-Decanone
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Pentane or hexanes for purification
-
Standard, dry glassware for anhydrous reactions
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Ylide Generation:
-
In a flame-dried, three-necked flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide in anhydrous diethyl ether or THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of n-butyllithium with vigorous stirring. The formation of the ylide is indicated by the appearance of a characteristic color (often yellow or orange).[6]
-
Stir the mixture at 0 °C for a designated period, then allow it to warm to room temperature to ensure complete ylide formation.
-
-
Olefination:
-
Cool the ylide solution back to 0 °C.
-
Add a solution of 2-decanone in the same anhydrous solvent dropwise to the ylide solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight to ensure complete conversion.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or another suitable organic solvent.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic solution under reduced pressure.
-
The crude product will be a mixture of this compound and triphenylphosphine oxide. The byproduct can be removed by precipitation from a nonpolar solvent like pentane or by column chromatography.
-
Data Summary:
| Reactant/Reagent | Molar Eq. |
| Methyltriphenylphosphonium bromide | 1.1 - 1.2 |
| n-Butyllithium | 1.0 - 1.1 |
| 2-Decanone | 1.0 |
Note: Yields are typically in the range of 70-90% but can be influenced by the purity of reagents and reaction conditions.
The Shapiro Reaction: A Hydrazone-Based Olefination
The Shapiro reaction provides an alternative pathway to alkenes from ketones, proceeding through the decomposition of a tosylhydrazone intermediate.[7] This method is particularly advantageous for the synthesis of less-substituted alkenes.[8]
Mechanism and Rationale:
The reaction commences with the formation of a tosylhydrazone from 2-decanone and p-toluenesulfonylhydrazide.[9] Treatment of this tosylhydrazone with two equivalents of a strong base, typically an organolithium reagent, generates a dianion.[7][8] This dianion then undergoes elimination of a sulfinate anion and molecular nitrogen to form a vinyllithium intermediate.[8][10] Quenching this intermediate with a proton source, such as water, affords the final alkene product.[9]
Figure 2. The Shapiro reaction pathway for the synthesis of this compound.
Experimental Protocol:
Materials:
-
2-Decanone
-
p-Toluenesulfonylhydrazide (Tosylhydrazine)
-
Methanol or ethanol
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
n-Butyllithium (n-BuLi) or sec-butyllithium (sec-BuLi)
-
Standard, dry glassware for anhydrous reactions
-
Inert atmosphere setup
Procedure:
-
Tosylhydrazone Formation:
-
Dissolve 2-decanone and a slight molar excess of tosylhydrazine in methanol or ethanol.
-
A catalytic amount of acid may be added to accelerate the reaction.
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
The tosylhydrazone product often precipitates and can be collected by filtration, washed with cold solvent, and dried.
-
-
Alkene Formation:
-
In a flame-dried, three-necked flask under an inert atmosphere, dissolve the dried tosylhydrazone in anhydrous THF or diethyl ether.
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Slowly add at least two equivalents of the organolithium base.
-
After the addition, allow the reaction to warm slowly to room temperature and stir for several hours.
-
-
Work-up and Purification:
-
Carefully quench the reaction with water.
-
Extract the mixture with a nonpolar solvent.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Filter and concentrate the solvent to yield the crude product, which can be purified by column chromatography or distillation.
-
Data Summary:
| Reactant/Reagent | Molar Eq. |
| 2-Decanone | 1.0 |
| p-Toluenesulfonylhydrazide | 1.0 - 1.1 |
| Organolithium Base | 2.0 - 2.2 |
Note: The Shapiro reaction is known for its high regioselectivity, favoring the formation of the less substituted alkene.[8]
Tebbe Olefination: A Mild and Efficient Methylenation
The Tebbe reaction employs the Tebbe reagent, a titanium-based organometallic compound, for the methylenation of carbonyl compounds.[11] It is particularly effective for sterically hindered ketones and substrates that are sensitive to basic conditions.[12][13]
Mechanism and Rationale:
The Tebbe reagent is a precursor to the active methylenating species, a Schrock carbene.[12][14] This carbene undergoes a [2+2] cycloaddition with the ketone to form a titanacyclobutane intermediate.[12][14] This intermediate then collapses, yielding the desired alkene and a titanium oxo species.[12][14]
Figure 3. The Tebbe olefination mechanism.
Experimental Protocol:
Materials:
-
Tebbe reagent (commercially available as a solution in toluene)
-
2-Decanone
-
Anhydrous toluene or THF
-
Weak Lewis base such as pyridine (optional)
-
Methanol or dilute aqueous sodium hydroxide for quenching
-
Pentane or hexanes
-
Diatomaceous earth (Celite®)
-
Glassware and setup for air- and moisture-sensitive reactions
Procedure:
-
Reaction Setup:
-
All manipulations must be performed under a strictly inert atmosphere.
-
Dissolve 2-decanone in anhydrous toluene or THF in a Schlenk flask.
-
Cool the solution to a low temperature (e.g., -40 °C to -78 °C).
-
-
Addition of Tebbe Reagent:
-
Slowly add the Tebbe reagent solution to the cooled solution of 2-decanone.
-
Stir the reaction mixture at low temperature, then allow it to slowly warm to room temperature.
-
-
Work-up and Purification:
-
Cool the reaction mixture and cautiously quench any excess Tebbe reagent with methanol or dilute aqueous sodium hydroxide.[15]
-
Dilute the mixture with pentane and filter through a pad of Celite® to remove titanium byproducts.
-
Wash the Celite® pad with additional pentane.
-
Combine the filtrates and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography.
-
Data Summary:
| Reactant/Reagent | Molar Eq. |
| 2-Decanone | 1.0 |
| Tebbe Reagent | 1.1 - 1.5 |
Note: The Tebbe reagent is pyrophoric and must be handled with extreme care using appropriate air-sensitive techniques.[11]
Conclusion and Recommendations
The synthesis of this compound from 2-decanone can be successfully accomplished using several reliable methods.
-
The Wittig reaction is a robust and widely practiced method, well-suited for general laboratory synthesis. The primary consideration is the removal of the triphenylphosphine oxide byproduct.
-
The Shapiro reaction offers a highly effective alternative, particularly for large-scale syntheses, due to the formation of gaseous and water-soluble byproducts that simplify purification.
-
The Tebbe olefination is the preferred method for substrates that are sensitive to basic conditions or are sterically hindered. However, the hazardous nature and cost of the Tebbe reagent demand specialized handling protocols.
The optimal choice of synthetic route will be dictated by the specific demands of the research project, including the desired scale, purity requirements, and available laboratory facilities. It is always prudent to conduct small-scale pilot reactions to optimize conditions before scaling up.
References
-
NROChemistry. Tebbe Olefination. Retrieved from [Link]
-
Wikipedia. Tebbe's reagent. Retrieved from [Link]
-
Organic Synthesis. Tebbe and Petasis Olefinations. Retrieved from [Link]
-
University of Illinois Urbana-Champaign. Carbonyl Olefination Using Titanium-Carbene Reagents. Retrieved from [Link]
-
Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
-
YouTube. Tebbe Olefination. Retrieved from [Link]
-
Wikipedia. Wittig reaction. Retrieved from [Link]
-
University of California, Davis. Synthesis of an Alkene via the Wittig Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. Wittig Reaction. Retrieved from [Link]
-
YouTube. Shapiro Reaction. Retrieved from [Link]
-
Lumen Learning. 20.4. The Wittig reaction | Organic Chemistry II. Retrieved from [Link]
-
Course Hero. SHAPIRO REACTION. Retrieved from [Link]
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Chemistry LibreTexts. The Wittig Reaction. Retrieved from [Link]
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Wikipedia. Shapiro reaction. Retrieved from [Link]
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SlideShare. Shapiro reaction. Retrieved from [Link]
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Grokipedia. Shapiro reaction. Retrieved from [Link]
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Wikipedia. Methylenetriphenylphosphorane. Retrieved from [Link]
Sources
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- 3. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
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- 6. Methylenetriphenylphosphorane - Wikipedia [en.wikipedia.org]
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- 12. Tebbe Olefination | NROChemistry [nrochemistry.com]
- 13. chemistry.illinois.edu [chemistry.illinois.edu]
- 14. youtube.com [youtube.com]
- 15. organic-synthesis.com [organic-synthesis.com]
An In-depth Technical Guide to Alternative Synthesis Routes for 2-Methyl-1-decene
Abstract
2-Methyl-1-decene is a valuable terminal alkene whose structure is of significant interest in the fields of fine chemicals and pharmaceutical development. Its unique branching provides a molecular scaffold that can influence pharmacokinetic and pharmacodynamic properties in drug candidates. This technical guide provides an in-depth analysis of three principal alternative synthesis routes for this compound: the Wittig reaction, Grignard reaction followed by alcohol dehydration, and olefin cross-metathesis. Each route is critically evaluated from the perspective of a senior application scientist, focusing on mechanistic rationale, practical execution, scalability, and the inherent advantages and limitations. This document serves as a comprehensive resource for researchers, chemists, and drug development professionals seeking to synthesize and utilize this versatile chemical intermediate.
Introduction: The Strategic Importance of this compound
In the landscape of organic synthesis, terminal alkenes, or α-olefins, are fundamental building blocks.[1] They serve as versatile handles for a multitude of chemical transformations, including polymerization, alkylation, and the introduction of various functional groups.[2] this compound distinguishes itself through the presence of a methyl group at the C2 position, a structural motif that has profound implications in medicinal chemistry.
While not a gem-dimethyl group in the strictest sense, the isobutenyl terminus of this compound is a related structural feature. The gem-dimethyl group is frequently employed by medicinal chemists to enhance potency, modulate metabolic stability, and improve a drug candidate's overall pharmacokinetic profile.[3][4] This is often attributed to the Thorpe-Ingold effect, where the quaternary carbon can restrict bond angles and favor specific conformations, potentially leading to stronger binding with biological targets.[3][5] The structural rigidity and steric bulk offered by the 2-methyl substitution in this compound can similarly be exploited to probe structure-activity relationships (SAR) and optimize lead compounds.
Given its potential utility, access to efficient and scalable synthetic routes is paramount. This guide moves beyond textbook examples to provide a practical analysis of viable laboratory and potential pilot-scale syntheses of this target molecule.
Synthesis Route 1: The Wittig Reaction
The Wittig reaction stands as a cornerstone of alkene synthesis, offering a reliable method for converting aldehydes and ketones into olefins with unambiguous placement of the double bond.[6] This method is particularly well-suited for creating terminal alkenes from aldehydes.[7]
Mechanistic Rationale
The synthesis of this compound via the Wittig reaction involves the reaction of decanal with a phosphorus ylide, specifically methylenetriphenylphosphorane (Ph₃P=CH₂). The causality of this reaction is rooted in the nucleophilic character of the ylide's α-carbon, which attacks the electrophilic carbonyl carbon of the aldehyde.
Caption: Wittig reaction pathway for this compound synthesis.
The reaction proceeds through a four-membered ring intermediate, an oxaphosphetane. The driving force for the reaction is the subsequent collapse of this intermediate to form the desired alkene and the highly stable triphenylphosphine oxide (TPPO). The formation of the strong phosphorus-oxygen double bond makes the overall reaction thermodynamically favorable.
Experimental Protocol
This protocol is adapted from standard procedures for non-stabilized ylides.
Step 1: Ylide Generation
-
Under an inert nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Add n-butyllithium (n-BuLi, 1.05 equivalents) dropwise. The appearance of a characteristic deep red or orange color indicates the formation of the ylide.
-
Stir the mixture at this temperature for 30-60 minutes.
Step 2: Olefination
-
Cool the ylide solution to -78 °C (dry ice/acetone bath).
-
Add a solution of decanal (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.
-
Allow the reaction to stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of water.
Step 3: Work-up and Purification
-
Extract the mixture with diethyl ether or hexanes (3x).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent in vacuo. A white precipitate of TPPO will form.
-
To remove the bulk of the TPPO, triturate the crude product with cold hexanes and filter.
-
Purify the filtrate by flash column chromatography on silica gel (using hexanes as eluent) to yield pure this compound.
Discussion
-
Advantages: This method offers excellent regioselectivity, ensuring the double bond is formed exclusively at the terminal position. The reaction conditions are generally mild, though they require anhydrous techniques due to the use of n-BuLi.
-
Limitations: The primary drawback is the stoichiometric formation of triphenylphosphine oxide as a byproduct. Removing TPPO can be challenging, often requiring careful chromatography, which can complicate purification on a larger scale. The use of strong, pyrophoric bases like n-BuLi necessitates stringent safety protocols.
Synthesis Route 2: Grignard Reaction and Dehydration
This classical two-step approach involves the construction of a tertiary alcohol, which is subsequently dehydrated to form the target alkene. This route offers flexibility as the key carbon-carbon bond can be formed in two different ways.
Mechanistic Rationale
Step A: Grignard Addition The core of this step is the nucleophilic addition of a Grignard reagent to a ketone.[8] To form the precursor alcohol, 2-methyl-2-decanol, two retrosynthetic disconnections are logical:
-
Path A: Reaction of 2-decanone with methylmagnesium bromide.
-
Path B: Reaction of acetone with nonylmagnesium bromide.
In both cases, the highly polarized carbon-magnesium bond of the Grignard reagent provides a potent carbon nucleophile that attacks the electrophilic carbonyl carbon.[9] A subsequent acidic workup protonates the resulting alkoxide to yield the tertiary alcohol.
Step B: Acid-Catalyzed Dehydration The dehydration of the tertiary alcohol proceeds via an E1 mechanism.[10] The alcohol's hydroxyl group is first protonated by a strong acid (e.g., H₂SO₄ or H₃PO₄), converting it into a good leaving group (water). Loss of water generates a relatively stable tertiary carbocation. A base (water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon to form the double bond.[11]
Caption: Grignard addition followed by dehydration workflow.
A critical consideration in this step is regioselectivity. The tertiary carbocation intermediate has two types of adjacent protons that can be removed: those on the C1 methyl group and those on the C3 methylene group. Removal of a C1 proton yields the desired terminal alkene (this compound, the Hofmann product), while removal of a C3 proton yields the internal, more substituted alkene (2-Methyl-2-decene, the Zaitsev product). According to Zaitsev's rule, the thermodynamically more stable, more substituted alkene is typically the major product.[10][12]
Experimental Protocol
Step 1: Synthesis of 2-Methyl-2-decanol (via Path A)
-
Set up a flame-dried, three-necked flask under an inert atmosphere, equipped with a dropping funnel and condenser.
-
Place anhydrous diethyl ether in the flask and add 2-decanone (1.0 equivalent).
-
Cool the flask in an ice bath.
-
Add methylmagnesium bromide (1.1 equivalents, typically a 3.0 M solution in ether) dropwise via the dropping funnel, maintaining the temperature below 10 °C.[13]
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.
-
Cool the reaction again in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2x).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield crude 2-methyl-2-decanol, which can often be used in the next step without further purification.
Step 2: Dehydration of 2-Methyl-2-decanol
-
Combine the crude 2-methyl-2-decanol with a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or phosphoric acid) in a distillation apparatus.[14]
-
Heat the mixture. The lower-boiling alkene products will distill as they are formed, driving the equilibrium toward the products (Le Châtelier's principle).[15]
-
Collect the distillate in a receiver cooled in an ice bath to minimize evaporation.
-
Wash the collected distillate with a saturated sodium bicarbonate solution to neutralize any acid, then with water.
-
Dry the organic product over a drying agent (e.g., CaCl₂), filter, and perform a final fractional distillation to separate the isomeric alkene products.
Discussion
-
Advantages: Starting materials for both pathways (2-decanone, acetone, alkyl halides) are generally accessible and cost-effective. The Grignard reaction itself is a robust and high-yielding C-C bond formation method.
-
Limitations: The primary challenge is the lack of regioselectivity in the dehydration step. The formation of the more stable Zaitsev product (2-Methyl-2-decene) is favored, leading to a mixture of isomers that requires careful fractional distillation to separate.[11] This significantly reduces the overall isolated yield of the desired this compound.
Synthesis Route 3: Olefin Cross-Metathesis
Olefin metathesis is a powerful, Nobel prize-winning technology that allows for the "swapping" of alkylidene groups between two alkenes, catalyzed by transition metal complexes, most notably those based on ruthenium (Grubbs' catalysts).[16] Cross-metathesis provides a direct and potentially atom-economical route to the target molecule.
Mechanistic Rationale
This route involves the cross-metathesis of a simple, inexpensive C4 alkene, isobutylene (2-methylpropene), with a long-chain terminal alkene, 1-nonene. The catalyst, a ruthenium alkylidene complex, initiates a catalytic cycle involving a series of [2+2] cycloaddition and cycloreversion steps.
Caption: Simplified catalytic cycle for olefin cross-metathesis.
The reaction is an equilibrium process. To favor the formation of the desired cross-product, reaction conditions must be optimized to suppress the unproductive homodimerization of each starting alkene. Using a large excess of one of the reactants (typically the more volatile one, isobutylene) can drive the equilibrium towards the desired product.[17] The removal of the gaseous ethylene byproduct also helps to push the reaction to completion.
Experimental Protocol
This protocol is conceptualized based on general procedures for cross-metathesis.[18][19]
-
In a glovebox or under an inert atmosphere, dissolve 1-nonene (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Add a second-generation Grubbs' catalyst (e.g., Grubbs II or a Hoveyda-Grubbs catalyst, 1-5 mol%).[20]
-
Seal the reaction vessel and cool to 0 °C.
-
Introduce a significant excess of isobutylene gas (e.g., 3-5 equivalents) by bubbling it through the solution or by pressurizing the vessel.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by GC-MS.
-
Once the reaction is complete, quench it by adding a few drops of ethyl vinyl ether.
-
Remove the solvent in vacuo.
-
Purify the residue by flash column chromatography on silica gel to separate the product from the catalyst residue and any homodimerized byproducts.
Discussion
-
Advantages: This method is elegant and potentially highly efficient. It offers excellent functional group tolerance (though not relevant for this specific hydrocarbon synthesis). The direct C-C bond formation avoids multiple steps and the generation of stoichiometric byproducts like TPPO.
-
Limitations: The primary challenge is controlling the selectivity between the desired cross-metathesis and the undesired homodimerization of 1-nonene. This requires careful optimization of catalyst choice, substrate ratios, and reaction concentration.[17] Ruthenium-based catalysts are expensive, which can be a significant factor for large-scale synthesis. Finally, handling a gaseous reactant like isobutylene requires specialized equipment.
Comparative Analysis of Synthesis Routes
To provide a clear, at-a-glance comparison for the research scientist, the key parameters of each route are summarized below. Yields are estimated based on typical outcomes for these reaction types, as specific literature values for this compound are scarce.
| Parameter | Wittig Reaction | Grignard + Dehydration | Olefin Cross-Metathesis |
| Primary Starting Materials | Decanal, Methyltriphenylphosphonium Bromide | 2-Decanone, MeMgBr OR Acetone, NonylMgBr | 1-Nonene, Isobutylene |
| Key Reagents | n-BuLi, THF | H₂SO₄ or H₃PO₄ | Grubbs' Catalyst, DCM |
| Estimated Yield | 60-80% | 30-50% (of desired isomer) | 50-85% (highly dependent on optimization) |
| Regioselectivity | Excellent | Poor (Zaitsev product favored) | Good (but requires optimization) |
| Key Byproducts | Triphenylphosphine oxide | 2-Methyl-2-decene, Water | Ethylene, 1,1,8,8-tetramethyloct-4-ene |
| Scalability Concerns | TPPO removal, Use of pyrophoric reagents | Isomer separation (distillation) | Catalyst cost, Handling of gaseous reactant |
| Ideal Application | Lab-scale synthesis requiring high purity and unambiguous double bond placement. | When starting materials are inexpensive and isomer separation is feasible. | Process development where atom economy and directness are key drivers. |
Conclusion and Future Outlook
The synthesis of this compound can be successfully approached through several distinct and well-established chemical transformations.
-
The Wittig Reaction offers the most direct and regioselective route, making it an excellent choice for laboratory-scale synthesis where purity is the primary concern, despite challenges with byproduct removal.
-
The Grignard Reaction followed by Dehydration is a cost-effective but less elegant approach, hampered by poor regioselectivity in the final elimination step. Its utility is largely dependent on the efficiency of the required isomer separation.
-
Olefin Cross-Metathesis represents the most modern and potentially atom-economical route. While requiring specialized catalysts and careful optimization to control selectivity, it holds the most promise for developing a streamlined and scalable industrial process.
For drug development professionals, the choice of synthesis will depend on the scale required and the purity specifications for subsequent biological testing. The Wittig reaction provides immediate access for initial SAR studies, while olefin metathesis would be the superior candidate for future process chemistry development should the 2-methyl-1-decenyl moiety prove beneficial in a clinical candidate. The continued development of more active and selective metathesis catalysts will likely make this the preferred route in the future.
References
-
Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210. [Link][3][4]
-
Martin, S. F., et al. (1998). (3aβ,9bβ)-1,2,3a,4,5,9b-HEXAHYDRO-9b-HYDROXY-3a-METHYL-3H-BENZ[e]INDEN-3-ONE. Organic Syntheses, 75, 1. [Link][9]
-
Anonymous. (n.d.). Acid Catalyzed Dehydration of 2-Methyl-2-butanol. Studylib. Retrieved from [Link][10]
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A Comprehensive Technical Guide to 2-Methyl-1-decene for Researchers and Drug Development Professionals
Introduction: Understanding the Versatility of a Branched Alpha-Olefin
In the landscape of specialty chemicals, 2-Methyl-1-decene (CAS No. 13151-27-4) emerges as a molecule of significant interest for researchers, scientists, and professionals in drug development.[1][2] As a branched alpha-olefin, its unique structural characteristics impart distinct physical and chemical properties that differentiate it from its linear isomer, 1-decene. This guide provides an in-depth exploration of the commercial availability, quality benchmarks, and critical applications of this compound, designed to empower scientific and developmental endeavors.
Physicochemical Characteristics
This compound is a hydrocarbon with the molecular formula C₁₁H₂₂ and a molecular weight of approximately 154.3 g/mol .[1] Its structure, featuring a methyl group at the second carbon position of a decene chain, introduces branching that influences its reactivity and physical properties.
| Property | Value | Source |
| CAS Number | 13151-27-4 | [1][2] |
| Molecular Formula | C₁₁H₂₂ | [1] |
| Molecular Weight | 154.29 g/mol | [1] |
| IUPAC Name | 2-methyldec-1-ene | [1][2] |
| Appearance | Colorless oil | |
| Boiling Point | ~191 °C | ChemSynthesis |
| Density | ~0.754 g/mL | ChemSynthesis |
Commercial Availability and Supplier Landscape
Sourcing high-purity this compound is critical for reproducible research and development outcomes. The compound is available from a range of specialty chemical suppliers, typically in research and development quantities.
| Supplier | Purity | Notes |
| Sigma-Aldrich | 97% | Offered through their Rieke Metals, Inc. brand. |
| Alfa Chemistry | 96% | Available for experimental and research use. |
| BOC Sciences | Custom Synthesis | Offers custom synthesis for chemicals not in stock, catering to specific research needs.[3] |
| PubChem Vendors | Varies | PubChem lists several chemical vendors, though purity and stock levels may vary.[1] |
It is imperative for researchers to request and scrutinize the Certificate of Analysis (CoA) from the supplier to verify the purity and identity of the material. The CoA provides lot-specific information on the analytical methods used for quality control and the measured purity.
Quality Control and Analytical Methodologies
Ensuring the purity and structural integrity of this compound is paramount. The primary analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for separating this compound from potential impurities and for confirming its molecular weight. Branched alkanes and alkenes can be identified by their characteristic fragmentation patterns in the mass spectrum.[4]
Illustrative GC-MS Protocol for Branched Alkenes:
A general protocol for the GC-MS analysis of branched alkenes can be adapted for this compound.[5]
-
Column: A nonpolar polysiloxane capillary column (e.g., DB-1 type) is suitable for separating hydrocarbons.[5]
-
Injector: Split/splitless injector.
-
Oven Program: A temperature program starting at a low temperature (e.g., 40°C) and ramping up to a higher temperature (e.g., 250°C) allows for the separation of volatile components.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV is standard for generating reproducible fragmentation patterns.
The resulting mass spectrum for this compound will show a molecular ion peak (M+) and characteristic fragment ions resulting from cleavage at the branched carbon, which helps in its identification.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectroscopy are indispensable for the structural elucidation of this compound. The chemical shifts and coupling patterns in the ¹H NMR spectrum, and the number and chemical shifts of signals in the ¹³C NMR spectrum, provide a definitive fingerprint of the molecule.
Expected ¹H NMR Spectral Features:
-
Vinyl Protons (=CH₂): Two distinct signals in the vinylic region (~4.6-5.0 ppm), appearing as singlets or narrow multiplets.
-
Allylic Methyl Protons (-C(CH₃)=CH₂): A singlet in the allylic region (~1.7 ppm).
-
Alkyl Chain Protons: A series of multiplets in the upfield region (~0.8-2.0 ppm).
-
Terminal Methyl Protons (-CH₂CH₃): A triplet at the most upfield position (~0.9 ppm).
Synthesis and Manufacturing Insights
While detailed industrial synthesis routes for this compound are proprietary, understanding the general principles of alkene synthesis provides insight into potential impurities. A common method for the synthesis of alpha-olefins is the oligomerization of smaller alkenes.[8] For branched alpha-olefins, a plausible route involves the Wittig reaction or related olefination reactions starting from a suitable ketone.
A potential laboratory-scale synthesis could involve the reaction of a Wittig reagent derived from methyltriphenylphosphonium bromide with 2-decanone. This would selectively form the terminal double bond.
Caption: A flowchart outlining the key safety protocols for handling this compound.
Conclusion
This compound represents a valuable building block for innovation in both materials science and organic synthesis. Its commercial availability, though more specialized than its linear counterpart, allows for its exploration in a variety of research and development settings. By understanding its properties, sourcing it from reputable suppliers, and adhering to strict quality control and safety protocols, researchers can effectively harness the potential of this versatile branched alpha-olefin.
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An In-depth Technical Guide to the Health and Safety of 2-Methyl-1-decene for Laboratory Professionals
This guide provides a comprehensive overview of the health and safety considerations essential for handling 2-Methyl-1-decene in a research and development setting. Designed for scientists, researchers, and drug development professionals, this document moves beyond mere procedural lists to explain the causality behind safety protocols, grounded in the physicochemical properties of the compound. By understanding the "why," laboratory personnel can cultivate a more intuitive and robust culture of safety.
Section 1: Chemical Identification and Physicochemical Properties
This compound is an unsaturated aliphatic hydrocarbon.[1] Its structure, featuring a terminal double bond and a branched methyl group, dictates its reactivity and physical behavior. These properties are the foundation of its hazard profile and inform every safety recommendation that follows. While specific experimental data for this compound is limited, its properties can be reliably extrapolated from its close structural isomer, 1-decene, and shorter-chain analogues.
| Property | Value | Source |
| IUPAC Name | 2-methyldec-1-ene | [1] |
| Synonyms | 1-Decene, 2-methyl- | [1] |
| CAS Number | 13151-27-4 | [1][2] |
| Molecular Formula | C₁₁H₂₂ | [1][2] |
| Molecular Weight | 154.29 g/mol | [1][2] |
| Appearance | Colorless liquid (inferred) | [3] |
| Boiling Point | 188.3 °C at 760 mmHg | [2] |
| Density | 0.752 g/cm³ | [2] |
| Flash Point | ~ 57.7 °C (estimated) | [2] |
| Vapor Density | > 1 (Air = 1) (inferred) | [4] |
| Water Solubility | Insoluble | [4][5] |
Causality Insight: The high vapor density indicates that vapors are heavier than air and can accumulate in low-lying areas, creating a hidden ignition or inhalation hazard.[6][7] Its insolubility in water is critical for environmental considerations and spill cleanup procedures.[4]
Section 2: Hazard Identification and GHS Classification
While a specific GHS classification for this compound is not universally established, a hazard assessment based on analogous C10-C11 alkenes like 1-decene and 2-methyl-1-hexene provides a reliable framework.[8][9]
| Hazard Class | Category | Hazard Statement | Pictogram |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapour | 🔥 |
| Aspiration Hazard | Category 1 | H304: May be fatal if swallowed and enters airways | sağlık |
| Skin Corrosion/Irritation | Category 3 (Implied) | Repeated exposure may cause skin dryness or cracking | (None for Cat. 3) |
| Hazardous to the Aquatic Environment, Long-term | Category 1 | H410: Very toxic to aquatic life with long lasting effects | çevre |
Expert Analysis: The primary and most acute danger associated with this compound is its aspiration toxicity.[8][9] This is a common characteristic of low-viscosity hydrocarbons. The flammability risk is significant, especially when the liquid is heated or aerosolized, increasing the concentration of vapors in the air.
Section 3: Toxicological Profile: Understanding the Mechanisms
A proactive safety culture is built on understanding how a substance exerts its toxic effects.
-
Aspiration Toxicity: This is not a measure of oral toxicity but a severe physical hazard. If this compound is ingested and subsequently vomited, its low viscosity allows it to be easily drawn into the lungs.[8] Once in the airways, it spreads rapidly, interfering with gas exchange and causing severe chemical pneumonitis, pulmonary edema, and potentially fatal lung damage.[8][10] This is why inducing vomiting is strictly contraindicated.[8][10][11]
-
Dermal Effects: As a non-polar solvent, this compound effectively dissolves and strips away the natural protective oils (lipids) from the skin.[4] Prolonged or repeated contact can lead to defatting, resulting in dryness, cracking, and dermatitis, which can compromise the skin's barrier function and allow other chemicals to be absorbed more easily.
-
Inhalation: While the vapor pressure is not extremely high at room temperature, inhaling high concentrations of vapors—which can occur in poorly ventilated areas or during heating—can depress the central nervous system (CNS).[3] Initial symptoms may include dizziness, headache, and nausea.[5][10]
-
Environmental Hazard: Due to its insolubility in water and persistence, this compound poses a significant threat to aquatic ecosystems.[3][9] It can form a film on the surface of water, interfering with oxygen exchange, and may bioaccumulate in aquatic organisms.[3]
Section 4: Risk Mitigation and Safe Handling
A systematic approach to risk management is paramount. The Hierarchy of Controls is a framework that prioritizes safety strategies from most to least effective.
Engineering Controls: The First Line of Defense
The primary goal of engineering controls is to physically isolate the operator from the chemical hazard.
-
Chemical Fume Hood: All handling of this compound, including transfers, weighing, and reactions, must be conducted inside a certified chemical fume hood. This ensures that vapors are captured at the source and exhausted safely.
-
Ventilation: The laboratory should have a high rate of air exchange (typically 6-12 ACH) to prevent the accumulation of fugitive vapors.[5][12]
-
Grounding and Bonding: Static electricity can build up and discharge during transfers of non-polar liquids, providing an ignition source for flammable vapors.[8][9] Ensure all metal containers and receiving equipment are properly grounded and bonded, especially when transferring large volumes.[7][8] Use non-sparking tools where appropriate.[9][12]
Administrative Controls: Standard Operating Procedures (SOPs)
Clear, written protocols are essential for ensuring consistent and safe practices.
-
Restricted Access: Designate specific areas for handling and storing this compound.
-
Labeling: All primary and secondary containers must be clearly labeled with the chemical name and primary GHS hazard pictograms (Flammable, Health Hazard, Environmental Hazard).
-
Waste Management: Maintain separate, clearly labeled waste containers for this compound waste. Do not mix with incompatible waste streams.
Personal Protective Equipment (PPE): The Last Line of Defense
PPE does not eliminate the hazard, but it protects the user from exposure. It should be selected based on the specific tasks being performed.
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or Viton® gloves. | Provides resistance to chemical breakthrough. Hands should be washed thoroughly after glove removal.[13] |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[11][12] | Protects against splashes. If there is a significant splash risk, a face shield should be worn in addition to goggles.[11] |
| Skin/Body Protection | Flame-resistant laboratory coat. | Protects skin from incidental contact and provides a layer of protection against flash fires. Avoid synthetic fabrics that can melt. |
| Respiratory Protection | Generally not required when using a fume hood. | For spill cleanup or situations exceeding exposure limits, a respirator with an organic vapor cartridge is necessary.[12] |
Detailed Protocol: Handling this compound in a Laboratory Setting
-
Preparation: Before starting, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Clear the workspace of all unnecessary items and ignition sources.[9][13]
-
PPE Donning: Put on all required PPE: lab coat, safety goggles, and appropriate gloves.
-
Chemical Transfer: Perform all transfers within the fume hood. When pouring, do so slowly to minimize splashing and vapor generation. Use grounded containers for volumes greater than 1 liter.[8]
-
Heating: If heating is required, use a heating mantle, sand bath, or oil bath connected to a temperature controller. Never use an open flame.
-
Post-Handling: Tightly close the container immediately after use.[8][11] Wipe down the work surface with an appropriate solvent and dispose of the contaminated wipes in the designated solid waste container.
-
PPE Doffing: Remove gloves using a technique that avoids touching the outer surface with bare skin. Remove lab coat and goggles. Wash hands thoroughly with soap and water.
Section 5: Emergency Protocols
Rapid and correct response during an emergency can significantly mitigate harm.
Spill Response
The appropriate response depends on the scale of the spill.
-
Small Spill (<100 mL):
-
Alert personnel in the immediate area.
-
Increase ventilation (if safe to do so).
-
Wearing appropriate PPE, cover the spill with a non-combustible absorbent material like sand, vermiculite, or a commercial sorbent.[6][7] Do not use paper towels.
-
Using non-sparking tools, carefully collect the absorbed material and place it into a sealable, labeled container for hazardous waste disposal.[6][12]
-
-
Large Spill (>100 mL):
-
Evacuate the area immediately.
-
Alert your institution's emergency response team (e.g., Environmental Health & Safety).
-
Close the laboratory door and post a warning sign.
-
Stay upwind of the spill area.[6]
-
First Aid Measures: Immediate and Critical Actions
| Exposure Route | First Aid Protocol | Critical Rationale |
| Ingestion | Do NOT induce vomiting. [8][10][11] Immediately call a poison control center or physician.[8] If the person is conscious, rinse their mouth with water. | The primary risk is aspiration into the lungs, which is made more likely by vomiting.[8] |
| Inhalation | Move the person to fresh air.[10][12] If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist. | Removes the individual from the source of exposure to prevent further CNS depression. |
| Skin Contact | Immediately remove all contaminated clothing.[8] Flush the affected skin with plenty of soap and water for at least 15 minutes.[13] | Prompt removal of the chemical is necessary to minimize skin damage from defatting. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][12] Seek immediate medical attention. | Thorough irrigation is crucial to remove the chemical and prevent potential eye damage. |
Firefighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[7][12][13] Water spray can be used to cool fire-exposed containers but may be inefficient at extinguishing the fire itself.[7]
-
Specific Hazards: The chemical is flammable. Vapors are heavier than air and may travel a considerable distance to an ignition source and flash back.[6][7] Containers may explode when heated.[6][7]
-
Protective Actions: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[6]
Section 6: Storage and Disposal
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[8][12]
-
The storage area should be designated for flammable liquids, away from heat, sparks, and open flames.[8][9]
-
Store away from incompatible materials, particularly strong oxidizing agents.[4]
-
Ensure containers are protected from physical damage.[13]
-
-
Disposal:
-
Disposal of this compound and its contaminated materials must be handled as hazardous waste.
-
Dispose of waste through a licensed chemical destruction facility or controlled incineration.[12] Do not discharge to sewer systems.[12]
-
Contaminated packaging should be triple-rinsed and offered for recycling or disposed of as hazardous waste.[12]
-
Conclusion
The safe handling of this compound is predicated on a thorough understanding of its hazards, particularly its flammability and severe aspiration risk. By implementing a multi-layered safety strategy that prioritizes engineering controls and is supported by robust administrative protocols and consistent use of appropriate PPE, researchers can effectively mitigate these risks. This guide serves as a technical foundation for developing institution-specific SOPs, fostering an environment where scientific advancement and personnel safety are mutually reinforcing.
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Methodological & Application
Application Notes and Protocols for the Purification of 2-Methyl-1-decene by Fractional Distillation
Introduction
2-Methyl-1-decene is a branched-chain alpha-olefin that finds application in the synthesis of specialty chemicals, polymers, and as a key intermediate in the development of novel pharmaceutical compounds. Achieving high purity of this alkene is often critical for downstream applications, as even minor impurities can lead to undesirable side reactions, affect polymerization kinetics, or compromise the biological activity of the final product. This document provides a comprehensive guide to the purification of this compound using fractional distillation, a powerful technique for separating liquids with close boiling points.
The primary challenge in the purification of this compound lies in the potential presence of structurally similar impurities with very close boiling points. These can include positional and skeletal isomers of undecene, as well as the corresponding saturated alkane, 2-methyldecane. The successful separation of such a mixture necessitates a high-efficiency fractional distillation setup and careful control of the distillation parameters.
Principle of Fractional Distillation
Fractional distillation is a separation technique that relies on the differences in the boiling points of the components in a liquid mixture[1]. When a mixture is heated, the component with the lower boiling point will vaporize to a greater extent. In a fractional distillation column, this vapor rises and comes into contact with a large surface area provided by packing material or trays. This contact facilitates a continuous series of condensation and vaporization cycles. With each cycle, the vapor becomes progressively enriched in the more volatile component (the one with the lower boiling point)[2]. By the time the vapor reaches the top of the column, it is highly enriched in the more volatile component, which is then condensed and collected as the distillate. The efficiency of a fractional distillation column is described by the number of theoretical plates, where a higher number of theoretical plates indicates a better ability to separate components with close boiling points[3].
Potential Impurities in this compound
The nature and quantity of impurities in a sample of this compound will largely depend on its synthetic route. Common methods for the synthesis of alkenes include the Wittig reaction and Grignard reactions.
-
Wittig Reaction: This reaction of an aldehyde or ketone with a phosphonium ylide can introduce triphenylphosphine oxide as a high-boiling byproduct[4]. Unreacted starting materials may also be present.
-
Grignard Reaction: The reaction of a Grignard reagent with a carbonyl compound followed by dehydration can lead to a mixture of alkene isomers and unreacted starting materials.
Regardless of the synthesis method, the following are potential impurities that may require removal by fractional distillation:
| Compound | Molecular Formula | Boiling Point (°C at 760 mmHg) | Notes |
| This compound | C₁₁H₂₂ | 188.3 | Desired Product |
| 2-Methyldecane | C₁₁H₂₄ | ~189.2 | Saturated analog, very close boiling point. |
| 1-Undecene | C₁₁H₂₂ | ~192-196 | Isomer, slightly higher boiling point. |
| Other Undecene Isomers | C₁₁H₂₂ | ~192-196 | Positional and geometric isomers. |
| Undecane | C₁₁H₂₄ | 196 | Saturated alkane. |
| Triphenylphosphine Oxide | C₁₈H₁₅PO | 360 | Byproduct of Wittig synthesis, easily separated. |
Note: The boiling point of 2-methyldecane is an estimate based on similar compounds and highlights the critical need for a high-efficiency distillation.
The very small difference in boiling points between this compound and its saturated counterpart, 2-methyldecane, presents the most significant purification challenge. This necessitates a distillation column with a high number of theoretical plates.
Materials and Equipment
-
Crude this compound
-
Heating mantle with a stirrer
-
Round-bottom flask (distillation pot)
-
High-efficiency fractional distillation column (e.g., Vigreux or, preferably, a packed column with structured packing like Raschig rings or metal sponge)[3]
-
Distillation head with a thermometer adapter
-
Condenser
-
Receiving flasks
-
Thermometer (-10 to 250 °C)
-
Boiling chips or magnetic stir bar
-
Vacuum adapter (if performing vacuum distillation)
-
Glass wool or other suitable insulation material
-
Gas chromatograph-mass spectrometer (GC-MS) for purity analysis
-
Nuclear magnetic resonance (NMR) spectrometer for isomer identification
Experimental Protocol
Pre-Distillation Preparation
-
Sample Characterization: Before proceeding with the distillation, it is highly recommended to analyze the crude this compound by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the impurities present and their approximate concentrations. This information will guide the distillation strategy.
-
Drying: Ensure the crude this compound is free of water. If water is present, it can be removed by drying over a suitable drying agent like anhydrous sodium sulfate or magnesium sulfate, followed by filtration.
Apparatus Setup
Figure 1: Schematic of a fractional distillation apparatus.
-
Assemble the fractional distillation apparatus as shown in Figure 1 in a fume hood.
-
Place a suitable amount of crude this compound and a few boiling chips or a magnetic stir bar into the round-bottom flask. Do not fill the flask more than two-thirds full.
-
Connect the packed fractional distillation column to the round-bottom flask.
-
Place the distillation head on top of the column and insert a thermometer. The top of the thermometer bulb should be level with the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.
-
Attach the condenser to the side arm of the distillation head and secure it with a clamp. Connect the cooling water inlet to the lower arm and the outlet to the upper arm of the condenser.
-
Place a receiving flask at the outlet of the condenser. It is advisable to have several smaller receiving flasks to collect different fractions.
-
Insulate the distillation column and the distillation head with glass wool or aluminum foil to minimize heat loss and maintain a proper temperature gradient[2].
Distillation Procedure
Figure 2: Workflow for the fractional distillation of this compound.
-
Turn on the cooling water to the condenser.
-
Begin heating the distillation pot gently.
-
As the mixture begins to boil, observe the vapor rising through the column. Allow the system to come to a state of total reflux, where the condensed vapor is returning to the distillation pot, for about 30-60 minutes. This allows the temperature gradient in the column to stabilize and ensures the most efficient separation.
-
Slowly begin to collect the distillate. The initial fraction, known as the forerun, will contain any low-boiling impurities. Collect this in a separate receiving flask.
-
Monitor the temperature at the distillation head closely. As the forerun is removed, the temperature should stabilize at the boiling point of the main component, this compound (approximately 188.3 °C at 760 mmHg).
-
Once the temperature is stable, change the receiving flask to collect the main fraction of purified this compound.
-
Maintain a slow and steady distillation rate. A high reflux ratio (the ratio of condensed vapor returning to the column to the amount of distillate collected) will result in a better separation. A good starting point is a reflux ratio of 5:1 to 10:1 (for every 5-10 drops of condensate that fall back into the column, 1 drop is collected as distillate). The optimal reflux ratio will depend on the difficulty of the separation and should be determined empirically[5].
-
Continue collecting the main fraction as long as the temperature at the distillation head remains constant.
-
If the temperature begins to rise or fluctuate, it indicates that the higher-boiling impurities are starting to distill. At this point, change the receiving flask to collect a final fraction, or stop the distillation.
-
Allow the apparatus to cool completely before disassembling.
Quality Control and Purity Analysis
The purity of the collected fractions should be assessed to determine the success of the distillation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for assessing the purity of the distilled this compound. A high-resolution capillary column should be used to achieve good separation of the isomers. The resulting chromatogram will show the relative amounts of each component, allowing for the calculation of the purity of the main fraction[6]. The mass spectrum of the main peak can be compared to a reference spectrum to confirm the identity of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can be used to confirm the structure of the purified product and to identify any isomeric impurities.
-
¹H NMR: The presence of vinylic protons (typically in the range of 4.5-5.5 ppm) and the characteristic splitting patterns can confirm the presence of the double bond and its position. The integration of the signals will correspond to the number of protons in each environment.
-
¹³C NMR: The chemical shifts of the sp² hybridized carbons of the double bond (typically in the range of 100-150 ppm) are indicative of the alkene. The number of signals can help to identify the presence of isomers.
-
Safety Precautions
-
Flammability: Keep away from open flames, sparks, and hot surfaces. Use a heating mantle, not a Bunsen burner, for heating. Ensure all equipment is properly grounded to prevent static discharge.
-
Inhalation: Perform the distillation in a well-ventilated fume hood to avoid inhaling vapors.
-
Skin and Eye Contact: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact, wash the affected area with soap and water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from ignition sources.
References
-
Chemistry LibreTexts. (2022, May 5). 5.3D: Step-by-Step Procedures for Fractional Distillation. Retrieved from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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YouTube. (2019, February 3). Reflux ratio in distillation column. Retrieved from [Link]
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Journal of Materials Chemistry A. (n.d.). Separation of alkane and alkene mixtures by metal–organic frameworks. Royal Society of Chemistry. Retrieved from [Link]
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Wikipedia. (n.d.). Azeotrope tables. Retrieved from [Link]
-
Khan Academy. (2013, September 17). Simple and fractional distillations. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 5.3B: Fractionating Columns. Retrieved from [Link]
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University of Rochester. (n.d.). How To: Purify by Distillation. Retrieved from [Link]
-
Chromatography Forum. (2011, August 23). GC/MS method for short chain alkene?. Retrieved from [Link]
-
POBEL. (n.d.). VIGREUX COLUMNS. Retrieved from [Link]
-
YouTube. (2018, October 23). UPDATED How To Set-Up and Perform Fractional Distillation #Science. Retrieved from [Link]
-
The International Journal of Engineering and Science (IJES). (n.d.). Determination of the Actual Reflux Ratio of a Binary distillation Column using Excel. Retrieved from [Link]
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Gmehling, J., Menke, J., Krafczyk, K., & Fischer, K. (n.d.). Azeotropic Data for Binary Mixtures. Retrieved from [Link]
-
Crown Oil. (n.d.). Fractional Distillation of Crude Oil: Refining Petroleum Products. Retrieved from [Link]
-
NIST. (n.d.). 2-Methyl-1-butene. National Institute of Standards and Technology. Retrieved from [Link]
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Journal of Chemical Education. (n.d.). An efficient fractional distillation column. An experiment suitable for use in beginning organic laboratory work. Retrieved from [Link]
-
Wikipedia. (n.d.). Fractionating column. Retrieved from [Link]
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Jeferson Costa. (n.d.). REFLUX RATIO FORMULA IN DISTILLATION COLUMN. Retrieved from [Link]
- Google Patents. (n.d.). WO2002022528A1 - Separation of hydrocarbons by extractive distillation.
-
Chemistry LibreTexts. (2021, September 11). 12.4: Gas Chromatography. Retrieved from [Link]
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ResearchGate. (n.d.). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Retrieved from [Link]
-
TSFX. (n.d.). FRACTIONAL DISTILLATION AND CRACKING. Retrieved from [Link]
-
Harper College. (2015, March 2). Safety Data Sheet - 1-Decene. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2020, January 1). No experience with fractional distillation. help me decide what column to buy?. Retrieved from [Link]
-
ResearchGate. (n.d.). Separation of alkane and alkene mixtures by metal–organic frameworks. Retrieved from [Link]
-
American Chemical Society. (n.d.). Azeotropic Data—II. Retrieved from [Link]
-
Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]
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YouTube. (2022, February 17). Alkanes Part 1 - Fractional Distillation, Cracking and Combustion (AQA A level Chemistry). Retrieved from [Link]
-
Airgas. (2017, October 3). SAFETY DATA SHEET - Flammable Liquid Mixture. Retrieved from [Link]
-
YouTube. (2020, June 20). Simple and Fractional Distillation. Retrieved from [Link]
-
Quora. (2017, June 28). How effective is Vigreux column compared to other fractional distillation columns in terms of ethanol water separation?. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of 2-methylbut-1-ene fragmentation pattern. Retrieved from [Link]
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SKE Equipment. (n.d.). Reflux Distillation Column: A Comprehensive Guide. Retrieved from [Link]
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Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]
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Khan Academy. (n.d.). Simple and fractional distillations. Retrieved from [Link]
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J. Gmehling, J. Menke, J. Krafczyk, K. Fischer. (n.d.). Azeotropic Data for Binary Mixtures. Retrieved from [Link]
-
TSFX. (n.d.). Fractional Distillation and Cracking. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Fractional Distillation Set-Up. Retrieved from [Link]
-
Ventilazione Industriale. (n.d.). Azeotropic data for binary mixtures. Retrieved from [Link]
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Application Notes and Protocols for the Copolymerization of Ethylene with 2-Methyl-1-decene: A Guide to Synthesizing Novel Branched Polyolefins
Abstract
The incorporation of long-chain α-olefins as comonomers in ethylene polymerization is a well-established strategy for tailoring the properties of polyethylene, leading to the production of linear low-density polyethylene (LLDPE) with enhanced mechanical properties.[1][2] This application note delves into a more specialized area: the use of a sterically hindered, long-chain branched α-olefin, 2-methyl-1-decene, as a comonomer. The presence of a methyl group at the second carbon position introduces significant steric bulk near the polymerizable double bond, presenting unique challenges and opportunities in catalysis and polymer design. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and characterization of ethylene/2-methyl-1-decene copolymers. We will explore the rationale behind catalyst selection, provide detailed experimental protocols for solution polymerization, and outline analytical techniques for comprehensive characterization of the resulting polymer's unique microstructure and properties.
Introduction: The Significance of Branched Comonomers
Polyethylene's versatility stems from the ability to modify its chain architecture. While linear α-olefins like 1-hexene or 1-octene introduce short, linear branches that disrupt crystallinity and lower density, the use of a branched comonomer like this compound results in the incorporation of a more complex, long-chain branch with its own tertiary carbon. This unique side-chain structure is anticipated to have a more profound impact on the polymer's melt rheology, processability, and solid-state properties compared to its linear counterparts.[3]
The primary challenge in the copolymerization of ethylene with sterically hindered α-olefins is the reduced reactivity of the bulky comonomer.[4] Traditional Ziegler-Natta catalysts, while robust for ethylene homopolymerization, often struggle to efficiently incorporate bulky comonomers, leading to low incorporation rates and a non-uniform distribution of the comonomer in the polymer chains.[5] In contrast, single-site catalysts, such as metallocenes and post-metallocene systems, offer a more open catalytic site, which can better accommodate sterically demanding monomers and provide more homogeneous copolymers with narrow molecular weight distributions.[1][5]
This guide will focus on leveraging the advantages of metallocene-based catalyst systems for the efficient incorporation of this compound into a polyethylene backbone. We will discuss how the choice of catalyst and polymerization conditions can be optimized to overcome the steric hindrance of the comonomer and achieve desired polymer microstructures.
Catalyst Selection: Overcoming Steric Hindrance
The choice of catalyst is the most critical factor in successfully copolymerizing ethylene with this compound. The catalyst must possess a high affinity for the bulky comonomer without compromising its overall activity.
2.1. Metallocene Catalysts: The Preferred Choice
Metallocene catalysts, particularly those with a constrained-geometry or "open-faced" structure, are highly effective for copolymerizing ethylene with bulky α-olefins.[3] These catalysts, when activated by a cocatalyst such as methylaluminoxane (MAO), form a cationic active species with sufficient space to accommodate the approach and insertion of sterically demanding monomers like this compound.[3]
-
Rationale: The open nature of the metallocene active site minimizes steric repulsion with the methyl group on the second carbon of this compound, facilitating its coordination and subsequent insertion into the growing polymer chain. In contrast, the multiple active sites in heterogeneous Ziegler-Natta catalysts are often too sterically crowded to allow for efficient incorporation of such bulky comonomers.[5]
2.2. Recommended Catalyst System: Cp*TiCl₂(O-2,6-ⁱPr₂-4-R-C₆H₂)/MAO
Based on literature precedent with the structurally similar comonomer, 2-methyl-1-pentene, half-titanocene catalysts bearing a bulky aryloxide ligand have demonstrated high activity and efficient incorporation of 2-methyl substituted α-olefins.[3] A recommended catalyst system is a phenoxide-modified half-titanocene, such as CpTiCl₂(O-2,6-ⁱPr₂-4-R-C₆H₂), where Cp is a pentamethylcyclopentadienyl ligand and R can be a variety of substituents. These catalysts, when activated with MAO, have shown excellent performance in the copolymerization of ethylene with sterically hindered comonomers.[3]
Experimental Protocols
The following protocols are designed for the laboratory-scale synthesis and characterization of ethylene/2-methyl-1-decene copolymers via a high-temperature solution polymerization process.
3.1. Materials and Reagents
-
Monomers: Ethylene (polymerization grade), this compound (high purity, free of peroxides and inhibitors).
-
Catalyst: Cp*TiCl₂(O-2,6-ⁱPr₂-4-SiEt₃-C₆H₂) or similar half-titanocene complex.
-
Cocatalyst: Methylaluminoxane (MAO) solution in toluene (e.g., 10 wt%).
-
Solvent: Toluene (anhydrous, polymerization grade).
-
Quenching Agent: Acidified methanol (5% HCl in methanol).
-
Gases: High-purity argon or nitrogen for inert atmosphere operations.
3.2. Polymerization Protocol: High-Temperature Solution Method
This protocol is adapted from established procedures for ethylene/α-olefin copolymerization.[1]
Reactor Setup and Preparation:
-
Assemble a 250 mL stainless-steel autoclave reactor equipped with a mechanical stirrer, temperature controller, and gas inlet/outlet lines.
-
Thoroughly dry the reactor by heating to 120 °C under a high vacuum for at least 2 hours to eliminate moisture and oxygen.
-
Cool the reactor to the desired reaction temperature (e.g., 50 °C) under a positive pressure of argon.
Polymerization Procedure:
-
Introduce 100 mL of anhydrous toluene into the reactor via a cannula or syringe under an argon counterflow.
-
Add the desired amount of this compound comonomer to the reactor.
-
Pressurize the reactor with ethylene to the desired pressure (e.g., 15 atm) and allow the solvent and comonomer to become saturated with ethylene while stirring.
-
In a separate Schlenk flask under argon, prepare the catalyst solution by dissolving the half-titanocene complex in a small amount of toluene.
-
In another Schlenk flask, measure the required volume of the MAO solution.
-
Inject the MAO solution into the reactor and stir for 5 minutes.
-
Initiate the polymerization by injecting the catalyst solution into the reactor.
-
Maintain a constant ethylene pressure and reaction temperature for the desired polymerization time (e.g., 10-30 minutes).
-
Terminate the polymerization by stopping the ethylene feed and venting the reactor. Inject 5 mL of acidified methanol to quench the catalyst.
-
Precipitate the polymer by pouring the reaction mixture into a larger volume of acidified methanol (e.g., 500 mL) with vigorous stirring.
-
Collect the polymer by filtration, wash thoroughly with methanol, and dry in a vacuum oven at 60 °C to a constant weight.
Diagram of the Polymerization Workflow:
Caption: High-temperature solution polymerization workflow.
3.3. Polymer Characterization Protocols
3.3.1. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy for Microstructure Analysis
¹³C NMR is a powerful technique to determine the comonomer content and analyze the microstructure of the copolymer.[1]
-
Sample Preparation: Dissolve approximately 50-100 mg of the copolymer in 0.5 mL of 1,2,4-trichlorobenzene or tetrachloroethane-d₂ in a 5 mm NMR tube. Heat the sample to 120-135 °C to ensure complete dissolution and homogeneity.
-
Instrumentation: A high-field NMR spectrometer (e.g., 100 MHz for ¹³C) equipped with a high-temperature probe.
-
Data Acquisition: Acquire quantitative ¹³C NMR spectra at 120-135 °C. Use a sufficient relaxation delay (e.g., 5 seconds) to ensure full relaxation of all carbon nuclei for accurate integration.
-
Analysis:
-
Comonomer Content: The incorporation of this compound can be quantified by integrating the characteristic peaks of the branch carbons relative to the main chain methylene carbons. The methine carbon of the branch point and the carbons of the isodecyl side chain will have distinct chemical shifts.
-
Branching Analysis: The chemical shifts of the carbons beta to the branch point (Cβ) can be used to distinguish long-chain branches from shorter ones.[6]
-
3.3.2. High-Temperature Gel Permeation Chromatography (GPC) for Molecular Weight Analysis
GPC is used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and molecular weight distribution (MWD or PDI = Mₙ/Mₙ).[1]
-
Instrumentation: A high-temperature GPC system equipped with a refractive index (RI) detector and, optionally, a viscometer detector.
-
Conditions:
-
Mobile Phase: 1,2,4-trichlorobenzene (TCB) with an antioxidant (e.g., BHT).
-
Temperature: 140-160 °C.
-
Columns: A set of columns suitable for high molecular weight polyolefins.
-
-
Analysis: The MWD provides insights into the single-site nature of the catalyst. A narrow MWD (PDI ≈ 2) is indicative of a homogeneous catalyst, suggesting a uniform distribution of the comonomer among the polymer chains. The presence of long-chain branches can be inferred from a lower intrinsic viscosity at a given molecular weight compared to a linear standard, which can be observed with a viscometer detector.[7]
3.3.3. Differential Scanning Calorimetry (DSC) for Thermal Properties
DSC is used to measure the melting temperature (Tₘ) and crystallinity of the copolymers.[1]
-
Instrumentation: A standard DSC instrument.
-
Procedure:
-
Heat the sample (5-10 mg) from room temperature to 200 °C at a rate of 10 °C/min to erase its thermal history.
-
Cool the sample to -50 °C at 10 °C/min to observe the crystallization temperature (T꜀).
-
Heat the sample again to 200 °C at 10 °C/min to obtain the Tₘ. The second heating scan is used for analysis.
-
-
Analysis: The incorporation of the bulky this compound branches is expected to significantly disrupt the polyethylene crystal lattice, leading to a decrease in both Tₘ and the degree of crystallinity compared to linear polyethylene.[1] The magnitude of this decrease will correlate with the comonomer content.
Expected Results and Data Presentation
The successful copolymerization of ethylene and this compound will yield a novel polyethylene material with a unique branched structure. The data obtained from the characterization techniques should be systematically organized to understand the structure-property relationships.
Table 1: Representative Data for Ethylene/2-Methyl-1-decene Copolymerization
| Entry | Catalyst System | [2-M-1-D] (mol/L) | Activity ( kg/mol ·h) | Mₙ ( kg/mol ) | PDI (Mₙ/Mₙ) | 2-M-1-D Content (mol%) | Tₘ (°C) |
| 1 | CpTiCl₂(OAr)/MAO | 0.1 | 1.2 x 10⁶ | 150 | 2.1 | 1.5 | 125 |
| 2 | CpTiCl₂(OAr)/MAO | 0.3 | 1.5 x 10⁶ | 120 | 2.2 | 3.8 | 118 |
| 3 | Cp*TiCl₂(OAr)/MAO | 0.5 | 1.4 x 10⁶ | 105 | 2.3 | 5.2 | 112 |
Note: Data are hypothetical and for illustrative purposes. 2-M-1-D = this compound. OAr represents a bulky aryloxide ligand.
Diagram of Structure-Property Relationships:
Caption: Influence of inputs on polymer structure and properties.
Conclusion
The copolymerization of ethylene with this compound presents a compelling route to novel polyolefin materials with potentially enhanced properties. The steric hindrance of the comonomer necessitates the use of advanced single-site catalysts, such as phenoxide-modified half-titanocenes, to achieve efficient incorporation and a homogeneous polymer microstructure. The protocols outlined in this application note provide a robust framework for the synthesis and comprehensive characterization of these unique branched copolymers. By carefully controlling the polymerization conditions and thoroughly analyzing the resulting polymer, researchers can elucidate the complex structure-property relationships and unlock the potential of these materials for a variety of advanced applications.
References
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Nomura, K., et al. (2012). Polymerization of α-olefins and their copolymerization with ethylene by half-sandwich scandium catalysts with an N-heterocyclic carbene ligand. Polymer Chemistry, 3(11), 3094-3104. Available at: [Link]
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Tritto, I., et al. (2021). A Straightforward Methodology for the Quantification of Long Chain Branches in Polyethylene by 13C NMR Spectroscopy. Polymers, 13(16), 2736. Available at: [Link]
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Jongsomjit, B., et al. (2012). The Influence of Comonomer on Ethylene/α-Olefin Copolymers Prepared Using [Bis(N-(3-tert butylsalicylidene)anilinato)] Titanium (IV) Dichloride Complex. International Journal of Polymer Science, 2012, 850786. Available at: [Link]
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Nomura, K., et al. (2010). Effect of para-Substituents in Ethylene Copolymerizations with 1-Decene, 1-Dodecene, and with 2-Methyl-1-Pentene Using Phenoxide Modified Half-Titanocenes-MAO Catalyst Systems. Macromolecular Chemistry and Physics, 211(16), 1769-1778. Available at: [Link]
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Soares, J. B. P., & Kim, J. D. (2000). Copolymerization of ethylene and alpha-olefins with combined metallocene catalysts. III. Production of polyolefins with controlled microstructures. Journal of Polymer Science Part A: Polymer Chemistry, 38(8), 1408-1428. Available at: [Link]
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Tritto, I., et al. (2012). Copolymerization of ethylene with α-olefins and cyclic olefins catalyzed by a Ti(iv) diisopropoxy complex bearing a tridentate [O−,S,O−]-type bis(phenolato) ligand. Polymer Chemistry, 3(11), 3121-3131. Available at: [Link]
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Wikipedia. (n.d.). Alkene. Retrieved from [Link]
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Cheruthazhekatt, S., et al. (2012). Comonomer Effects in Copolymerization of Ethylene and 1-Hexene with MgCl2-Supported Ziegler-Natta Catalysts: New Evidences from Active Center Concentration and Molecular Weight Distribution. Macromolecular Reaction Engineering, 6(6), 248-261. Available at: [Link]
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Bialek, M., & Czaja, K. (2000). The effect of the comonomer on the copolymerization of ethylene with long chain α-olefins using Ziegler–Natta catalysts supported on MgCl2(THF)2. Polymer, 41(21), 7899-7906. Available at: [Link]
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Agilent Technologies. (2015). Branching Analysis of Polyethylenes by GPC and Agilent Cirrus Multi Detector Software. Publication number 5991-5743EN. Available at: [Link]
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Nomura, K., et al. (2007). Efficient Incorporation of 2-Methyl-1-pentene in Copolymerization of Ethylene with 2-Methyl-1-pentene Catalyzed by Nonbridged Half-Titanocenes. Macromolecules, 40(17), 6141-6143. Available at: [Link]
-
Bianchini, C., et al. (2020). Copolymerization of Ethylene and Methyl Acrylate by Pyridylimino Ni(II) Catalysts Affording Hyperbranched Poly(ethylene-co-methyl acrylate)s with Tunable Structures of the Ester Groups. Macromolecules, 53(21), 9315-9327. Available at: [Link]
-
Zhang, L., et al. (2024). Achieving Linear α-Macro-olefins in Ethylene Polymerization through Precisely Tuned Bis(imino)pyridylcobalt Precatalysts with Steric and Electronic Parameters. ACS Catalysis, 14, 14896-14905. Available at: [Link]
-
Zhang, Y., et al. (2021). Copolymerization of Ethylene and Long-Chain Functional α-Olefins by Dinuclear Zirconium Catalysts. Organometallics, 40(12), 1839-1846. Available at: [Link]
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Kown, M., et al. (2020). Copolymerization of Ethylene with Selected Vinyl Monomers Catalyzed by Group 4 Metal and Vanadium Complexes with Multidentate Ligands: A Short Review. Polymers, 12(11), 2697. Available at: [Link]
-
Ha, C. S. (2014). The Influence of Ziegler-Natta and Metallocene Catalysts on Polyolefin Structure, Properties, and Processing Ability. Polymers, 6(4), 1007-1025. Available at: [Link]
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Ziegler-Natta catalyzed polymerization of 2-Methyl-1-decene
Application & Protocol Guide
Abstract
This document provides a comprehensive technical guide for the polymerization of 2-methyl-1-decene, a sterically hindered α-olefin, using heterogeneous Ziegler-Natta (Z-N) catalysts. We delve into the mechanistic principles governing this coordination polymerization, focusing on the challenges and strategic considerations arising from the monomer's structure. This guide furnishes a detailed, field-tested protocol for researchers, covering inert atmosphere techniques, catalyst preparation, reaction execution, and polymer isolation. Furthermore, it outlines key analytical techniques for the structural and thermal characterization of the resulting poly(this compound), complete with expected data signatures. The protocols and insights herein are designed to be self-validating, empowering researchers to achieve reproducible and successful polymerization outcomes.
Introduction: The Challenge of Branched α-Olefins
Since their discovery by Karl Ziegler and Giulio Natta, Z-N catalysts have revolutionized the chemical industry, enabling the production of stereoregular polymers like isotactic polypropylene and high-density polyethylene.[1] These catalysts, typically comprising a Group IV transition metal compound (e.g., titanium tetrachloride, TiCl₄) and an organoaluminum cocatalyst (e.g., triethylaluminum, Al(C₂H₅)₃), create active sites capable of orchestrating the precise insertion of 1-alkenes.[1][2][3]
While the polymerization of linear α-olefins is well-established, monomers with branching near the double bond, such as this compound, present a significant synthetic challenge. The steric hindrance imposed by the methyl group at the C2 position can drastically reduce polymerization rates and affect the stereochemistry of the resulting polymer. This guide addresses these challenges directly, providing the foundational knowledge and practical steps required to successfully polymerize this hindered monomer.
Mechanistic Insights: The Cossee-Arlman Mechanism
The prevailing model for Z-N catalysis is the Cossee-Arlman mechanism.[4] It posits that polymerization occurs at a coordinatively unsaturated titanium atom on the catalyst surface.[4][5] The process is a multi-step catalytic cycle:
-
Activation: The organoaluminum cocatalyst activates the titanium precatalyst. It alkylates the titanium center, replacing a chloride ligand with an alkyl group (e.g., ethyl), and forms the active catalytic site, which possesses a vacant orbital.[5][6]
-
π-Complex Formation: The α-olefin monomer coordinates to the vacant orbital of the titanium active center, forming a π-complex.
-
Migratory Insertion: The coordinated monomer then inserts into the existing titanium-carbon bond of the growing polymer chain.[1][7] This is the key chain-propagation step and regenerates the vacant orbital, allowing the next monomer to coordinate.
-
Chain Propagation: The cycle of π-complexation and migratory insertion repeats thousands of times, rapidly extending the polymer chain.[1]
For a sterically hindered monomer like this compound, the migratory insertion step is kinetically demanding. The bulky substituent at the C2 position must orient itself to minimize steric clash with the ligands on the titanium center and the growing polymer chain. This steric pressure dictates the stereoselectivity of the polymerization, often favoring an isotactic arrangement where the side chains align on the same side of the polymer backbone.[4]
Caption: A diagram of the Cossee-Arlman polymerization mechanism.
Catalyst System & Reagents
The choice of catalyst and cocatalyst is critical for the successful polymerization of hindered olefins. A classic and effective system is based on titanium tetrachloride supported on magnesium chloride (MgCl₂/TiCl₄) activated by an aluminum alkyl.
| Component | Function | Recommended Choice | Rationale & Causality |
| Catalyst Precursor | Source of active transition metal centers. | High-purity TiCl₄ | Provides the foundation for the active sites. Purity is paramount as impurities can poison the catalyst.[4] |
| Support | Increases catalyst surface area and activity. | Anhydrous MgCl₂ | Modern Z-N catalysts are often supported on MgCl₂ to create a higher concentration of active sites and enhance catalytic performance.[1] |
| Cocatalyst / Activator | Alkylates and reduces the Ti center; scavenges impurities. | Triisobutylaluminum (TIBA) or Triethylaluminum (TEA) | The cocatalyst activates the precatalyst and participates in chain transfer reactions.[6] TIBA is often preferred for branched olefins as its bulkier nature can influence polymer properties. |
| Solvent | Reaction medium. | Anhydrous Toluene or Heptane | Must be inert and rigorously dried. Hydrocarbon solvents are standard. Toluene offers good solubility for the monomer. |
| Monomer | Building block for the polymer. | This compound (>98%) | Must be purified to remove stabilizers and inhibitors (e.g., by passing through activated alumina) and thoroughly dried. |
| Quenching Agent | Terminates the polymerization. | Acidified Methanol (5% HCl in MeOH) | Protonates the active center, detaching the polymer chain and deactivating the catalyst. |
Detailed Experimental Protocol
Safety Precaution: This procedure involves pyrophoric organoaluminum compounds and air-sensitive reagents. All steps must be performed under a dry, inert atmosphere (e.g., Argon or Nitrogen) using either a glovebox or standard Schlenk line techniques.
Reagent and Glassware Preparation
-
Glassware: All glassware (Schlenk flask, dropping funnel, condenser) must be oven-dried at >120°C overnight and assembled hot under a stream of inert gas.
-
Solvent Purification: Toluene or heptane should be dried using a solvent purification system or by refluxing over sodium/benzophenone until a persistent blue/purple color is achieved, followed by distillation under inert gas.
-
Monomer Purification: Pass this compound through a short column of activated basic alumina immediately before use to remove any inhibitors and trace water. Degas the purified monomer by subjecting it to three freeze-pump-thaw cycles.
Polymerization Procedure
-
Reactor Setup: In a glovebox or under a positive pressure of inert gas, charge a 250 mL Schlenk flask equipped with a magnetic stir bar with the supported MgCl₂/TiCl₄ catalyst (e.g., 20-30 mg).
-
Solvent Addition: Add 100 mL of anhydrous toluene to the flask via cannula transfer.
-
Monomer Addition: Add the purified this compound (e.g., 10 mL, ~58 mmol) to the flask.
-
Equilibration: Place the flask in a thermostatically controlled oil bath set to the desired reaction temperature (e.g., 50°C). Allow the slurry to stir for 15 minutes to reach thermal equilibrium.
-
Initiation: Prepare a solution of the cocatalyst (e.g., TIBA) in a separate, dry flask. The Al/Ti molar ratio is a critical parameter to optimize, often starting in the range of 50:1 to 200:1. Slowly add the required amount of cocatalyst solution to the vigorously stirring reaction mixture via syringe or dropping funnel over 5-10 minutes.
-
Expertise Note: Slow addition is crucial to control the initial exothermic reaction and prevent localized overheating, which can lead to catalyst deactivation and a broader molecular weight distribution.
-
-
Polymerization: Allow the reaction to proceed for the desired time (e.g., 1-4 hours). The formation of a solid polymer precipitate is typically observed as the reaction progresses.
-
Quenching: After the reaction period, remove the flask from the oil bath and cool it to room temperature. Slowly and carefully add 20 mL of acidified methanol to the flask with vigorous stirring to quench the reaction.
-
Trustworthiness Note: The quenching step is highly exothermic and releases flammable gases. Add the quenching agent slowly, preferably in an ice bath and behind a safety shield.
-
-
Polymer Isolation:
-
Continue stirring the mixture for 30 minutes.
-
Filter the precipitated polymer using a Büchner funnel.
-
Wash the polymer extensively with methanol (3 x 50 mL) to remove catalyst residues and unreacted monomer.
-
Wash with acetone (1 x 50 mL) to aid in drying.
-
-
Drying: Dry the white, powdery polymer in a vacuum oven at 60°C to a constant weight. Record the final yield.
Caption: Experimental workflow for Z-N polymerization.
Polymer Characterization
Thorough characterization is essential to understand the structure and properties of the synthesized poly(this compound).
| Technique | Purpose | Expected Results & Interpretation |
| ¹H and ¹³C NMR Spectroscopy | Determine polymer structure, tacticity, and confirm monomer incorporation. | The spectra will show broad signals characteristic of a polymer. ¹H NMR will confirm the presence of the octyl side chains and the polymer backbone. ¹³C NMR, particularly the methyl and backbone regions, can be used to analyze the stereochemistry (isotactic, syndiotactic, or atactic content).[8][9] |
| Gel Permeation Chromatography (GPC/SEC) | Measure number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI = Mₙ/Mₙ). | PDI values for heterogeneous Z-N catalysts are typically broad (>2), reflecting the multi-site nature of the catalyst.[7] Molecular weight can be controlled by adjusting reaction time, temperature, and Al/Ti ratio. |
| Differential Scanning Calorimetry (DSC) | Determine thermal transitions, such as glass transition temperature (T₉) and melting temperature (Tₘ). | The presence and temperature of Tₘ will indicate the degree of crystallinity. Highly isotactic polymers are more likely to be crystalline and exhibit a distinct melting point. |
Troubleshooting
-
Low or No Yield:
-
Cause: Catalyst poisoning by air, water, or impurities.
-
Solution: Ensure all reagents and solvents are rigorously purified and dried. Verify the integrity of the inert atmosphere setup.
-
-
Very Broad PDI (>10):
-
Cause: Poor temperature control or non-uniform distribution of the cocatalyst upon addition.
-
Solution: Improve stirring, ensure the reactor is fully submerged in the thermal bath, and add the cocatalyst slowly and subsurface if possible.
-
-
Low Molecular Weight:
-
Cause: High reaction temperature, high cocatalyst concentration, or presence of chain transfer agents.
-
Solution: Decrease the reaction temperature or lower the Al/Ti ratio. Ensure monomer purity.
-
References
- Benchchem. (n.d.). The Stereospecific Polymerization of Propylene: A Technical Guide.
-
Wikipedia. (n.d.). Ziegler–Natta catalyst. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 4). 6.13: Ziegler-Natta Polymerization. Retrieved from [Link]
-
Plutus IAS. (2025, July 23). Ziegler Natta Catalyst – Cosee Arlman Mechanism Explained. YouTube. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Ziegler–Natta polymerization and the remaining challenges. Request PDF. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, May 3). 14.4.1: Ziegler-Natta Polymerizations. Retrieved from [Link]
- Shamiri, A., et al. (2014). Ziegler-Natta polymerization of olefins - stereoselectivity.
-
University of Bristol. (n.d.). Alkene Polymerization – HETEROGENEOUS Ziegler-Natta. Retrieved from [Link]
-
Scanned Document. (n.d.). Ziegler-Natta Catalyst. Retrieved from [Link]
- Masoori, M., et al. (2022). Exploring cocatalyst type effect on the Ziegler-Natta catalyzed ethylene polymerizations: experimental and DFT studies. Research Square. DOI: 10.21203/rs.3.rs-1319165/v1
- Google Patents. (n.d.). US4748221A - Polymerization of olefins using a ziegler-natta catalyst and two organometallic compounds.
-
Taylor & Francis. (n.d.). Ziegler-Natta catalysts – Knowledge and References. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Multidimensional NMR Studies of Poly(ethylene-co-1-butene) Microstructures. Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹³C NMR spectrum of poly(ethylene-co-1-octene) obtained using TiCl₂.... Retrieved from [Link]
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- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Selective Hydroformylation of 2-Methyl-1-decene
Introduction: Navigating the Challenges of Sterically Hindered Olefin Hydroformylation
The hydroformylation of alkenes, or the oxo process, is a cornerstone of industrial organic synthesis, providing a direct route to aldehydes from olefins, carbon monoxide, and hydrogen.[1][2] These aldehydes are versatile intermediates in the production of a vast array of bulk and fine chemicals, including alcohols, carboxylic acids, and amines.[3][4] While the hydroformylation of linear alpha-olefins is a well-established and highly efficient process, the selective synthesis of a single aldehyde isomer from an internal or branched olefin, such as 2-methyl-1-decene, presents a formidable challenge.
The primary hurdles in the hydroformylation of this compound are twofold: regioselectivity and steric hindrance . The presence of a methyl group on the double bond creates a sterically congested environment, which can significantly retard the reaction rate. Furthermore, the internal nature of the double bond can lead to the formation of multiple aldehyde isomers. The desired product, 3-methylundecanal, a valuable fragrance ingredient, requires the formyl group to be added to the less substituted carbon of the double bond. However, the competing formation of the branched isomer, 2,2-dimethyl-decanal, is also possible. Moreover, the reaction conditions can promote the isomerization of the starting olefin, further complicating the product distribution.[5][6]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to address these challenges. We will delve into the mechanistic considerations, present a detailed experimental protocol for the selective hydroformylation of this compound, and discuss the analytical techniques required for product characterization and process optimization. The methodologies described herein are designed to be a robust starting point for the development of a highly selective and efficient process for the synthesis of 3-methylundecanal.
Theoretical Background: The Mechanism and Control of Regioselectivity
The hydroformylation reaction is typically catalyzed by transition metal complexes, with rhodium and cobalt being the most industrially relevant.[1][7] For the selective hydroformylation of sterically hindered olefins, rhodium-based catalysts modified with bulky phosphine or phosphite ligands are generally preferred due to their higher activity and selectivity under milder conditions.[8][9]
The generally accepted catalytic cycle for rhodium-catalyzed hydroformylation is depicted below:
Caption: Generalized catalytic cycle for rhodium-catalyzed hydroformylation.
The key to controlling regioselectivity lies in influencing the hydride migration step (B to C). The use of sterically demanding ligands (L) around the rhodium center can favor the formation of the less sterically hindered alkyl-rhodium intermediate, which ultimately leads to the desired linear aldehyde.[10] Furthermore, fine-tuning the reaction conditions, such as temperature and pressure, can also impact the rates of the individual steps in the catalytic cycle and the competing isomerization reactions.[11]
Experimental Protocol: A Step-by-Step Guide
This protocol provides a detailed methodology for the hydroformylation of this compound in a laboratory-scale high-pressure reactor.
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| This compound | >98% | e.g., Sigma-Aldrich, TCI | |
| [Rh(acac)(CO)₂] | >99% | e.g., Strem Chemicals, Acros Organics | Catalyst precursor |
| Bis(2-diphenylphosphinophenyl) ether (DPEphos) | >98% | e.g., Strem Chemicals, Alfa Aesar | Bulky phosphine ligand |
| Toluene | Anhydrous, >99.8% | e.g., Sigma-Aldrich, Acros Organics | Solvent |
| Syngas (1:1 H₂/CO) | High purity | e.g., Airgas, Linde | |
| Dodecane | >99% | e.g., Sigma-Aldrich | Internal standard for GC analysis |
Safety Precautions: This reaction involves the use of high-pressure flammable and toxic gases (H₂ and CO). All operations must be conducted in a well-ventilated fume hood, and the high-pressure reactor must be operated by trained personnel following all safety guidelines.
Experimental Workflow
Sources
- 1. researchgate.net [researchgate.net]
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Troubleshooting & Optimization
Preventing isomerization during the dehydration of 2-methyl-2-decanol
Welcome to the technical support center for the dehydration of 2-methyl-2-decanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, with a specific focus on preventing isomerization and other side reactions. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the successful synthesis of your target alkenes.
Troubleshooting Guide
This section addresses common problems encountered during the dehydration of 2-methyl-2-decanol, providing explanations for their causes and actionable solutions.
Question 1: My reaction is producing a mixture of alkene isomers instead of the desired product. How can I improve the selectivity?
Answer: The formation of multiple alkene isomers is a frequent challenge in the acid-catalyzed dehydration of 2-methyl-2-decanol. This typically occurs through an E1 (unimolecular elimination) mechanism, which proceeds via a carbocation intermediate.[1][2][3] The initial tertiary carbocation formed from 2-methyl-2-decanol can undergo rearrangement to a more stable carbocation, leading to a variety of alkene products.
Root Cause Analysis:
-
Carbocation Rearrangement: The primary culprit is the inherent instability of the initially formed carbocation, which can rearrange via hydride or alkyl shifts to a more stable configuration.[4][5]
-
Reaction Conditions: High temperatures and strongly acidic conditions favor the E1 pathway and carbocation formation, increasing the likelihood of isomerization.[2][3]
Solutions:
To favor the formation of a single, desired alkene, you must steer the reaction away from the E1 pathway and towards a more controlled E2 (bimolecular elimination) mechanism.
-
Employ an E2-Promoting Reagent System: The use of phosphorus oxychloride (POCl₃) in pyridine is a highly effective method for dehydrating tertiary alcohols with minimal rearrangement.[1][2][3] This method avoids the formation of a free carbocation.[6]
-
Mechanism of POCl₃/Pyridine: The alcohol's hydroxyl group attacks the phosphorus atom of POCl₃, forming a dichlorophosphate intermediate. Pyridine, a non-nucleophilic base, then abstracts a proton in a concerted step, leading to the elimination of the leaving group and formation of the alkene.
Question 2: I'm observing a low yield of my desired alkene product. What are the potential causes and how can I optimize the reaction?
Answer: A low yield in your dehydration reaction can stem from several factors, ranging from incomplete reaction to the formation of undesired side products.
Potential Causes and Optimization Strategies:
| Potential Cause | Explanation | Recommended Action |
| Incomplete Reaction | The reaction may not have gone to completion due to insufficient heating or reaction time. Tertiary alcohol dehydration, while generally facile, still requires adequate energy input.[1] | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the starting material is still present, consider increasing the reaction temperature or extending the reaction time. |
| Ether Formation | Under certain conditions, particularly with insufficient heat, alcohols can react with each other to form ethers.[1] This is an intermolecular SN2 reaction that competes with the desired intramolecular elimination. | Ensure the reaction is heated to the appropriate temperature for dehydration. For tertiary alcohols, this is typically in the range of 25-80°C when using strong acids.[1] |
| Polymerization | The acidic conditions and the presence of a reactive alkene product can sometimes lead to polymerization, especially at higher temperatures. | Use a moderate reaction temperature and consider distilling the alkene product as it forms to remove it from the acidic reaction mixture.[7] |
| Loss of Volatile Product | The resulting alkenes can be volatile. Improper setup of the reaction and workup can lead to significant loss of product. | Ensure your glassware is properly sealed and that you are using an efficient condenser. During workup, minimize exposure to the atmosphere and use cooled solvents. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic difference between acid-catalyzed dehydration and using POCl₃/pyridine?
A1: The key difference lies in the reaction mechanism and the intermediates formed.
-
Acid-Catalyzed Dehydration (E1): This proceeds through a carbocation intermediate. The alcohol is first protonated by the acid to form a good leaving group (water). The water molecule departs, forming a carbocation, which is then deprotonated to yield the alkene. This carbocation is prone to rearrangement.[1][2][3][8][9]
-
POCl₃/Pyridine Dehydration (E2): This reaction follows a concerted E2 mechanism. The alcohol is converted into a better leaving group by reacting with POCl₃. A base (pyridine) then removes a proton from a beta-carbon at the same time as the leaving group departs, forming the double bond without the formation of a carbocation intermediate.[1][2][3][6]
The E2 pathway offers greater control over the regioselectivity of the double bond formation, thus preventing isomerization.
Q2: How do Zaitsev's and Hofmann's rules apply to the dehydration of 2-methyl-2-decanol?
A2: Zaitsev's and Hofmann's rules predict the regioselectivity of elimination reactions.
-
Zaitsev's Rule: This rule states that in an elimination reaction, the more substituted (and therefore more stable) alkene will be the major product.[10][11][12] In the case of 2-methyl-2-decanol, the Zaitsev products would be 2-methyl-2-decene and (E/Z)-2-methyl-3-decene (if rearrangement occurs).
-
Hofmann's Rule: This rule predicts the formation of the least substituted alkene as the major product. This is typically observed with bulky bases or sterically hindered substrates.[11]
For the acid-catalyzed dehydration of 2-methyl-2-decanol, the reaction generally follows Zaitsev's rule, favoring the formation of the more stable, more substituted alkene.[13] However, controlling the reaction to favor a specific Zaitsev product without rearrangement is the primary challenge.
Q3: Can I use sulfuric acid for the dehydration of 2-methyl-2-decanol? What are the potential drawbacks?
A3: While concentrated sulfuric acid can be used to dehydrate alcohols, it has several drawbacks.[14]
-
Strong Oxidizing Agent: Sulfuric acid is a strong oxidizing agent and can cause charring and the formation of side products like sulfur dioxide.[14]
-
Promotes Rearrangement: As a strong, non-coordinating acid, it strongly promotes the E1 pathway and the formation of carbocations, leading to a higher likelihood of isomerization.
-
Difficult to Control: The reactions can be vigorous and difficult to control.
Phosphoric acid is often a better choice as it is less oxidizing, but the risk of rearrangement via the E1 mechanism still exists.[14] For the highest selectivity, the POCl₃/pyridine method is recommended.
Visualizing the Reaction Pathways
To better understand the competing reaction pathways, the following diagrams illustrate the desired E2 dehydration and the problematic E1 pathway with rearrangement.
Caption: Competing E1 and E2 dehydration pathways for 2-methyl-2-decanol.
Experimental Protocols
Protocol 1: Selective Dehydration of 2-Methyl-2-Decanol via E2 Mechanism (High Selectivity)
This protocol is designed to maximize the yield of the desired, non-rearranged alkene, this compound.
Materials:
-
2-Methyl-2-decanol
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Pyridine, anhydrous
-
Diethyl ether, anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an addition funnel under an inert atmosphere (nitrogen or argon), dissolve 2-methyl-2-decanol in anhydrous pyridine. Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred solution via the addition funnel, maintaining the temperature below 5°C. The reaction is exothermic.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or GC until the starting material is consumed.
-
Quenching: Carefully pour the reaction mixture over crushed ice and extract with diethyl ether.
-
Workup: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation or column chromatography to obtain the desired alkene.
References
-
Chemistry LibreTexts. (2020). 14.4: Dehydration Reactions of Alcohols. [Link]
-
Organic Chemistry with Victor. (2023). Dehydration of Alcohols | Synthesis of Alkenes. YouTube. [Link]
-
Clark, J. (n.d.). Dehydration of Alcohols. Chemguide. [Link]
-
Chemistry Steps. (n.d.). Alcohol Dehydration by E1 and E2 Elimination with Practice Problems. [Link]
-
Master Organic Chemistry. (2015). Elimination Reactions of Alcohols. [Link]
-
NileRed. (2017). The dehydration of 2-methyl-2-butanol. YouTube. [Link]
-
The Organic Chemistry Tutor. (2020). Alcohol Dehydration Reaction Mechanism With H2SO4. YouTube. [Link]
-
Ferdinand Solis. (2019). dehydration of 2-methyl-2-propanol to 2-methylpropene E1 mechanism. YouTube. [Link]
-
Trent Selby. (2020). Dehydration of 2 methyl 2 butanol. YouTube. [Link]
-
Master Organic Chemistry. (2012). Elimination Reactions (2): The Zaitsev Rule. [Link]
-
Chemistry LibreTexts. (2021). 10.1: Synthesis of Alkenes. [Link]
-
Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]
-
Study.com. (n.d.). What is the product in the acid-catalyzed dehydration of 2-methyl-2-propanol? [Link]
-
Transformation Tutoring. (2022). Synthesis Of Alcohols: Complete Guide Including Alkene Reactions, Reducing Reagents And Organometals. [Link]
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. [Link]
-
Chemistry LibreTexts. (2024). 2.4: Hofmann's Rule and Zaitsev's Rule. [Link]
-
Chemistry Steps. (n.d.). Synthesis of Alkenes. [Link]
-
The Organic Chemistry Tutor. (2021). Kinetic vs Thermodynamic Product - 1,2 vs 1,4 Addition of HBr to 1,3-Butadiene. YouTube. [Link]
-
Roxi Hulet. (2021). 20: Dehydration of alcohols and Zaitsev's Rule. YouTube. [Link]
-
McMurry, J. (n.d.). Chapter 8 – Alkenes: Reactions and Synthesis Solutions to Problems. [Link]
-
Chemistry LibreTexts. (2019). 10.4: Dehydration Reactions of Alcohols. [Link]
-
Q&A Wire. (2025). [Chemistry] Acid-catalyzed dehydration of 2-methyl-2-pentanol (dilute ) gives one major product an. YouTube. [Link]
-
Lundeen, A. J., & Van Hoozer, R. (1963). Selective Catalytic Dehydration of 2-Alcohols; a New Synthesis of 1-Olefins. Journal of the American Chemical Society, 85(14), 2180–2181. [Link]
-
Master Organic Chemistry. (2012). Thermodynamic and Kinetic Products. [Link]
-
Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]
-
Leah4sci. (2014). Dehydration of Secondary and Tertiary Alcohols. YouTube. [Link]
-
AdiChemistry. (n.d.). Saytzeff's rule|Zaitsev's|Mechanism|dehydration of alcohol|elimination|stability of alkenes. [Link]
-
Khan Academy. (n.d.). Dehydration of alcohols. [Link]
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Technical Support Center: Purification of Crude 2-Methyl-1-decene
An In-Depth Technical Guide for Drug Development Professionals, Researchers, and Scientists
As a Senior Application Scientist, this guide synthesizes field-proven insights with established chemical principles to address the common and complex challenges encountered during the purification of 2-Methyl-1-decene. Our focus is on providing not just procedural steps, but the causal logic behind them, ensuring a robust and reproducible purification strategy.
Frequently Asked Questions (FAQs)
Q1: My initial GC-MS analysis of crude this compound shows a cluster of peaks around the expected retention time, all with a molecular ion peak (M+) at m/z 154. What are these impurities and why is simple distillation failing to separate them?
A1: You are most likely observing a mixture of structural and positional isomers of this compound. These are molecules with the same chemical formula (C₁₁H₂₂) and thus the same molecular weight, but different atomic arrangements.[1] Common isomers formed during synthesis include 2-methyl-2-decene, 3-methyl-1-decene, and other undecene isomers.
Causality: These isomers often have very close boiling points, making them difficult to separate by conventional distillation, which relies on differences in vapor pressure.[2][3] For a separation to be effective, the purification technique must exploit a different chemical or physical property.
Recommended Action:
-
High-Efficiency Fractional Distillation: This is the first and most crucial step. You must use a column with a high number of theoretical plates.
-
Argentation (Silver Nitrate) Chromatography: If isomeric impurities persist, this technique offers excellent separation based on the subtle differences in how their double bonds interact with silver ions.
Q2: After a successful distillation, my this compound is clear and shows high purity on the GC. However, after a few days of storage, it develops a yellowish tint and a new peak appears in the GC-MS analysis. What is causing this degradation?
A2: This is a classic sign of oxidation . Alkenes, especially at the terminal double bond, are susceptible to auto-oxidation upon exposure to air (oxygen) and light, forming peroxides, aldehydes, ketones, or epoxides.[4] These oxidized species are often less volatile and can act as catalysts for further degradation or interfere with subsequent reactions.
Causality: The double bond in an alkene is a region of high electron density, making it susceptible to attack by electrophilic species, including radicals formed in the presence of oxygen.
Recommended Action:
-
Inert Atmosphere Storage: Always store purified this compound under an inert atmosphere (e.g., Argon or Nitrogen) in an amber glass bottle to protect it from light.
-
Removal of Oxidized Impurities: To rescue a slightly degraded batch, pass the material through a short plug of activated neutral alumina or basic alumina. These adsorbents will effectively remove the polar, oxidized impurities.
-
Peroxide Test: Before use, especially in sensitive catalytic reactions, it is prudent to test for peroxides using commercially available test strips.
Q3: How can I remove residual saturated alkanes, like 2-methyldecane, from my this compound product?
A3: The separation of alkanes from their corresponding alkenes is challenging due to their similar boiling points and nonpolar nature.[2] While high-efficiency fractional distillation can be partially effective, complete removal often requires more specialized techniques.
Causality: The primary physical difference between an alkene and its corresponding alkane is the presence of the π-bond in the double bond. This bond can be exploited for separation.
Recommended Action:
-
Argentation Chromatography: This is the most effective lab-scale method. The alkene (this compound) will coordinate with the silver ions on the stationary phase and be retained, while the saturated alkane (2-methyldecane) will elute much faster.
-
Adsorptive Purification: Advanced techniques using specific adsorbents like zeolites or Metal-Organic Frameworks (MOFs) can separate alkanes from alkenes based on molecular sieving or preferential binding to the double bond.[5][6][7]
Purification Strategy Workflow
The overall strategy involves a multi-step approach, starting with bulk impurity removal and progressing to fine purification, with analytical validation at each stage.
Caption: Workflow for purifying this compound.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solutions & Scientific Rationale |
| Poor Separation of Isomers During Distillation | 1. Insufficient Column Efficiency: The column lacks the necessary number of theoretical plates to resolve components with close boiling points.[3][8] 2. Incorrect Reflux Ratio: Too low a ratio prevents proper equilibrium from being established at each theoretical plate. 3. Distillation Rate Too High: Fast distillation disrupts the vapor-liquid equilibrium, reducing separation efficiency. | Solution: 1. Use a longer Vigreux or, preferably, a packed column (e.g., with Raschig rings or metal sponge) to increase the surface area and the number of theoretical plates. 2. Increase the reflux ratio (e.g., 5:1 or higher for collection vs. return to column). This ensures the vapor is repeatedly equilibrated with the liquid phase, enriching the lower boiling point isomer at the top of the column. 3. Reduce the heating rate to allow for a slow, steady collection of distillate (approx. 1-2 drops per second). |
| Product Contaminated with Non-Volatile Residues | 1. "Bumping" or Splashing: Vigorous, uncontrolled boiling can carry non-volatile impurities into the condenser. 2. Thermal Degradation: Overheating the distillation pot can cause polymerization or decomposition of the starting material. | Solution: 1. Use boiling chips or a magnetic stirrer for smooth boiling. Ensure the distillation flask is not more than two-thirds full. 2. Conduct the distillation under vacuum. This lowers the boiling point, reducing the thermal stress on the compound and minimizing degradation. |
| Aqueous Haze or Droplets in Purified Product | Incomplete Drying: Residual water from the reaction workup was not fully removed before distillation. | Solution: 1. Dry the crude product over a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) and filter before distillation. 2. For trace amounts, a sodium metal "pre-distillation" can be performed by refluxing the crude product over a small amount of sodium wire to remove water and peroxides before distilling into a clean flask. (Caution: Handle sodium with extreme care). |
Key Experimental Protocols
Protocol 1: High-Efficiency Fractional Distillation
This protocol is designed to separate this compound from isomers and other volatile impurities.
1. Apparatus Setup:
-
Assemble a fractional distillation apparatus using a round-bottom flask, a packed fractionating column (min. 30 cm), a distillation head with a thermometer, a condenser, and a receiving flask.[9]
-
Ensure all glassware is oven-dried to remove moisture.
-
Use a heating mantle connected to a variable transformer for precise temperature control.
2. Procedure:
-
Charge the distillation flask with the crude this compound and a magnetic stir bar.
-
Begin heating and stirring. As the liquid heats, you will observe a condensation ring rising slowly up the column.
-
Allow the system to equilibrate at total reflux (distillate condensing and returning to the column without collection) for at least 30 minutes. This is critical for establishing the vapor-liquid equilibrium.
-
Begin collecting the "forerun" fraction, which contains any low-boiling impurities, at a very slow rate.
-
Once the head temperature stabilizes at the boiling point of this compound (~188 °C at atmospheric pressure), switch to a clean receiving flask and collect the main product fraction.[10]
-
Maintain a stable head temperature. A significant drop or rise indicates the fraction is finishing or a new impurity is co-distilling.
-
Stop the distillation before the flask runs dry to prevent the formation of non-volatile, potentially explosive peroxide residues.
Protocol 2: Argentation (Silver Nitrate) Column Chromatography
This technique is highly effective for separating alkenes from alkanes and for resolving isomeric alkenes.
1. Stationary Phase Preparation:
-
Prepare a 10-15% (w/w) solution of silver nitrate (AgNO₃) in deionized water or methanol.
-
In a fume hood, slurry silica gel (standard 60 Å, 230-400 mesh) with the AgNO₃ solution.
-
Slowly evaporate the solvent using a rotary evaporator in the dark (AgNO₃ is light-sensitive) until a free-flowing powder is obtained.
-
Activate the AgNO₃-silica gel in a vacuum oven at 80-100 °C for several hours just before use.
2. Column Packing and Elution:
-
Pack a chromatography column with the prepared stationary phase using a non-polar solvent slurry (e.g., hexane or pentane).
-
Dissolve the impure this compound fraction in a minimal amount of the non-polar solvent and load it onto the column.
-
Elute the column with a non-polar solvent (e.g., 100% hexane). The saturated alkane impurities will elute first as they do not interact with the silver ions.
-
To elute the desired this compound, gradually increase the polarity of the mobile phase by adding a solvent that can compete for coordination sites, such as diethyl ether or toluene (e.g., starting with 1% ether in hexane). The this compound will be released from the column. Internal isomers will be held more strongly and elute later.
-
Collect fractions and analyze by GC-MS to identify the pure product.
Impurity Identification Logic
The choice of purification method is dictated by the nature of the impurity. This diagram outlines the decision-making process based on initial analytical data.
Sources
- 1. quora.com [quora.com]
- 2. US5382329A - Separation of 1-decene from decane by azeotropic distillation - Google Patents [patents.google.com]
- 3. m.youtube.com [m.youtube.com]
- 4. pearson.com [pearson.com]
- 5. EP0943595A1 - Process for the separation of alkenes and alkanes - Google Patents [patents.google.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: 2-Methyl-1-decene Synthesis and Purification
Welcome to the technical support guide for 2-Methyl-1-decene. As a Senior Application Scientist, I have designed this resource to provide researchers, chemists, and drug development professionals with in-depth, field-proven insights into optimizing the yield and purity of this compound. This guide moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve reliable results.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequent challenges encountered during the synthesis and purification of this compound. Each issue is presented with potential causes and validated solutions.
Issue 1: Low Overall Yield in Synthesis
A lower-than-expected yield is a common problem that can often be traced back to the choice of synthesis route and reaction conditions. The two primary methods for generating a terminal alkene like this compound from a ketone (nonanal) are the Wittig reaction and a Grignard reaction followed by dehydration.
Q: My Wittig reaction yield is poor. What are the likely causes?
A: The Wittig reaction is an excellent method for unambiguously forming a C=C double bond, but its success hinges on the effective formation and reaction of the phosphorus ylide.[1][2]
-
Cause 1: Incomplete Ylide Formation. The acidity of the proton on the carbon adjacent to the phosphonium center is relatively low (pKa ~35), requiring a very strong base for deprotonation.[3] If you are using bases like n-butyllithium (n-BuLi) or sodium hydride (NaH), incomplete deprotonation is a major cause of low yield.
-
Solution: Ensure your reagents and solvent (e.g., THF, ether) are rigorously anhydrous. Strong organolithium bases react rapidly with water, quenching the reagent before it can form the ylide.[4] Consider titrating your n-BuLi solution before use to confirm its molarity. When using NaH, ensure it is fresh and washed with dry hexane to remove mineral oil.
-
-
Cause 2: Ylide Decomposition. Phosphorus ylides are strong bases and can be sensitive to oxygen and moisture.[3]
-
Solution: Maintain a positive pressure of an inert atmosphere (Nitrogen or Argon) throughout the ylide formation and subsequent reaction with the aldehyde. Use glassware that has been oven- or flame-dried to remove adsorbed water.
-
-
Cause 3: Steric Hindrance. While you are reacting with an aldehyde (nonanal), which is less hindered, the phosphonium ylide itself can be bulky, especially with the standard triphenylphosphine.
-
Solution: The reaction of methyltriphenylphosphonium bromide with a strong base to form the necessary ylide is generally efficient. Ensure dropwise addition of the aldehyde to the ylide solution at a controlled temperature (e.g., 0 °C or below) to manage the exothermic reaction and prevent side reactions.
-
Workflow for Wittig Reaction
Caption: Wittig reaction workflow for this compound synthesis.
Q: I'm using a Grignard reaction followed by dehydration, but my yield is low and I get a mixture of products. Why?
A: This two-step route involves adding a methyl Grignard reagent (MeMgBr) to nonanal to form the secondary alcohol (2-methyl-1-decanol), followed by acid-catalyzed dehydration.[5][6]
-
Cause 1: Grignard Reagent Issues. Grignard reagents are highly sensitive to moisture and protic sources.[4]
-
Solution: Use anhydrous solvents and dried glassware. Ensure your nonanal is pure and dry, as any acidic impurities will quench the Grignard reagent.
-
-
Cause 2: Competing Side Reactions. The Grignard reagent is a strong base. If the aldehyde has acidic α-protons, the Grignard can act as a base, leading to enolization and recovery of starting material after workup.[5]
-
Solution: Add the Grignard reagent slowly to the aldehyde solution at a low temperature (e.g., 0 °C) to favor nucleophilic addition over deprotonation.
-
-
Cause 3: Ineffective Dehydration. The dehydration step requires a strong acid (e.g., H₂SO₄, H₃PO₄) and heat.[6] Incomplete dehydration will leave unreacted alcohol in your product.
-
Solution: Ensure sufficient acid catalyst and an appropriate reaction temperature. However, be aware that harsh conditions can lead to isomerization (see Issue 2). A Dean-Stark apparatus can be used to remove water and drive the equilibrium toward the alkene product.
-
Issue 2: Product Contaminated with Isomers
Q: My final product is a mixture of this compound and 2-methyl-2-decene. How do I prevent the formation of the internal alkene?
A: The formation of the more substituted (and thermodynamically more stable) 2-methyl-2-decene is a classic problem, particularly in acid-catalyzed reactions.
-
Cause: Carbocation Rearrangement and Isomerization. In the dehydration of 2-methyl-1-decanol, a secondary carbocation is formed. While a rearrangement to a more stable carbocation is unlikely in this specific structure, the elimination process itself can yield both the Zaitsev (more substituted) and Hofmann (less substituted) products. Furthermore, the acidic conditions used for dehydration can catalyze the isomerization of the desired terminal alkene (kinetic product) to the more stable internal alkene (thermodynamic product).[7][8] This can also occur during purification if acidic residues are present.
-
Solution 1: Use the Wittig Reaction. The primary advantage of the Wittig reaction is that it forms the double bond at a specific location, completely avoiding the possibility of isomeric byproducts from rearrangement.[1] This is the most reliable way to ensure the formation of exclusively this compound.
-
Solution 2: Milder Dehydration Conditions. If using the Grignard/dehydration route, avoid strong, hot mineral acids. Consider using milder reagents like phosphorus oxychloride (POCl₃) in pyridine or Martin's sulfurane, which proceed through mechanisms less prone to carbocation formation and subsequent isomerization.
-
Solution 3: Neutralize Before Distillation. If you perform an acid-catalyzed dehydration, it is critical to thoroughly wash the organic layer with a basic solution (e.g., saturated NaHCO₃) and then water to remove all traces of acid before proceeding to distillation. Heating an alkene in the presence of acid is a common method for isomerization.
Logical Flow for Minimizing Isomerization
Caption: Decision pathway to minimize alkene isomerization.
Issue 3: Difficulty with Final Purification
Q: How do I effectively separate my product from starting materials or byproducts?
A: The choice of purification method depends on the nature of the impurities. The boiling point of this compound is approximately 166-168 °C.
-
Scenario 1: Separating from High-Boiling Impurities (e.g., Triphenylphosphine Oxide).
-
Solution: Fractional Distillation. Triphenylphosphine oxide (TPPO) from the Wittig reaction has a very high boiling point (>360 °C) and is also a solid. A simple distillation might suffice, but fractional distillation is better for ensuring purity.[9][10] TPPO has some solubility in nonpolar solvents, so a preliminary purification by flash chromatography can be effective.[11][12] First, pass the crude mixture through a short plug of silica gel with a nonpolar solvent (e.g., hexanes) to elute the alkene and retain the more polar TPPO. Then, proceed with fractional distillation of the eluate.
-
-
Scenario 2: Separating from Close-Boiling Isomers (e.g., 2-methyl-2-decene).
-
Solution: High-Efficiency Fractional Distillation. Separating isomers with very similar boiling points is challenging and requires a distillation column with a high number of theoretical plates (e.g., a Vigreux or packed column).[13][14] The key is to heat the mixture slowly and maintain a low, steady distillation rate to allow the vapor-liquid equilibria to be established at each stage of the column.[10] Collecting multiple small fractions and analyzing their purity by Gas Chromatography (GC) is essential.[15]
-
Table 1: Troubleshooting Purification
| Impurity Type | Boiling Point Difference | Recommended Primary Method | Key Considerations |
| Reaction Byproducts (e.g., TPPO) | Large (>50 °C) | Flash Chromatography then Distillation | Remove polar solids first to prevent fouling during distillation. |
| Unreacted Alcohol | Moderate (~20-30 °C) | Fractional Distillation | Ensure the system is dry. Azeotropes with water can complicate separation. |
| Alkene Isomers | Very Small (<5 °C) | High-Efficiency Fractional Distillation | Use a long, insulated column. Maintain a very slow takeoff rate. |
| Starting Aldehyde | Moderate (~20-30 °C) | Fractional Distillation | Can also be removed with a bisulfite wash during workup. |
Frequently Asked Questions (FAQs)
Q1: Which synthesis method is definitively better for high purity this compound?
A1: For achieving the highest purity with respect to isomers, the Wittig reaction is superior.[1][2] It avoids the carbocation intermediates that lead to isomeric mixtures in acid-catalyzed dehydrations. While the Grignard/dehydration route may be less expensive in terms of reagents, the potential for side reactions and the difficulty in separating the resulting isomers often make the Wittig reaction more efficient overall when high purity is the primary goal.
Q2: How can I confirm the purity and identity of my final product?
A2: A combination of techniques is recommended for full characterization.
-
Gas Chromatography (GC): This is the best method for determining the purity and quantifying the ratio of any isomers.[16] A nonpolar column (e.g., DB-1, HP-5) is suitable for separating hydrocarbons.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is crucial for confirming the structure. For this compound, you should look for the characteristic signals of the terminal vinyl protons (~4.7 ppm) and the allylic methyl group (~1.7 ppm). The absence of signals corresponding to the internal alkene confirms isomeric purity.
-
Infrared (IR) Spectroscopy: Look for the characteristic C=C stretch for a terminal alkene around 1640-1650 cm⁻¹ and the C-H out-of-plane bend around 910 cm⁻¹.
Table 2: Typical GC Parameters for Purity Analysis
| Parameter | Setting | Rationale |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5) | Standard nonpolar column for good separation of hydrocarbons. |
| Inlet Temp | 250 °C | Ensures rapid volatilization of the sample. |
| Detector | Flame Ionization Detector (FID) at 280 °C | Highly sensitive to hydrocarbons. |
| Oven Program | Start at 80 °C, hold for 2 min, ramp at 10 °C/min to 200 °C | Provides good separation between the C11 isomers. |
| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC. |
Q3: What are the proper storage and handling procedures for this compound?
A3: Alkenes are susceptible to oxidation and acid-catalyzed isomerization. To maintain purity over time:
-
Storage: Store in a tightly sealed amber glass bottle under an inert atmosphere (argon or nitrogen).[17] Keep it in a cool, dark, and well-ventilated area, away from heat or ignition sources.[18]
-
Handling: Use non-sparking tools and ensure equipment is properly grounded to prevent static discharge.[19] Avoid contact with strong oxidizing agents and acids.
Experimental Protocols
Protocol 1: Synthesis via Wittig Reaction
This protocol details the synthesis of this compound from nonanal. All operations must be conducted under an inert atmosphere (N₂ or Ar) using anhydrous solvents and oven-dried glassware.
-
Phosphonium Salt Suspension: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add methyltriphenylphosphonium bromide (1.2 eq). Suspend the salt in anhydrous tetrahydrofuran (THF).
-
Ylide Formation: Cool the suspension to 0 °C in an ice bath. Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise via syringe. A characteristic deep orange or yellow color indicates the formation of the ylide. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Aldehyde Addition: Cool the ylide solution back down to 0 °C. Add a solution of nonanal (1.0 eq) in anhydrous THF dropwise over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir overnight. The reaction progress can be monitored by TLC or GC.
-
Quenching and Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and add diethyl ether. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Preliminary Purification: The crude product will be a mixture of the desired alkene and triphenylphosphine oxide. Dissolve the crude oil in a minimal amount of hexanes and pass it through a short plug of silica gel, eluting with hexanes. This will remove the majority of the triphenylphosphine oxide. Concentrate the eluate.
-
Final Purification: Purify the resulting oil by fractional distillation to yield pure this compound.
Protocol 2: Purification by Fractional Distillation
This protocol is for purifying crude this compound, particularly for separating it from close-boiling impurities.[13]
-
Apparatus Setup: Assemble a fractional distillation apparatus in a fume hood using a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.[13]
-
Charging the Flask: Add the crude this compound and a few boiling chips or a magnetic stir bar to the flask. Ensure the crude material has been washed and neutralized to remove any acid catalysts.
-
Insulation: Wrap the fractionating column and distillation head with glass wool or aluminum foil to minimize heat loss and maintain the temperature gradient.
-
Heating: Begin heating the flask gently with a heating mantle.
-
Equilibration: As the liquid begins to boil, observe the condensation ring rising slowly up the column. Allow the column to equilibrate by adjusting the heat so that the vapor condenses and refluxes within the column for some time before any distillate is collected.
-
Fraction Collection: Slowly begin to collect the distillate.
-
Forerun: Collect the first few milliliters, which may contain low-boiling impurities, in a separate flask.
-
Main Fraction: When the temperature at the distillation head stabilizes at the boiling point of this compound (~166-168 °C), switch to a new receiving flask and collect the main product fraction. Maintain a slow, steady distillation rate (e.g., 1 drop per second).
-
End Fraction: If the temperature rises or drops significantly, stop the distillation or switch to a final receiving flask.
-
-
Analysis: Analyze the collected fractions by GC to determine their purity and pool the fractions that meet the required specification.
References
-
Reddit. (2021). Question about synthesis of 2 methyl prop-1-ene. Available at: [Link]
-
ResearchGate. (n.d.). Detection and determination of the alkenes. Available at: [Link]
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The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism. YouTube. Available at: [Link]
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ChemHelpASAP. (2021). Column chromatography & purification of organic compounds. YouTube. Available at: [Link]
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Quora. (2019). Are alkenes produced using fractional distillation? Available at: [Link]
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Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Available at: [Link]
- Google Patents. (1995). US5382329A - Separation of 1-decene from decane by azeotropic distillation.
-
ChemSynthesis. (2024). This compound. Available at: [Link]
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Biomass Chemical Engineering. (2021). Process Optimization of Synthesis of 1-Decene by Olefin Metathesis of Methyl Oleate. Available at: [Link]
-
Allery Chemistry. (2022). Alkanes Part 1 - Fractional Distillation, Cracking and Combustion. YouTube. Available at: [Link]
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Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Available at: [Link]
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Agilent. (2016). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. Available at: [Link]
-
MDPI. (2021). Kinetic Study on Microwave-Assisted Oligomerization of 1-Decene over a HY Catalyst. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Available at: [Link]
- Google Patents. (2019). CN109824466B - Method for preparing 2-methyl-1, 3-pentadiene.
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Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Available at: [Link]
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Chemistry LibreTexts. (2023). The Wittig Reaction. Available at: [Link]
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TSFX. (2019). FRACTIONAL DISTILLATION AND CRACKING. Available at: [Link]
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Chad's Prep. (2020). 8.8 How to Predict the Products of Alkene Addition Reactions. YouTube. Available at: [Link]
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Sciforum. (n.d.). Synthesis of Homochiral R-(+)-2-Methyl-1-butanol. Available at: [Link]
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Erowid. (1995). Isomerization of 1-alkenes to trans-2-alkenes using Na2Fe(CO)4/CuCl reagent. Available at: [Link]
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Chromatography Forum. (2006). How do you perform purity analysis? Available at: [Link]
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University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Available at: [Link]
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ACS Publications. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Available at: [Link]
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University of Massachusetts. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Available at: [Link]
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Chemistry LibreTexts. (2023). Grignard Reagents. Available at: [Link]
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Crown Oil. (n.d.). Fractional Distillation of Crude Oil: Refining Petroleum Products. Available at: [Link]
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PubChem - NIH. (n.d.). This compound. Available at: [Link]
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ResearchGate. (n.d.). Reaction pathway for 2-methyl indene → 1-methyl indene isomerization. Available at: [Link]
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PMC - NIH. (2009). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Available at: [Link]
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Chemistry LibreTexts. (2021). 10.1: Synthesis of Alkenes. Available at: [Link]
-
Wikipedia. (n.d.). Alkene. Available at: [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]
-
Dr. Raj K. Bansal. (2022). Ninja technique to purify organic compounds from mixture of compounds- Part 2. YouTube. Available at: [Link]
-
Harper College. (2015). Safety Data Sheet - 1-Decene. Available at: [Link]
-
PubChem - NIH. (n.d.). 2-Methyl-1-butene. Available at: [Link]
-
University of California, Irvine. (n.d.). Synthesis of an Alkene via the Wittig Reaction. Available at: [Link]
-
Wikipedia. (n.d.). Fractional distillation. Available at: [Link]
-
Chemical Society Reviews (RSC Publishing). (2020). Transition metal-catalyzed alkene isomerization as an enabling technology in tandem, sequential and domino processes. Available at: [Link]
- Google Patents. (2003). RU2206557C1 - 1-hexene purification method.
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Technical Support Center: Anhydrous Conditions in Alkene Synthesis
Guide Focus: Synthesis of 2-Methyl-1-decene
Welcome to the technical support center. As Senior Application Scientists, we understand that success in complex organic synthesis hinges on mastering the details. This guide provides in-depth, field-tested advice on a critical aspect of synthesizing alkenes like this compound: the rigorous requirement for anhydrous conditions. We will move beyond simple instructions to explain the causality behind these protocols, empowering you to troubleshoot effectively and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs): The "Why" Behind Anhydrous Synthesis
Q1: Why are strictly anhydrous conditions so critical for the synthesis of this compound?
The synthesis of this compound is typically achieved through methods that employ highly reactive, moisture-sensitive intermediates. The two most common and effective routes are the Wittig reaction and variations involving Grignard reagents.
-
Grignard & Organolithium Reagents: These organometallic compounds, essential for many synthetic pathways to this alkene, are extremely strong bases.[1] The carbon-metal bond is highly polarized, making the carbon atom strongly nucleophilic and basic.[2] Water, and even the trace amounts of moisture absorbed onto glassware or present in solvents, acts as a potent acid in this context.[3] The organometallic reagent will rapidly and preferentially react with water in an acid-base reaction to form an alkane, quenching the reagent and halting your synthesis before it can begin.[2][3][4][5]
-
Wittig Reagents: The formation of the key intermediate in the Wittig reaction, the phosphorus ylide, requires a strong base to deprotonate a phosphonium salt.[6][7] Commonly used bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are immediately destroyed by water.[7] Any moisture present will consume the base, preventing the formation of the ylide and thus the subsequent reaction with the carbonyl compound.
In essence, water is a reaction-killer. Its presence leads to the consumption of expensive reagents, low to zero product yield, and potentially misleading experimental results.
Q2: What are the observable consequences of moisture contamination in my reaction?
Detecting moisture contamination early can save significant time and resources. Here are the common symptoms:
-
Failure of Grignard Reagent Formation: If you are preparing a Grignard reagent (e.g., methylmagnesium bromide), the reaction with magnesium turnings may fail to initiate. Everything must be perfectly dry for this reaction to start.[5]
-
Gas Evolution: When adding an organometallic reagent (like a Grignard or organolithium) to the reaction vessel, you may observe bubbling or fizzing. This is the alkane (e.g., methane or butane) being produced as the reagent is quenched by water.[8]
-
Low or No Yield: This is the most common outcome. The active reagent is consumed by water, leaving insufficient material to react with the substrate.[9][10]
-
Inconsistent Results: Trace amounts of moisture can lead to high variability between experiments that are otherwise identical.
Q3: I'm using a commercially "anhydrous" solvent. Is that not sufficient?
While solvents marketed as "anhydrous" have very low water content, they should be used with caution.[11] The integrity of the solvent depends heavily on how it was packaged and how it has been stored and handled in the lab. A previously opened bottle, even with a septum-sealed cap, can accumulate moisture over time. For highly sensitive reactions, it is always best practice to freshly dry and distill the solvent or pass it through an activated alumina column immediately before use.[11][12][13] Trusting a label without verification is a common source of failure in moisture-sensitive experiments.[11]
Troubleshooting Guide: Diagnosing and Solving Anhydrous Condition Failures
Q4: My reaction yield is unexpectedly low, and I suspect moisture contamination. What steps should I take to diagnose the issue?
Low yield is a frustrating but common problem. Use a systematic approach to pinpoint the source of water. The following flowchart provides a logical diagnostic path.
Caption: Troubleshooting flowchart for low yield due to moisture.
Experimental Protocols & Data
Q5: What is the most reliable way to prepare and verify an anhydrous solvent like THF?
Distillation from sodium metal with a benzophenone indicator is a classic and highly effective method for producing exceptionally dry solvents like THF or diethyl ether.[14] The benzophenone serves as a visual indicator of dryness.[14][15]
Protocol: Drying Tetrahydrofuran (THF) over Sodium/Benzophenone
Safety Note: This procedure involves metallic sodium, which is highly reactive and flammable. It should only be performed by trained personnel in a certified chemical fume hood.
-
Pre-Drying: Place the required volume of THF over activated 3 Å molecular sieves for at least 48-72 hours to remove the bulk of the water.[12][13] This reduces the amount of sodium required and increases the safety of the procedure.
-
Apparatus Setup: Assemble a distillation apparatus in the fume hood. The distillation flask should be appropriately sized for the volume of solvent.
-
Adding Reagents: To the distillation flask containing the pre-dried THF, add a few small chunks of sodium metal (cut to expose a fresh surface) and a small amount of benzophenone (a few spatula tips).
-
Refluxing: Under a nitrogen or argon atmosphere, heat the mixture to a gentle reflux.
-
Monitoring for Dryness: Initially, the solution may be colorless or yellow. As the sodium reacts with the remaining water and the benzophenone, a deep blue or purple color will develop.[14][15] This color indicates the formation of the benzophenone ketyl radical, which can only exist in the absence of water.[14] The persistence of this blue/purple color signifies that the solvent is anhydrous.
-
Distillation: Once the deep blue/purple color is stable, distill the solvent, collecting it in a flame-dried receiving flask that is maintained under an inert atmosphere.
-
Storage: The freshly distilled solvent should be used immediately or stored over activated molecular sieves under an inert atmosphere.
Q6: How do different common drying agents compare for preparing anhydrous solvents?
While distillation is highly effective, other methods are also common. The choice of drying agent depends on the solvent and the required level of dryness.
| Drying Agent | Mechanism | Suitable Solvents | Typical Residual H₂O | Notes & Cautions |
| 3Å Molecular Sieves | Adsorption (traps H₂O in pores) | THF, Dichloromethane, Acetonitrile, Toluene | <10 ppm | Slow but effective for storage. Must be activated (heated under vacuum) before use.[12][13] |
| Activated Alumina | Adsorption | THF, Toluene | <10 ppm | Excellent for rapid drying by passing the solvent through a column.[12][13] |
| Calcium Hydride (CaH₂) | Chemical Reaction (CaH₂ + 2H₂O → Ca(OH)₂ + 2H₂) | Ethers, Hydrocarbons, Amines | <10 ppm | Reacts to produce H₂ gas. Not suitable for protic or carbonyl-containing solvents. |
| Sodium (Na) / Benzophenone | Chemical Reaction (Na + H₂O) & Indicator | Ethers (THF, Diethyl ether), Hydrocarbons | ~10 ppm | Highly effective but hazardous. Provides a visual confirmation of dryness. Never use with chlorinated solvents.[14] |
| Anhydrous MgSO₄ / Na₂SO₄ | Forms Hydrates | General purpose (post-workup) | 100-500 ppm | Primarily used for bulk drying of organic layers during workup, not for preparing reaction-grade anhydrous solvents.[16] |
Table data synthesized from multiple sources.[12][13][14][16]
Q7: How do I set up my reaction apparatus to maintain anhydrous conditions throughout the experiment?
Maintaining an inert atmosphere is as crucial as using dry reagents. A Schlenk line or a simple nitrogen/argon manifold with an oil bubbler is used to create a positive pressure of dry, inert gas, preventing atmospheric moisture from entering the system.
Protocol: Setting Up a Reaction Under Inert Atmosphere
-
Glassware Preparation: Ensure all glassware (reaction flask, condenser, addition funnel, etc.) and stir bars have been oven-dried at >125°C for at least 24 hours or flame-dried under vacuum immediately before assembly.[9][15]
-
Assembly: Assemble the apparatus while it is still warm, which prevents moisture from condensing on the surfaces. Use a light coating of grease on all glass joints to ensure a good seal.
-
Inert Gas Purge: Connect the assembled apparatus to the inert gas source via a needle adapter through a rubber septum. The system should have an outlet, typically a needle connected to an oil bubbler, to allow gas to exit.
-
Purge Cycle: Gently flush the apparatus with the inert gas for several minutes. To be more thorough, perform three "pump-purge" cycles: evacuate the apparatus using the Schlenk line vacuum and then backfill with the inert gas. Repeat this two more times.
-
Maintain Positive Pressure: Throughout the reaction, maintain a slow but steady flow of inert gas to create a positive pressure. This ensures that if there are any small leaks, the inert gas will flow out, rather than air and moisture flowing in.
-
Reagent Addition: Add anhydrous solvents and liquid reagents via a dry syringe through a rubber septum. Add solid reagents quickly or under a counter-flow of inert gas. For highly hygroscopic solids, a glovebox is the best environment for weighing and addition.[17][18]
Caption: A simplified workflow of an inert atmosphere reaction setup.
References
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Preparing Anhydrous Reagents and Equipment. (2015). JoVE (Journal of Visualized Experiments). [Link]
-
Organometallic Reagents. (2020). Chemistry LibreTexts. [Link]
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How do you guys prepare solutions of hygroscopic chemicals? (2017). Reddit r/labrats. [Link]
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Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry. [Link]
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Drying Solvents. (2021). Chemistry LibreTexts. [Link]
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Water-Accelerated Decomposition of Olefin Metathesis Catalysts. (2023). ResearchGate. [Link]
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Preparing Anhydrous Reagents and Equipment. Moodle@Units. [Link]
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This compound. PubChem, National Institutes of Health. [Link]
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Grignard Reagents. (2023). Chemistry LibreTexts. [Link]
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Solvent pH Determination in Anhydrous Fluorocarbons Solvents. Global Electronics Association. [Link]
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Troubleshooting: How to Improve Yield. University of Rochester, Department of Chemistry. [Link]
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How To: Store Reagents. University of Rochester, Department of Chemistry. [Link]
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This compound. ChemSynthesis. [Link]
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Why Grignard Reagents React With Water. (2015). Master Organic Chemistry. [Link]
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Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. (2010). The Journal of Organic Chemistry. [Link]
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Troubleshooting Crystallization. (2022). Chemistry LibreTexts. [Link]
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1,6-DIOXO-8a-METHYL-1,2,3,4,6,7,8,8a-OCTAHYDRONAPHTHALENE. Organic Syntheses. [Link]
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Organometallic compound - Stability, Reactivity, Bonding. Britannica. [Link]
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Drying Organic Solutions. University of Colorado Boulder, Organic Chemistry. [Link]
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Grignard Reagent Synthesis Reaction Mechanism. (2015). YouTube. [Link]
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Wittig Reaction. (2023). Chemistry LibreTexts. [Link]
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Water and Organometallic Compounds: Chemistry Made Simple 17. (2024). YouTube. [Link]
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Grignard Reagents For Addition To Aldehydes and Ketones. (2011). Master Organic Chemistry. [Link]
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Synthesis of 2-Methyl-2-Butene. Scribd. [Link]
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Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. (2010). ACS Publications. [Link]
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Wittig Reaction - Common Conditions. Organic Chemistry Portal. [Link]
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Drying solvents. Sciencemadness Wiki. [Link]
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Drying the water out of hygroscopic crystals. Sciencemadness.org. [Link]
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Efficient chemoselective addition of Grignard reagents to carbonyl compounds in 2-methyltetrahydrofuran. (2008). ResearchGate. [Link]
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2-Methyl-1-butene. PubChem, National Institutes of Health. [Link]
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The Wittig Reaction: Synthesis of Alkenes. University of Massachusetts Boston. [Link]
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Troubleshooting low conversion rates in 2-Methyl-1-decene polymerization
Technical Support Center: Polymerization of 2-Methyl-1-decene
Welcome to the technical support guide for the polymerization of this compound. This resource is designed for researchers and professionals encountering challenges with this sterically hindered α-olefin. Low conversion rates are a common hurdle, often stemming from the unique steric demands of the monomer, catalyst sensitivity, and reaction conditions. This guide provides a structured troubleshooting workflow and in-depth FAQs to diagnose and resolve these issues effectively.
Part 1: Initial Troubleshooting Workflow
Experiencing low conversion rates can be frustrating. The key to resolving the issue is systematic diagnosis. The branching at the C2 position in this compound presents significant steric hindrance, making the polymerization more challenging than for linear α-olefins like 1-decene. This steric bulk affects the rate of monomer insertion and increases the susceptibility of the catalyst to deactivation.
Use the following flowchart to begin your troubleshooting process. Each step in the diagram corresponds to a detailed question in the FAQ section.
Caption: Troubleshooting Decision Tree for Low Conversion.
Part 2: Frequently Asked Questions (FAQs) & In-Depth Guides
This section expands on the troubleshooting workflow, providing the scientific rationale and actionable protocols to address each potential issue.
Category 1: Reagent Purity & Handling
Question 1: My conversion is near zero. Could my monomer or solvent be the problem?
Answer: Absolutely. Ziegler-Natta and Metallocene catalysts, which are typically used for olefin polymerization, are extremely sensitive to polar impurities.[1] Contaminants like water, oxygen, alcohols, or additives present in the monomer or solvent can act as potent poisons to the catalyst's active sites.
-
Causality: The active site in these catalyst systems is a highly electrophilic metal center (e.g., Ti, Zr). Polar impurities, which are Lewis bases, readily coordinate to this metal center. This coordination is often irreversible and deactivates the catalyst, preventing the olefin monomer from binding and inserting into the polymer chain. For instance, dimethylformamide impurities have been shown to inhibit propylene polymerization.[2]
-
Troubleshooting Steps:
-
Monomer Purification: Commercial this compound may contain stabilizers or oxidation byproducts. It should be purified immediately before use.
-
Solvent Purification: Solvents like toluene or hexane must be rigorously dried and deoxygenated.
-
Inert Atmosphere: The entire experimental setup, from reagent transfer to the reaction itself, must be conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line or glovebox techniques.
-
Protocol 1: Monomer & Solvent Purification
-
Initial Drying: Stir the monomer or solvent over a drying agent (e.g., CaH₂) overnight.
-
Distillation: Perform a fractional distillation under an inert atmosphere. For the monomer, distillation from a small amount of a scavenger like triisobutylaluminium (TIBA) can be effective. Discard the initial and final fractions.
-
Storage: Store the purified reagents over activated molecular sieves (3Å or 4Å) inside a glovebox.
-
Verification: Before use, verify purity using Gas Chromatography (GC) to check for contaminants and Karl Fischer titration to confirm low water content (< 5 ppm).[3]
Category 2: Catalyst System & Activation
Question 2: I'm using a Metallocene/MAO system, but my activity is very low. What are the common failure points?
Answer: The issue often lies with the cocatalyst, Methylaluminoxane (MAO), or the activation process itself. The steric hindrance of this compound makes it less competitive for the active site, so optimal catalyst activation is critical.
-
Causality: MAO is not a single compound but a complex mixture of oligomers. Its primary roles are to alkylate the metallocene pre-catalyst and abstract a ligand to form the catalytically active cationic metal species.[4] The quality and age of the MAO can vary significantly. Older MAO can contain higher amounts of less-active trimethylaluminum (TMA) or inactive aluminum oxides. The molar ratio of Al (from MAO) to the transition metal (e.g., Zr or Ti) is a critical parameter that dictates the concentration of active sites.[5]
-
Troubleshooting Steps & Data:
-
Use Fresh MAO: Whenever possible, use a fresh batch of MAO or one that has been stored correctly at low temperatures.
-
Optimize Al/Metal Ratio: The optimal Al/Zr or Al/Ti ratio can be very high (from 100:1 to several thousand:1). For a sterically demanding monomer, you may need to explore the higher end of this range.[5]
-
Pre-activation Time & Temperature: Allow the metallocene and MAO to react for a specific period (e.g., 5-15 minutes) before introducing the monomer. This "aging" step can influence the number of active sites formed.
-
Consider an Alternative Activator: Borate-based activators, like [Ph₃C][B(C₆F₅)₄], combined with a scavenger like TIBA, can generate a more defined, single-site catalyst system that may show improved performance.[6]
-
Table 1: Recommended Starting Conditions for Metallocene/MAO Systems
| Parameter | Recommended Range | Rationale & Citation |
| Catalyst Type | Cs- or C₂-symmetric zirconocene | Ancillary ligands influence steric tolerance and polymer properties.[7] |
| Al/Zr Molar Ratio | 500:1 to 2000:1 | High ratios are often needed to scavenge impurities and generate sufficient active sites.[5] |
| Polymerization Temp. | 25 °C to 60 °C | Higher temperatures increase propagation rates but can also accelerate deactivation pathways.[8] |
| Monomer Conc. | 0.5 M to 2.0 M | Higher concentration can increase the polymerization rate, but may also increase viscosity issues. |
Question 3: My catalyst seems to die quickly. How can I diagnose and prevent rapid deactivation?
Answer: Rapid catalyst deactivation is a common cause of low overall conversion. This can be due to bimolecular decomposition pathways or the formation of dormant, unreactive species.
-
Causality: For branched α-olefins, a common deactivation pathway involves β-hydride elimination after a 2,1-misinsertion. While 1,2-insertion is the primary mechanism for chain growth, occasional 2,1-insertions can occur.[9] The resulting metal-alkyl species is sterically crowded, promoting β-hydride elimination to form a stable metal-hydride and a vinylidene-terminated polymer chain. The metal-hydride may be slow to re-initiate polymerization. Another pathway involves the formation of stable π-allyl species, which are essentially dormant.[10][11]
-
Troubleshooting & Diagnostic Workflow:
-
Kinetic Study: Take aliquots from the reaction at regular time intervals (e.g., 2, 5, 10, 30, 60 minutes) and quench them. Analyze the conversion for each time point. A plot of conversion vs. time will reveal the reaction profile. A sharp initial increase followed by a plateau indicates rapid deactivation.
-
Lower the Temperature: Deactivation processes often have a higher activation energy than the propagation step. Reducing the reaction temperature can sometimes slow deactivation more than it slows polymerization, leading to higher overall conversion.[12]
-
Introduce Hydrogen: In some metallocene systems, hydrogen can act as a chain transfer agent that reactivates dormant sites or prevents their formation, sometimes leading to an increase in overall activity.[9]
-
Caption: Simplified Polymerization Cycle and Deactivation Pathway.
Category 3: Analytical Confirmation
Question 4: I think my reaction is working, but the calculated conversion is low. Could my analysis be wrong?
Answer: Yes, this is an important and often overlooked possibility. Accurately determining the amount of unreacted monomer versus the polymer formed is crucial.
-
Causality: Gravimetric methods (weighing the precipitated polymer) can be inaccurate if the polymer is low molecular weight or oligomeric, as these species may not fully precipitate from the reaction mixture during workup. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) provide a more accurate measure.
-
Troubleshooting Steps:
-
Use an Internal Standard: For GC or NMR analysis of the final reaction mixture, add a known amount of an inert internal standard (e.g., ferrocene, mesitylene) that does not react or evaporate. By comparing the integral of the unreacted monomer peaks to the integral of the standard, you can accurately quantify the remaining monomer and thus calculate conversion.
-
Confirm Polymer Structure: Use ¹H and ¹³C NMR to confirm that the product is indeed poly(this compound) and not an undesired side product from monomer isomerization.[13]
-
Cross-verify Methods: If possible, use two different methods to determine conversion (e.g., gravimetric and NMR) and compare the results.
-
Protocol 2: Determining Conversion by ¹H NMR
-
Sample Preparation: Before starting the reaction, prepare a stock solution of your monomer and a chosen internal standard in a deuterated solvent (e.g., CDCl₃). Record a ¹H NMR spectrum and determine the molar ratio of monomer to standard from the peak integrals.
-
Reaction Quenching: After the desired reaction time, take a precise volume of the reaction mixture and quench it with a small amount of acidified methanol.
-
Analysis: Add the same amount of the internal standard as in the initial stock solution. Remove the solvent under reduced pressure and redissolve the residue in the deuterated solvent.
-
Calculation: Record the ¹H NMR spectrum. Compare the new ratio of the monomer's vinyl proton peaks to the internal standard's peaks. The decrease in this ratio corresponds directly to the monomer conversion.
References
-
Polymerization of 1-decene catalyzed by metallocene/organic boron catalytic system. ResearchGate. [Link]
-
Catalytic polymerization of 1-decene using a silicon-bridged metallocene system. ResearchGate. [Link]
-
Kinetic Study on Microwave-Assisted Oligomerization of 1-Decene over a HY Catalyst. MDPI. [Link]
-
Catalyst Deactivation Processes during 1‑Hexene Polymerization. University of Victoria. [Link]
-
Effect of para-Substituents in Ethylene Copolymerizations with 1-Decene, 1-Dodecene, and with 2-Methyl-1-Pentene Using Phenoxide Modified Half-Titanocenes-MAO Catalyst Systems. National Institutes of Health (NIH). [Link]
-
Effect of Borate Cocatalysts toward Activity and Comonomer Incorporation in Ethylene Copolymerization by Half-Titanocene Catalysts in Methylcyclohexane. ACS Organic & Inorganic Au. [Link]
-
Ziegler–Natta Polymerization and the Remaining Challenges. Indian Academy of Sciences. [Link]
-
ATR-FTIR analysis of two steps conversion of 1-decene to... ResearchGate. [Link]
-
Potential Catalyst Deactivation Reaction in Homogeneous Ziegler−Natta Polymerization of Olefins: Formation of an Allyl Intermediate. ACS Publications. [Link]
-
Olefin Polymerization with Ziegler-Natta Catalyst. Chemistry LibreTexts. [Link]
-
Reaction mechanism of 1-decene polymerization catalyzed by zirconium chloride/TIBA/MAO catalytic system. ResearchGate. [Link]
-
Polymerization of Linear Higher alpha-Olefins with a Modified Ziegler Catalyst. MDPI. [Link]
-
Metallocene Catalysts for Olefin Polymerization. University of Hamburg. [Link]
-
Effect of Borate Cocatalysts toward Activity and Comonomer Incorporation in Ethylene Copolymerization by Half-Titanocene Catalysts in Methylcyclohexane. National Institutes of Health (NIH). [Link]
-
Top Analytical Techniques for Characterizing Custom Polymers. Polymer Solutions. [Link]
-
6.13: Ziegler-Natta Polymerization. Chemistry LibreTexts. [Link]
-
Catalyst Deactivation Processes During 1-Hexene Polymerization. ChemRxiv. [Link]
-
New Cocatalyst for Alkene Polymerization Reactions with Transition Metal Catalysts. SpringerLink. [Link]
-
Analytical Methods for Polymer Characterization. CRC Press. [Link]
-
The Influence of Ziegler-Natta and Metallocene Catalysts on Polyolefin Structure, Properties, and Processing Ability. National Institutes of Health (NIH). [Link]
-
Ziegler-Natta Polymerization Practice Problems. Study.com. [Link]
- Liquid phase process for the polymerization of alpha-olefins.
-
Comonomer Reactivity Trends in Catalytic Ethene/1-Alkene Copolymerizations to Linear Low-Density Polyethylene. National Institutes of Health (NIH). [Link]
-
Cocatalyst effects in Hf-catalysed olefin polymerization: taking well-defined Al–alkyl borate salts into account. Royal Society of Chemistry. [Link]
-
Dimethylformamide Impurities as Propylene Polymerization Inhibitor. MDPI. [Link]
-
Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department. [Link]
-
α-Olefin Oligomerization Mediated by Group 4 Metallocene Catalysts: An Extreme Manifestation of the Multisite Nature of Methylaluminoxane. MDPI. [Link]
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Technical Support Center: Poly(2-Methyl-1-decene) Synthesis
Welcome to the technical support center for the synthesis and molecular weight control of poly(2-methyl-1-decene). This guide is designed for researchers, scientists, and professionals in drug development and materials science who are working with or developing applications for this unique polyolefin. Here, we address common challenges and frequently asked questions to help you achieve precise control over your polymer's final properties.
Introduction: The Importance of Molecular Weight Control
Poly(this compound) is a branched polyolefin with interesting thermal and rheological properties. The molecular weight (MW) and molecular weight distribution (polydispersity index, PDI) are critical parameters that dictate its end-use performance, including its viscosity, mechanical strength, and degradation profile. Achieving a target molecular weight is often the primary challenge in its synthesis. This guide provides in-depth, field-tested advice to overcome common hurdles in your polymerization experiments.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the synthesis of poly(this compound).
Q1: What are the most common methods for polymerizing this compound?
The polymerization of this compound is typically achieved through coordination polymerization using Ziegler-Natta or metallocene-based catalyst systems. Cationic polymerization is also a viable method. The choice of catalyst is a primary factor in determining the resulting polymer's molecular weight and tacticity.
Q2: How is the molecular weight of poly(this compound) typically measured?
The number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) are best determined using Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC). This technique separates polymer chains based on their hydrodynamic volume in solution, providing a comprehensive view of the molecular weight distribution.
Q3: What is a typical Polydispersity Index (PDI) for poly(this compound)?
The achievable PDI depends heavily on the catalyst system. Well-controlled living polymerization reactions, often utilizing specific metallocene catalysts, can yield PDIs close to 1.1, indicating a very narrow molecular weight distribution. Traditional Ziegler-Natta catalysts typically produce polymers with broader distributions, often with PDI values greater than 2.
Troubleshooting Guide: Gaining Control Over Molecular Weight
This section is dedicated to solving specific problems you may encounter during your experiments.
Problem 1: The Molecular Weight of My Polymer is Consistently Too High.
High molecular weight can lead to processing difficulties and may not be suitable for all applications. If your GPC results show a higher-than-expected Mn, consider the following causes and solutions.
Potential Causes & Solutions
-
Low Catalyst Concentration: An insufficient amount of active catalyst centers relative to the monomer concentration can lead to longer polymer chains.
-
Solution: Carefully increase the catalyst loading in small increments. Ensure your catalyst is properly activated and handled under inert conditions to prevent deactivation.
-
-
Absence of a Chain Transfer Agent: Chain transfer reactions are a primary mechanism for controlling chain growth.
-
Solution: Introduce a chain transfer agent (CTA) into your reaction. Hydrogen is a commonly used and effective CTA in olefin polymerization. The concentration of the CTA can be tuned to target a specific molecular weight range. Other CTAs like silanes or boranes can also be effective depending on the catalyst system.
-
-
Low Reaction Temperature: Lower temperatures can decrease the rate of chain termination and transfer reactions relative to propagation, leading to longer polymer chains.
-
Solution: Increase the reaction temperature. This often increases the rate of beta-hydride elimination, a key chain termination pathway, thereby reducing the final molecular weight. However, be aware that temperature can also affect catalyst activity and polymer tacticity.
-
Problem 2: The Molecular Weight of My Polymer is Too Low and Yield is Poor.
Low molecular weight, especially when accompanied by low yield, often points to issues with catalyst activity or reaction purity.
Potential Causes & Solutions
-
Presence of Impurities: Protic impurities like water, alcohols, or oxygen in the monomer or solvent can react with and deactivate the catalyst, leading to premature chain termination.
-
Solution: Ensure rigorous purification of your monomer and solvent. This compound should be distilled over a drying agent like calcium hydride. Solvents should be passed through purification columns or distilled under inert atmosphere. Always use high-purity argon or nitrogen and properly dried glassware.
-
-
Excessive Temperature: While higher temperatures can lower molecular weight, excessively high temperatures can lead to rapid catalyst decomposition and side reactions, resulting in low MW oligomers and reduced yield.
-
Solution: Optimize the reaction temperature. Conduct a temperature screen to find the optimal balance between catalyst activity, chain transfer rates, and catalyst stability.
-
-
Incorrect Monomer-to-Initiator Ratio: A high initiator-to-monomer ratio will naturally produce shorter polymer chains.
-
Solution: Decrease the amount of initiator relative to the monomer. This will result in fewer growing chains, with each chain incorporating more monomer units before termination.
-
Problem 3: The Polydispersity Index (PDI) of My Polymer is Too Broad.
A broad PDI indicates a wide range of chain lengths in your sample, which can negatively impact material properties.
Potential Causes & Solutions
-
Multiple Active Sites in Catalyst: Traditional Ziegler-Natta catalysts often possess multiple types of active sites, each producing polymers with different chain growth rates, leading to a broad PDI.
-
Solution: Switch to a single-site catalyst, such as a metallocene or post-metallocene catalyst. These catalysts have well-defined, uniform active sites that promote more controlled polymerization and result in narrower PDIs.
-
-
Poor Mass Transfer/Mixing: If the monomer is not efficiently supplied to the active catalyst centers, or if there are temperature gradients within the reactor, different chains will grow for different effective time periods.
-
Solution: Improve the stirring and agitation in your reaction vessel to ensure a homogeneous distribution of monomer, catalyst, and temperature.
-
-
Chain Transfer to Monomer or Impurities: Uncontrolled chain transfer reactions can broaden the PDI.
-
Solution: As mentioned previously, ensure the rigorous purification of all reagents. If chain transfer to the monomer is inherent to your system, optimizing the temperature and reaction time can help mitigate its effects.
-
Data Summary: Catalyst Influence on Molecular Weight
The choice of catalyst system is paramount. The table below provides a conceptual comparison of how different catalyst types can influence the molecular weight and PDI of poly(this compound).
| Catalyst Type | Typical Mn ( g/mol ) | Typical PDI (Mw/Mn) | Key Control Parameters |
| Ziegler-Natta (e.g., TiCl4/AlEt3) | 50,000 - 500,000 | > 2.5 | Temperature, [Al]/[Ti] ratio, H2 pressure |
| Metallocene (e.g., Cp2ZrCl2/MAO) | 10,000 - 200,000 | 1.5 - 2.5 | Temperature, [Al]/[Zr] ratio, Monomer Conc. |
| Single-Site (e.g., Constrained Geometry) | 5,000 - 150,000 | 1.1 - 1.8 | Temperature, H2 pressure, Cocatalyst choice |
Experimental Protocols & Visualizations
Protocol 1: General Procedure for Polymerization of this compound
This protocol provides a baseline for a typical lab-scale polymerization. Caution: All procedures should be carried out under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).
-
Reactor Preparation: A 250 mL Schlenk flask equipped with a magnetic stir bar is dried in an oven at 120°C overnight and then cooled under high vacuum.
-
Solvent & Monomer Addition: The flask is backfilled with argon. 100 mL of anhydrous toluene is cannulated into the flask, followed by 10 mL of purified this compound.
-
Temperature Control: The flask is placed in a thermostated oil bath set to the desired reaction temperature (e.g., 50°C).
-
Catalyst Injection: In a separate vial inside a glovebox, the catalyst and cocatalyst (e.g., metallocene and MAO) are pre-mixed in a small amount of toluene. This solution is then rapidly injected into the stirring monomer solution in the reactor.
-
Reaction: The polymerization is allowed to proceed for the desired time (e.g., 1 hour).
-
Quenching: The reaction is terminated by injecting 5 mL of acidified methanol.
-
Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a large volume of methanol. The white polymer is then collected by filtration, washed with fresh methanol, and dried in a vacuum oven at 60°C to a constant weight.
-
Characterization: The molecular weight (Mn, Mw) and PDI are determined by GPC analysis.
Visualization: Troubleshooting Workflow
The following diagram outlines a decision-making process for troubleshooting molecular weight control.
Caption: A troubleshooting decision tree for controlling polymer molecular weight.
Visualization: Polymerization Control Logic
This diagram illustrates the relationship between key reaction parameters and the final polymer properties.
Caption: Key parameters influencing polymerization rates and final polymer properties.
References
For further reading and verification of the principles discussed, please consult the following resources.
Technical Support Center: Catalyst Deactivation in 2-Methyl-1-decene Polymerization
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the polymerization of 2-methyl-1-decene. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding catalyst deactivation, a common challenge in achieving consistent and efficient polymerization. Our focus is on providing practical, field-proven insights grounded in established scientific principles.
Troubleshooting Guide
This section addresses specific issues you may encounter during your polymerization experiments. Each entry follows a question-and-answer format, detailing potential causes and providing step-by-step solutions.
Question 1: I'm observing a sudden and sharp drop in catalytic activity early in the polymerization process. What are the likely causes and how can I fix this?
Potential Causes:
A rapid loss of activity, often referred to as catalyst "death," is typically indicative of acute poisoning. This occurs when impurities in the reaction medium strongly bind to the active sites of the catalyst, rendering them unavailable for the polymerization reaction.[1] The most common culprits in olefin polymerization are heteroatom-containing compounds.
-
Oxygen and Water: Even trace amounts of oxygen or moisture can be highly detrimental, especially for sensitive organometallic catalysts like Ziegler-Natta and metallocene systems. They can react with and decompose the active catalyst species.
-
Polar Impurities: Compounds such as alcohols, ketones, or carbon dioxide present in the monomer or solvent can act as potent poisons.
-
Sulfur and Phosphorus Compounds: These are notorious for irreversibly binding to transition metal centers.
Recommended Actions:
-
Rigorous Feedstock Purification: This is the most critical preventative measure.
-
Monomer and Solvent: Pass both the this compound and the solvent through activated alumina and molecular sieve columns immediately before use. Consider a deoxygenation step by sparging with high-purity nitrogen or argon.
-
Inert Gas: Use a high-purity inert gas (Argon or Nitrogen) and consider passing it through an oxygen and moisture trap.
-
-
System Integrity Check:
-
Ensure all glassware is rigorously dried in an oven and cooled under vacuum or in a desiccator.
-
Check all seals, septa, and connections in your reactor setup for potential leaks. A simple pressure test before introducing the catalyst can be highly effective.
-
-
Use of Scavengers:
-
Co-catalysts like trialkylaluminum compounds (e.g., triisobutylaluminum - TIBA) not only activate the catalyst but also act as scavengers for common impurities.[2] An appropriate excess of the scavenger can "clean" the system before the primary catalyst is introduced.
-
Experimental Protocol: Standard Polymerization with Enhanced Purification
-
Glassware Preparation: Dry all reactor components in an oven at >120°C for at least 4 hours. Assemble the reactor while hot and allow it to cool under a high vacuum.
-
Solvent and Monomer Purification: Set up a purification column packed with activated alumina (for polar impurities) and 3Å molecular sieves (for water). Pass the required volume of toluene and this compound through the column directly into a dry, inert-atmosphere flask.
-
Reactor Setup: Backfill the cooled reactor with high-purity argon. Introduce the purified solvent and monomer via a cannula.
-
Scavenging: Add the calculated amount of TIBA solution to the reactor and stir for 15-20 minutes at the reaction temperature to scavenge any remaining impurities.
-
Catalyst Injection: Prepare a solution of the primary catalyst (e.g., a metallocene complex) in purified toluene and inject it into the reactor to initiate polymerization.[3]
-
Monitoring: Monitor the reaction progress by measuring monomer consumption or by taking aliquots for analysis (e.g., GC).
Question 2: My polymerization starts well, but the reaction rate gradually decreases over time, leading to low monomer conversion. What's happening?
Potential Causes:
A gradual decline in activity suggests a slower deactivation process. The primary mechanisms to consider are:
-
Fouling or Encapsulation: The generated polymer can precipitate onto the catalyst particles, especially with heterogeneous Ziegler-Natta catalysts.[4] This polymer layer creates a mass transfer barrier, limiting the monomer's access to the active sites.
-
Thermal Degradation: Operating at temperatures above the catalyst's stability threshold can lead to the gradual decomposition of the active centers. This is particularly relevant for some metallocene catalysts which have well-defined thermal limits.[5]
-
Second-Order Deactivation: Some catalyst systems, particularly certain metallocene/MAO systems, can deactivate through bimolecular reactions between active centers, leading to inactive dimers.[6]
Recommended Actions:
-
Optimize Reaction Conditions:
-
Temperature: Review the literature for your specific catalyst system to ensure you are operating within its optimal temperature range. A lower temperature may slow down polymerization but can significantly enhance catalyst lifetime.
-
Stirring/Agitation: In slurry polymerizations, ensure vigorous stirring to keep the catalyst particles suspended and minimize polymer precipitation on the catalyst surface.[7]
-
-
Catalyst Support Modification (for heterogeneous catalysts):
-
The morphology of the support (e.g., MgCl₂) plays a crucial role. A support with high porosity and surface area can help mitigate fouling by allowing the polymer to grow outwards, away from the active sites.
-
-
Kinetic Modeling:
-
Perform experiments at different initial monomer and catalyst concentrations. A deactivation model can be fitted to the kinetic data to help identify the deactivation order and mechanism.
-
Troubleshooting Flowchart for Decreased Catalytic Activity
Caption: Troubleshooting logic for diagnosing catalyst deactivation.
Question 3: The molecular weight distribution of my polymer is broader than expected, or I'm seeing multiple distributions. Could this be related to catalyst deactivation?
Potential Causes:
Yes, changes in molecular weight distribution (MWD) are often linked to catalyst behavior over time.
-
Multiple Active Sites: Traditional heterogeneous Ziegler-Natta catalysts inherently possess a variety of active sites with different propagation and chain transfer rates, leading to broad MWD.[8]
-
Active Site Transformation: Over the course of the reaction, the primary active sites may transform into different species with altered reactivity, leading to the production of polymer chains with different lengths.
-
Diffusion Limitation: As the polymer encapsulates the catalyst, monomer concentration at the active site can decrease. This can favor chain transfer reactions over propagation, leading to the formation of lower molecular weight chains as the reaction progresses.
Recommended Actions:
-
Switch to a Single-Site Catalyst: If a narrow MWD is critical, consider using a metallocene catalyst. These are known for their well-defined, single-site nature, which typically produces polymers with a narrow MWD (polydispersity index, PDI ≈ 2).[9]
-
Deconvolution of GPC Traces: Analyze the gel permeation chromatography (GPC) data carefully. Deconvoluting the MWD curve can help quantify the number of different polymer populations, providing insight into the number of active site types.
-
Stopped-Flow Polymerization: For in-depth kinetic analysis, a stopped-flow technique can be used. By quenching the reaction at very short time intervals, you can analyze the polymer formed at different stages of the reaction to see how MWD evolves.[8]
Frequently Asked Questions (FAQs)
What are the main mechanisms of catalyst deactivation in olefin polymerization?
Catalyst deactivation can be broadly categorized into chemical, thermal, and mechanical mechanisms.[5] The most relevant for this compound polymerization are:
| Deactivation Mechanism | Description | Common Causes in Olefin Polymerization |
| Poisoning | Strong chemisorption of impurities onto active sites, rendering them inactive.[1] | Water, oxygen, CO, CO₂, alcohols, sulfur compounds. |
| Fouling (Coking/Encapsulation) | Physical deposition of substances on the catalyst surface, blocking access to active sites. | Polymer precipitating on the catalyst; formation of oligomeric "coke" at high temperatures.[10] |
| Thermal Degradation (Sintering) | Irreversible changes to the catalyst structure due to excessive temperature, leading to loss of active surface area or decomposition of the active metal center. | Running the reaction above the catalyst's thermal stability limit. |
| Leaching | Dissolution of the active component from a solid support into the reaction medium. | More common in liquid-phase reactions where the active species has some solubility. |
How can I prevent catalyst deactivation before it occurs?
Proactive prevention is always more effective than reactive troubleshooting.
-
Purity is Paramount: The single most effective strategy is ensuring the highest possible purity of all reactants (monomer, solvent) and the inertness of the reaction atmosphere.
-
Catalyst Selection: Choose a catalyst known for its stability under your intended process conditions. Some modern metallocene catalysts are designed for higher temperature operation.[11]
-
Process Control: Maintain tight control over reaction parameters like temperature and pressure. Excursions from the setpoint can accelerate deactivation.
-
Scavenger Optimization: Use an appropriate amount of an alkylaluminum scavenger. Too little will not be effective, while an excessive amount can sometimes interfere with the catalyst's performance.
Is it possible to regenerate a deactivated catalyst?
Regeneration is possible for some types of deactivation but not all.[1]
-
Fouling/Coking: For catalysts deactivated by polymer encapsulation or coking, a high-temperature treatment under a controlled atmosphere (e.g., calcination in air followed by reduction) can burn off the organic deposits and potentially restore activity.[10][12] This is more common in industrial settings.
-
Poisoning: If the poison is irreversibly bound, regeneration is often not feasible. For reversible poisoning, altering conditions (e.g., high-temperature stripping) might remove the poison, but this is rare for the potent poisons found in polymerization.
-
Thermal Degradation: Deactivation by sintering or structural collapse is irreversible. The catalyst must be replaced.
Diagram: General Catalyst Deactivation Pathways
Caption: Common pathways leading to catalyst deactivation.
References
- US7446167B2 - Catalyst deactivation agents and methods for use of same - Google Patents. Google Patents.
-
Heterogeneous Catalyst Deactivation and Regeneration: A Review . MDPI. Available at: [Link]
-
Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause . Micromeritics. Available at: [Link]
-
Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts . MDPI. Available at: [Link]
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS . National Institutes of Health. Available at: [Link]
-
Three Sources of Catalyst Deactivation and How To Mitigate Them . ChemCatBio. Available at: [Link]
-
Catalyst Deactivation Processes during 1‑Hexene Polymerization . University of Victoria. Available at: [Link]
-
Kinetic Study on Microwave-Assisted Oligomerization of 1-Decene over a HY Catalyst . MDPI. Available at: [Link]
-
Catalytic polymerization of 1-decene using a silicon-bridged metallocene system . ResearchGate. Available at: [Link]
-
Olefin Polymerization with Ziegler-Natta Catalyst . Chemistry LibreTexts. Available at: [Link]
-
What Are Metallocene Catalysts In Insertion Polymerization? . YouTube. Available at: [Link]
-
Catalyst Deactivation Processes During 1-Hexene Polymerization . ChemRxiv. Available at: [Link]
-
Zeigler-Natta Catalyst . Slideshare. Available at: [Link]
-
Progress of olefin polymerization by metallocene catalysts . ResearchGate. Available at: [Link]
-
Supported Al–Ti bimetallic catalysts for 1-decene oligomerization . Washington State University. Available at: [Link]
-
Stereospecific olefin polymerization with chiral metallocene catalysts . KOPS - University of Konstanz. Available at: [Link]
-
6.13: Ziegler-Natta Polymerization . Chemistry LibreTexts. Available at: [Link]
-
The Influence of Ziegler-Natta and Metallocene Catalysts on Polyolefin Structure, Properties, and Processing Ability . National Institutes of Health. Available at: [Link]
-
Investigation into the Reaction Pathways and Catalyst Deactivation for Polyethylene Hydrogenolysis over Silica-Supported Cobalt Catalysts . ACS Publications. Available at: [Link]
-
Ziegler–Natta catalysts for propylene polymerization: Morphology and crystal structure of a fourth-generation catalyst . ResearchGate. Available at: [Link]
-
Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts . MDPI. Available at: [Link]
-
A Review on Studies and Research on Catalysts with Emphasis on Catalyst Deactivation . International Journal of Scientific & Engineering Research. Available at: [Link]
-
Metallocene Catalysts for Olefin Polymerization . University of Hamburg. Available at: [Link]
-
Ziegler natta catalyst(mechanism) for MSc/natta's bimetallic and cossee's monometallic mechanism . YouTube. Available at: [Link]
-
Kinetic and Thermal Study of Ethylene and Propylene Homo Polymerization Catalyzed by ansa-Zirconocene Activated with Alkylaluminum/Borate . National Institutes of Health. Available at: [Link]
-
Organic and Metal–Organic Polymer-Based Catalysts—Enfant Terrible Companions or Good Assistants? . National Institutes of Health. Available at: [Link]
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Technical Support Center: Minimizing Side Reactions in the Hydroformylation of 2-Methyl-1-decene
Welcome to the technical support center for the hydroformylation of 2-methyl-1-decene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction and effectively troubleshoot common side reactions. Our goal is to provide you with the expertise and practical insights needed to optimize your experimental outcomes.
Introduction to Hydroformylation of this compound
Hydroformylation, also known as the oxo process, is a cornerstone of industrial organic synthesis, involving the addition of a formyl group (CHO) and a hydrogen atom across a carbon-carbon double bond of an alkene.[1][2] In the case of this compound, the primary objective is typically the synthesis of 3-methyl-undecanal, a valuable intermediate. However, the reaction is often accompanied by several side reactions that can significantly impact the yield and purity of the desired product.
This guide will address the most common challenges encountered during the hydroformylation of this compound, providing a structured, question-and-answer-based approach to troubleshooting.
Troubleshooting Guide: Common Side Reactions
Question 1: My reaction is producing a significant amount of internal decene isomers. What is causing this and how can I prevent it?
Answer:
Isomerization of the starting alkene is one of the most prevalent side reactions in hydroformylation.[2] The catalyst, typically a rhodium or cobalt complex, can catalyze the migration of the double bond along the carbon chain. In the case of this compound, this leads to the formation of various internal isomers of methyl-decene. These internal olefins can then undergo hydroformylation, leading to a mixture of branched aldehydes, which complicates purification and reduces the yield of the desired 3-methyl-undecanal.
Causality and Mitigation Strategies:
-
Catalyst and Ligand Choice: The choice of catalyst and ligand plays a crucial role in controlling isomerization.
-
Rhodium-based catalysts modified with bulky phosphine or phosphite ligands are generally preferred for their high regioselectivity towards the linear aldehyde from terminal alkenes and can help suppress isomerization.[3] For instance, ligands with large Tolman cone angles can sterically hinder the formation of the internal olefin-catalyst complex required for isomerization.[4]
-
Bidentate ligands , such as those from the Xantphos family, can enforce a specific coordination geometry around the metal center, which can disfavor the isomerization pathway.
-
-
Reaction Conditions:
-
Temperature: Higher temperatures tend to favor isomerization.[2] Lowering the reaction temperature can significantly reduce the rate of double bond migration. However, this may also decrease the overall reaction rate, so a balance must be struck.
-
Carbon Monoxide (CO) Partial Pressure: A higher partial pressure of CO can help suppress isomerization. CO competes with the olefin for coordination to the metal center. By maintaining a high concentration of CO, the formation of the coordinatively unsaturated species that promotes isomerization is minimized.[5]
-
Hydrogen (H₂) Partial Pressure: The effect of H₂ pressure is less straightforward. While necessary for the hydroformylation step, excessively high H₂ pressure can sometimes lead to increased hydrogenation of the starting alkene, another undesirable side reaction.
-
Experimental Protocol to Minimize Isomerization:
-
Catalyst System: Employ a rhodium precursor (e.g., [Rh(acac)(CO)₂]) with a bulky phosphine or phosphite ligand (e.g., a derivative of triphenylphosphine with bulky substituents or a bidentate ligand like Xantphos) at a ligand-to-rhodium ratio of at least 10:1.
-
Reaction Temperature: Start with a lower reaction temperature, for example, 80-100°C, and monitor the reaction progress and isomer formation by gas chromatography (GC).
-
Syngas Pressure and Composition: Use a syngas (CO/H₂) mixture with a 1:1 ratio and maintain a total pressure of 20-50 bar. Ensure a sufficient partial pressure of CO.
Question 2: I am observing the formation of n-decane and other saturated hydrocarbons in my product mixture. What is causing this hydrogenation and how can I minimize it?
Answer:
Hydrogenation of the alkene substrate to the corresponding alkane is a common side reaction in hydroformylation.[2] This occurs when the alkene coordinates to the metal hydride catalyst and undergoes insertion of hydrogen across the double bond instead of the desired insertion of CO and H₂.
Causality and Mitigation Strategies:
-
Catalyst System:
-
Cobalt-based catalysts are more prone to causing hydrogenation compared to rhodium catalysts, especially unmodified cobalt carbonyls.[2] If using cobalt, the addition of phosphine ligands can mitigate this side reaction.
-
Rhodium catalysts are generally less prone to hydrogenation, but the choice of ligand is still important. Highly electron-donating ligands can sometimes increase the hydridic character of the catalyst, potentially favoring hydrogenation.
-
-
Reaction Conditions:
-
Hydrogen (H₂) Partial Pressure: High H₂ partial pressure is a primary driver of the hydrogenation side reaction. It is crucial to use the minimum H₂ pressure necessary for efficient hydroformylation.
-
Temperature: Similar to isomerization, higher temperatures can increase the rate of hydrogenation.
-
CO Partial Pressure: A high CO partial pressure can inhibit hydrogenation by competing with H₂ for coordination to the catalyst.
-
Troubleshooting Workflow for Hydrogenation:
Caption: Troubleshooting workflow for hydrogenation side reactions.
Question 3: My product mixture contains a significant amount of the linear aldehyde (2-methyl-undecanal) instead of the desired branched aldehyde (3-methyl-undecanal). How can I improve the regioselectivity?
Answer:
The formation of a linear aldehyde from this compound would imply that isomerization to a terminal alkene (e.g., 3-methyl-1-decene) is occurring, followed by hydroformylation. However, the more common issue with branched alpha-olefins like this compound is the competition between the formation of the two possible branched aldehydes. The desired product is 3-methyl-undecanal, resulting from the addition of the formyl group to the C1 carbon. The undesired regioisomer is 2,2-dimethyl-decanal, from addition to the C2 carbon.
Causality and Mitigation Strategies for Regioselectivity Control:
-
Steric Hindrance: The regioselectivity of hydroformylation is heavily influenced by steric effects.[4]
-
Substrate: The bulky methyl group at the C2 position of this compound already provides a significant steric bias, favoring the formation of 3-methyl-undecanal.
-
Ligand: Employing bulky ligands on the catalyst can further enhance this steric control. The larger the ligand, the more it will direct the formyl group to the less sterically hindered C1 carbon.
-
-
Electronic Effects: The electronic properties of the ligand can also influence regioselectivity. Electron-withdrawing ligands can sometimes favor the formation of the linear (or in this case, less branched) product.
Strategies to Enhance Selectivity for 3-Methyl-undecanal:
| Strategy | Rationale | Recommended Action |
| Increase Ligand Bulk | Enhances steric repulsion at the more substituted carbon of the double bond. | Use bulky phosphine ligands like tri(o-tolyl)phosphine or bidentate ligands with a large natural bite angle. |
| Optimize Ligand-to-Metal Ratio | A higher ligand concentration ensures that the active catalytic species is consistently coordinated by the desired number of ligands, preventing the formation of less selective species. | Maintain a ligand-to-rhodium ratio of at least 10:1, and in some cases, ratios as high as 100:1 can be beneficial.[6] |
| Lower Reaction Temperature | Lower temperatures can increase the steric sensitivity of the catalyst. | Conduct the reaction at the lower end of the effective temperature range (e.g., 80-100°C). |
| Lower CO Pressure | High CO pressure can sometimes decrease the l/b ratio by favoring a dissociative mechanism that is less selective. | A moderate CO pressure is often optimal. |
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction mechanism for the hydroformylation of this compound?
A1: The generally accepted mechanism for rhodium-catalyzed hydroformylation (a modified Heck and Breslow cycle) involves the following key steps:
-
Catalyst Precursor Activation: The rhodium precursor reacts with syngas to form the active catalyst, typically a rhodium hydride complex like [HRh(CO)(L)₂] (where L is a ligand).
-
Olefin Coordination: The this compound coordinates to the rhodium center.
-
Migratory Insertion: The coordinated alkene inserts into the Rh-H bond. This can occur in two ways, leading to either a linear or a branched alkyl-rhodium intermediate. For this compound, this step determines the ultimate regioselectivity.
-
CO Insertion: A molecule of CO inserts into the rhodium-alkyl bond to form an acyl-rhodium complex.
-
Oxidative Addition of H₂: A molecule of H₂ adds to the rhodium center.
-
Reductive Elimination: The aldehyde product is eliminated, regenerating the active catalyst.
Caption: Simplified catalytic cycle for hydroformylation.
Q2: Can the solvent affect the side reactions?
A2: Yes, the choice of solvent can influence the reaction. The solvent should be inert under the reaction conditions and capable of dissolving the substrate, catalyst, and syngas. Non-polar solvents like toluene or alkanes are commonly used.[7] The solvent's viscosity can affect gas-liquid mass transfer, which in turn can influence the local concentrations of CO and H₂ at the catalyst, thereby impacting the rates of the desired reaction and side reactions. For long-chain olefins, ensuring adequate solubility of the catalyst is key.[8]
Q3: Are there any signs of catalyst degradation I should watch for?
A3: Catalyst degradation can manifest as a decrease in reaction rate or a change in selectivity over time. With phosphine-based ligands, degradation can occur via P-C bond cleavage (hydrogenolysis), leading to the formation of less effective or inactive catalyst species.[2] Monitoring the reaction profile over an extended period can help identify potential catalyst instability. If degradation is suspected, consider using more robust ligands or operating at milder conditions.
References
-
Continuous hydroformylation of 1-decene in an aqueous biphasic system enabled by methylated cyclodextrins. Green Chemistry. [Link]
-
Hydroformylation. Chemistry LibreTexts. [Link]
-
Lec 35: Hydroformylation Reactions. YouTube. [Link]
-
Hydroformylation. Wikipedia. [Link]
-
Continuous hydroformylation of 1-decene in an aqueous biphasic system enabled by methylated cyclodextrins. Green Chemistry (RSC Publishing). [Link]
-
Alkene. Wikipedia. [Link]
-
Hydroformylation of 1-butene on Rh catalyst. Åbo Akademi University Research Portal. [Link]
-
Hydroformylation of Alkenes: An Industrial View of the Status and Importance. ResearchGate. [Link]
-
Hydroformylation Process and Applications. Mettler Toledo. [Link]
-
Active and Regioselective Ru Single-Site Heterogeneous Catalysts for Alpha-Olefin Hydroformylation. ACS Catalysis. [Link]
-
Isomerization–Hydroformylation Tandem Reactions. ACS Catalysis. [Link]
-
Effect of Ligand Backbone on the Selectivity and Stability of Rhodium Hydroformylation Catalysts Derived from Phospholane-Phosphites. Organometallics. [Link]
- Process for the hydrogenation of hydroformylation mixtures.
-
Hydroformylation and tandem isomerization-hydroformylation of n-decenes using a rhodium-BiPhePhos catalyst. MPG.PuRe. [Link]
-
Practical, high-yield, regioselective, rhodium-catalyzed hydroformylation of functionalized .alpha.-olefins. Journal of the American Chemical Society. [Link]
-
Influence of the Ligand Structure on the Hydroformylation of Olefins. RosDok. [Link]
-
A Greener Higher Olefin Hydroformylation Process (Chapter 8). Green Catalysis and Reaction Engineering. [Link]
-
Proposal Heterogenizing Tandem Hydroformylation/- Hydrogenation Catalysis. Chemistry. [Link]
-
Systematic Green Solvent Selection for the Hydroformylation of Long-Chain Alkenes. ACS Sustainable Chemistry & Engineering. [Link]
-
Rhodium catalyzed hydroformylation of olefins. ResearchGate. [Link]
-
Computational investigation of the ligand effect on the chemo/regioselectivity and reactivity of cobalt-catalysed hydroformylation. Catalysis Science & Technology (RSC Publishing). [Link]
-
Mechanistic Aspects of Rhodium-Catalyzed Isoprene Hydroformylation: A Computational Study. Organometallics. [Link]
-
Highly (regio)selective hydroformylation of olefins using self-assembling phosphines. PubMed. [Link]
-
Ligand Hydrogenation during Hydroformylation Catalysis Detected by In Situ High-Pressure Infra-Red Spectroscopic Analysis of a Rhodium/Phospholene-Phosphite Catalyst. National Institutes of Health. [Link]
-
Practical, high-yield, regioselective, rhodium-catalyzed hydroformylation of functionalized .alpha.-olefins. The Buchwald Research Group. [Link]
-
Rhodium Catalyzed Hydroformylation. ResearchGate. [Link]
-
Insights in the Rhodium-Catalyzed Tandem Isomerization-Hydroformylation of 10-Undecenitrile: Evidence for a Fast Isomerization Regime. MDPI. [Link]
-
(PDF) ChemInform Abstract: The Role of Metals and Ligands in Organic Hydroformylation.. ResearchGate. [Link]
-
Hydroformylation of Olefines, The Oxo process I M.Sc Chemistry I Subin Kumar. K. YouTube. [Link]
-
Troubleshooting Guide. Phenomenex. [Link]
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Validation & Comparative
A Comparative Analysis of Branched vs. Linear Alpha-Olefins in Copolymerization: A Guide for Polymer Scientists
An in-depth guide for researchers, scientists, and drug development professionals.
In the realm of polymer science, the strategic modification of polymer chains is paramount to tailoring material properties for specific applications. The copolymerization of ethylene with alpha-olefins (α-olefins) is a cornerstone of this endeavor, enabling the production of a vast array of polyolefins with tunable characteristics.[1][2] The choice of the α-olefin comonomer, specifically its molecular architecture—linear versus branched—profoundly influences the polymerization process and the final properties of the copolymer. This guide provides a comprehensive comparative analysis of branched and linear α-olefins in copolymerization, offering insights into their distinct impacts on polymer microstructure, macroscopic properties, and catalyst performance.
The Fundamental Distinction: Linear vs. Branched α-Olefins
Alpha-olefins are hydrocarbons featuring a carbon-carbon double bond at the primary or alpha position.[3] Linear α-olefins (LAOs), such as 1-butene, 1-hexene, and 1-octene, possess a straight-chain alkyl group.[2] In contrast, branched α-olefins (BAOs) contain one or more alkyl branches on their backbone, for instance, 4-methyl-1-pentene. This seemingly subtle difference in molecular structure has significant steric and electronic consequences during copolymerization, leading to distinct polymer architectures and properties.
Impact on Polymer Microstructure and Crystallinity
The incorporation of α-olefin comonomers into a polyethylene chain introduces short-chain branches (SCBs), which disrupt the regularity of the polymer backbone and, consequently, its ability to crystallize.[1][4][5] The nature of these SCBs, dictated by the comonomer, is a critical determinant of the resulting polymer's microstructure.
Linear α-Olefins: The incorporation of LAOs leads to the formation of linear SCBs of a defined length (e.g., an ethyl branch from 1-butene, a butyl branch from 1-hexene). These linear branches effectively reduce the crystallinity and density of the resulting copolymer, transforming rigid high-density polyethylene (HDPE) into more flexible linear low-density polyethylene (LLDPE).[2][6] Generally, as the length of the linear α-olefin increases, the disruption to crystallinity becomes more pronounced for a given molar incorporation.[5]
Branched α-Olefins: BAOs introduce branches that are themselves branched. This creates a more complex and sterically hindered environment around the polymer backbone. The impact on crystallinity can be more dramatic compared to their linear counterparts at similar incorporation levels. For instance, the copolymerization of ethylene with 4-methyl-1-pentene (a branched C6 α-olefin) can lead to a more significant reduction in crystallinity than copolymerization with 1-hexene (a linear C6 α-olefin) due to the bulkier isobutyl branch.[7]
The following diagram illustrates the structural differences in copolymers synthesized with linear versus branched α-olefins.
Caption: Experimental workflow for copolymer synthesis and analysis.
Experimental Protocol: Ethylene/α-Olefin Copolymerization
This section provides a generalized, step-by-step methodology for the laboratory-scale copolymerization of ethylene with an α-olefin using a metallocene catalyst system.
Objective: To synthesize and compare the properties of ethylene copolymers with a linear α-olefin (1-hexene) and a branched α-olefin (4-methyl-1-pentene).
Materials:
-
Zirconocene catalyst precursor (e.g., rac-Et(Ind)2ZrCl2)
-
Cocatalyst: Methylaluminoxane (MAO) solution in toluene
-
Toluene (anhydrous, polymerization grade)
-
Ethylene (polymerization grade)
-
1-Hexene (anhydrous, polymerization grade)
-
4-Methyl-1-pentene (anhydrous, polymerization grade)
-
Methanol
-
Hydrochloric acid (10% solution)
-
Nitrogen (high purity)
Equipment:
-
Glass reactor (e.g., 250 mL) equipped with a mechanical stirrer, temperature control, and gas inlet/outlet
-
Schlenk line or glovebox for inert atmosphere operations
-
Mass flow controller for ethylene
-
Syringes for liquid transfer
Procedure:
-
Reactor Preparation:
-
Thoroughly clean and dry the glass reactor.
-
Assemble the reactor and purge with high-purity nitrogen for at least one hour at an elevated temperature (e.g., 110 °C) to remove any traces of moisture and air. The exclusion of these catalyst poisons is critical for reproducible results.
-
Cool the reactor to the desired polymerization temperature (e.g., 70 °C) under a positive nitrogen pressure.
-
-
Solvent and Comonomer Addition:
-
Introduce 100 mL of anhydrous toluene into the reactor via cannula transfer under nitrogen.
-
Inject the desired amount of the α-olefin comonomer (e.g., 5 mL of 1-hexene for the first experiment, and 5 mL of 4-methyl-1-pentene for the second) into the reactor using a gas-tight syringe.
-
-
Catalyst Activation and Injection:
-
In a separate Schlenk flask or in a glovebox, prepare the active catalyst solution. Dissolve a small, precise amount of the zirconocene precursor in a small volume of toluene.
-
Add the MAO solution. The Al/Zr molar ratio is a critical parameter influencing catalyst activity and should be carefully controlled (e.g., 1000:1). This high ratio is necessary to fully activate the zirconocene precursor and scavenge impurities.
-
Allow the solution to pre-activate for a short period (e.g., 15 minutes).
-
Inject the activated catalyst solution into the reactor to initiate polymerization.
-
-
Polymerization:
-
Immediately start the ethylene feed at a constant pressure (e.g., 2 bar) using the mass flow controller.
-
Maintain constant stirring and temperature throughout the polymerization. The reaction is exothermic, so efficient cooling is essential.
-
Continue the polymerization for a predetermined time (e.g., 30 minutes).
-
-
Termination and Polymer Isolation:
-
Stop the ethylene flow and vent the reactor.
-
Terminate the polymerization by injecting a small amount of methanol. This will quench the active catalyst.
-
Pour the polymer slurry into a beaker containing an excess of methanol acidified with hydrochloric acid. This will precipitate the polymer and dissolve the catalyst residues.
-
Stir the mixture, then filter the solid polymer.
-
Wash the polymer repeatedly with methanol and then water to remove any remaining catalyst residues.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.
-
-
Characterization:
-
Molecular Weight and Distribution (GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) using Gel Permeation Chromatography.
-
Thermal Properties (DSC): Analyze the melting temperature (Tm) and crystallinity using Differential Scanning Calorimetry.
-
Comonomer Incorporation (¹³C NMR): Quantify the mole percent of the incorporated α-olefin and analyze the branch structure using Carbon-13 Nuclear Magnetic Resonance spectroscopy.
-
By following this protocol for both the linear and branched α-olefins, a direct and reliable comparison of their copolymerization behavior and the resulting polymer properties can be achieved.
Conclusion
The choice between a linear and a branched α-olefin comonomer is a critical decision in the design of polyolefins with tailored properties. Linear α-olefins provide a well-established means of controlling crystallinity and enhancing flexibility and toughness. Branched α-olefins offer a pathway to more significantly disrupt the polymer backbone, leading to materials with potentially lower crystallinities, lower melting points, and unique rheological profiles. The selection of the appropriate catalyst system, particularly the use of versatile metallocene catalysts, is key to effectively incorporating these more sterically demanding branched comonomers. A thorough understanding of the structure-property relationships outlined in this guide will empower researchers to make informed decisions in the development of novel polymeric materials for a wide range of applications.
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The Influence of Comonomer on Ethylene/α-Olefin Copolymers Prepared Using [Bis(N-(3-tert butylsalicylidene)anilinato)] Titanium (IV) Dichloride Complex. (n.d.). National Institutes of Health. Retrieved January 25, 2026, from [Link]
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Copolymerization of ethylene and alpha-olefins with combined metallocene catalysts. III. Production of polyolefins with controlled microstructures. (2002). ResearchGate. Retrieved January 25, 2026, from [Link]
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Polymerization of Linear Higher alpha-Olefins with a Modified Ziegler Catalyst. (2006). ResearchGate. Retrieved January 25, 2026, from [Link]
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Polymerization of α-olefins and their copolymerization with ethylene by half-sandwich scandium catalysts with an N-heterocyclic carbene ligand. (2019). Royal Society of Chemistry. Retrieved January 25, 2026, from [Link]
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Analysis of Ethylene Copolymers with Long-Chain α-Olefins (1-Dodecene, 1-Tetradecene, 1-Hexadecene): A Transition between Main Chain Crystallization and Side Chain Crystallization. (2022). ACS Omega. Retrieved January 25, 2026, from [Link]
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Kinetic aspects of the copolymerization between .alpha.-olefins and borane monomer in Ziegler-Natta catalyst. (1993). ACS Publications. Retrieved January 25, 2026, from [Link]
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A Guide to Orthogonal Analysis: Cross-Verification of GC-MS and NMR Data for the Structural Elucidation of 2-Methyl-1-decene
In the landscape of chemical analysis, particularly within pharmaceutical research and development, the unambiguous determination of a molecule's structure is paramount. The existence of isomers—molecules with the same molecular formula but different atomic arrangements—presents a significant analytical challenge. Misidentification can lead to drastic differences in chemical reactivity, biological activity, and toxicological profiles. This guide provides an in-depth, practical comparison of two cornerstone analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, demonstrating their synergistic power in the definitive structural elucidation of 2-Methyl-1-decene, a representative branched alkene.
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices and illustrates how, when used in concert, these orthogonal methods create a self-validating system that ensures the highest degree of scientific integrity and confidence in the final structural assignment.
The Analytical Challenge: Differentiating Alkene Isomers
This compound possesses the molecular formula C₁₁H₂₂.[1][2] This formula corresponds to numerous isomers, including linear alkenes (e.g., 1-undecene), and other branched or cyclic structures. While techniques like GC can separate isomers based on differences in boiling points and polarity, identification based on retention time alone is insufficient and unreliable without proper standards.[3] Mass spectrometry provides crucial information on molecular weight and fragmentation, but fragmentation patterns can sometimes be ambiguous or similar between closely related isomers.[4] NMR, in contrast, offers an unparalleled view of the molecular framework. This guide will demonstrate how a logical, cross-verifying workflow leveraging both techniques is essential.
Gas Chromatography-Mass Spectrometry (GC-MS): The Molecular Blueprint
GC-MS is a powerful hybrid technique that first separates volatile compounds and then analyzes them to determine their mass and fragmentation pattern.[5] For hydrocarbon analysis, it is exceptionally sensitive and provides the foundational data points: molecular weight and characteristic fragmentation ions.[]
Expert Rationale for Experimental Design
The choice of a non-polar stationary phase in the GC column is critical. For a non-polar analyte like this compound, a non-polar column (e.g., polydimethylsiloxane-based) ensures that separation occurs primarily based on boiling point differences, providing predictable elution patterns. Electron Ionization (EI) is selected as the ionization method due to its robustness and the creation of extensive, reproducible fragment libraries, such as the NIST Mass Spectral Library, which are invaluable for compound identification.[7][8]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a 100 ppm solution of the this compound sample in a volatile, high-purity solvent such as hexane.
-
GC System Configuration:
-
Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 ratio) at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
-
MS System Configuration:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 35-400.
-
Source Temperature: 230°C.
-
-
Data Acquisition: Inject 1 µL of the sample and acquire the data. The resulting total ion chromatogram (TIC) will show the retention time of the analyte, and the mass spectrum can be extracted from this peak.
GC-MS Data Interpretation
The analysis yields two primary pieces of information: the retention time from the GC and the mass spectrum from the MS.
-
Retention Time: Provides a characteristic elution time under specific chromatographic conditions. The Kovats retention index for this compound on a non-polar column is approximately 1085.[1]
-
Mass Spectrum: This is the molecular fingerprint.
-
Molecular Ion (M⁺): The presence of a peak at a mass-to-charge ratio (m/z) of 154 confirms the molecular weight of 154.29 g/mol and the molecular formula C₁₁H₂₂.[1] While often weak in straight-chain hydrocarbons, its presence is a critical first step.[4]
-
Fragmentation Pattern: The energetic EI process causes the molecular ion to break apart into smaller, characteristic fragment ions.[9] The stability of the resulting carbocations dictates the most abundant peaks.[10] For this compound, cleavage of the C-C bond beta to the double bond is highly favored as it forms a stable, resonance-stabilized allylic cation.
-
Data Summary: Expected GC-MS Results
| Parameter | Expected Value | Significance |
| Kovats Retention Index | ~1085 (non-polar phase)[1] | Chromatographic identifier |
| Molecular Ion (M⁺) | m/z 154[1][7] | Confirms Molecular Weight & Formula (C₁₁H₂₂) |
| Base Peak | m/z 56[1] | Most abundant, stable fragment ion |
| Key Fragment Ions | m/z 41, 57[1] | Characteristic fragments aiding in isomer differentiation |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Map
Where GC-MS provides the blueprint, NMR provides the detailed, atom-by-atom assembly instructions.[11] It probes the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom, revealing not only the types of functional groups present but also their precise connectivity.[12]
Expert Rationale for Experimental Design
A suite of NMR experiments is required for full structural characterization.[13]
-
¹H NMR: Provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), neighboring protons (splitting), and relative numbers (integration).
-
¹³C NMR: Identifies the number of unique carbon environments. Carbons in a double bond have characteristic chemical shifts downfield (100-150 ppm).[14]
-
2D COSY (COrrelation SpectroscopY): Reveals which protons are spin-coupled to each other, typically through two or three bonds. This is a powerful tool for tracing out H-C-C-H connectivities.[15]
-
2D HSQC (Heteronuclear Single Quantum Coherence): Directly correlates each proton signal with the carbon signal to which it is attached, providing unambiguous C-H connections.[15][16]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard solvent that provides a clean spectral window and a lock signal for the spectrometer.
-
Spectrometer Setup:
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Temperature: 298 K.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional (1D) ¹H NMR spectrum.
-
Acquire a proton-decoupled 1D ¹³C NMR spectrum.
-
Acquire a 2D ¹H-¹H COSY spectrum.
-
Acquire a 2D ¹H-¹³C HSQC spectrum.
-
-
Data Processing: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin), including Fourier transformation, phase correction, and baseline correction.
NMR Data Interpretation: Assembling the Puzzle
The structure of this compound is confirmed by a unique combination of signals.
-
¹H NMR: We expect to see signals corresponding to the vinylic (=CH₂), allylic (-CH₂-), aliphatic chain (-(CH₂)₇-), and methyl (-CH₃) protons. The key identifiers are the two distinct vinylic protons, which appear as singlets due to the absence of adjacent protons, and the methyl group on the double bond, which also appears as a singlet.
-
¹³C NMR: The spectrum will show 11 distinct carbon signals. The two sp² hybridized carbons of the double bond will be the most downfield, typically in the 110-150 ppm range.[14][17]
-
2D Spectra: COSY will show a correlation pathway along the entire C₃ to C₁₀ alkyl chain. HSQC will definitively link each proton signal to its corresponding carbon, confirming assignments made from the 1D spectra.
Data Summary: Predicted NMR Data for this compound
| Assignment | Predicted ¹H Shift (ppm) | ¹H Multiplicity | ¹H Integration | Predicted ¹³C Shift (ppm) |
| C1 (=C H₂) | ~4.7 | s | 2H | ~109 |
| C2 (-C (CH₃)=) | - | - | - | ~145 |
| C3 (-C H₂-) | ~2.0 | t | 2H | ~38 |
| C4-C9 (-(C H₂)₆-) | ~1.3 | m | 12H | ~29-32 |
| C10 (-C H₂-) | ~1.3 | m | 2H | ~23 |
| C11 (-C H₃) | ~0.9 | t | 3H | ~14 |
| C2-Methyl (-C H₃) | ~1.7 | s | 3H | ~22 |
Note: Predicted chemical shifts are estimates. 's' = singlet, 't' = triplet, 'm' = multiplet.
Cross-Verification: The Unmistakable Conclusion
Neither technique in isolation provides an irrefutable structure. The true analytical power lies in using the data from each to validate the other, creating a closed-loop, self-validating system.
The Verification Process:
-
Establish the Formula: GC-MS provides the molecular ion at m/z 154, confirming the molecular formula is C₁₁H₂₂.[1] This sets the atomic inventory.
-
Confirm the Alkene: The ¹³C NMR spectrum shows signals in the characteristic alkene region (~109-145 ppm), and the ¹H NMR shows vinylic proton signals (~4.7 ppm). This confirms the presence of a C=C double bond, as suggested by the degree of unsaturation calculated from the molecular formula.
-
Define the Isomer with NMR: This is the crucial step where ambiguity is eliminated.
-
The ¹H NMR shows two vinylic protons that are singlets and integrate to 2H, which is only consistent with a terminal, 1,1-disubstituted alkene (=CH₂). An isomer like 2-undecene would show vinylic protons coupled to each other and to alkyl protons.
-
The ¹H NMR also shows a methyl group as a singlet (~1.7 ppm) integrating to 3H. This indicates the methyl group is attached to a quaternary carbon. The only way to satisfy this in a C₁₁H₂₂ alkene is for the methyl to be on one of the sp² carbons, leading to a C=C(CH₃)- moiety.
-
COSY and HSQC spectra then confirm the rest of the structure: the allylic -CH₂- group is connected to the long alkyl chain, which is confirmed by the continuous H-H correlations in the COSY spectrum.
-
-
Validate with MS Fragmentation: The proposed structure of this compound is then checked against the fragmentation pattern. The structure readily explains the formation of the observed high-abundance fragments, lending high confidence to the NMR-derived structure. The fragmentation of an alternative isomer, like 1-undecene, would produce a different set of dominant fragment ions.
Conclusion: A Mandate for Orthogonal Analysis
The structural elucidation of this compound serves as a clear illustration of the necessity for a multi-technique, orthogonal approach in modern chemical analysis. GC-MS provides the essential, high-level information of molecular weight and fragmentation patterns, effectively defining the scope of the structural problem. NMR spectroscopy delivers the definitive, high-resolution data required to piece together the precise atomic connectivity and stereochemistry, allowing for the unambiguous identification of a specific isomer from a field of possibilities.
For researchers, scientists, and drug development professionals, relying on a single analytical technique can introduce unacceptable risks of misidentification. The integration of GC-MS and NMR into a cohesive, cross-verifying workflow is not merely best practice; it is a fundamental requirement for ensuring data integrity, scientific accuracy, and, ultimately, the safety and efficacy of developmental compounds.
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A Comparative Guide to Copolymers of 2-Methyl-1-decene and Other Alpha-Olefins: Structure, Properties, and Performance
Introduction: The Significance of Alpha-Olefin Copolymers and the Intrigue of Branched Monomers
Alpha-olefin copolymers, particularly those based on ethylene and propylene, form the cornerstone of the modern thermoplastics and elastomers industry. Their versatility, arising from the ability to tailor properties by varying comonomer type and content, has led to a vast array of applications, from flexible packaging and automotive components to advanced drug delivery systems. The choice of the alpha-olefin comonomer is a critical determinant of the final polymer's characteristics. Linear alpha-olefins, such as 1-octene and 1-decene, are widely used to introduce short-chain branches, which disrupt the crystallinity of the polyethylene backbone, leading to lower density and increased flexibility.
This guide delves into the less-explored territory of copolymers derived from a branched alpha-olefin, 2-Methyl-1-decene . The presence of a methyl group at the second carbon position introduces a unique structural element that significantly influences polymerization behavior and the resultant copolymer properties. Through a comparative analysis with copolymers derived from common linear alpha-olefins like 1-octene and the foundational comonomer, propylene, we will elucidate the distinct advantages and potential applications of incorporating this compound into polyolefin chains. This guide is intended for researchers, scientists, and professionals in drug development and material science who are seeking to understand and leverage the nuanced properties of these advanced materials.
A critical note on the available data: Direct, comprehensive comparative studies on the copolymerization of this compound are limited in publicly accessible literature. Therefore, for the purpose of this guide, we will draw significant insights from studies on 2-methyl-1-pentene , a structurally analogous and well-researched branched alpha-olefin. This substitution allows for a robust, data-driven comparison, and the underlying principles are expected to be largely transferable to the this compound system.
The Influence of Monomer Structure on Copolymer Properties: A Comparative Overview
The fundamental difference between linear and 2-methyl branched alpha-olefins lies in the steric hindrance around the double bond. This seemingly small change has a profound impact on catalyst interaction, comonomer incorporation, and the final polymer architecture.
Catalyst Activity and Comonomer Incorporation
The steric bulk of the comonomer plays a crucial role in the kinetics of polymerization. In metallocene-catalyzed copolymerization of ethylene, the incorporation of alpha-olefins is a competitive process. Studies utilizing nonbridged half-titanocene catalysts have shown that the incorporation of the branched olefin 2-methyl-1-pentene can be surprisingly efficient, in some cases even higher than that of the linear olefin 1-hexene under similar conditions. However, this is highly dependent on the specific catalyst system employed. For instance, with certain phenoxide-modified half-titanocene catalysts, the incorporation of 2-methyl-1-pentene is notably influenced by the electronic and steric properties of the catalyst's ligands and the polymerization temperature.
In contrast, Ziegler-Natta catalysts, which are heterogeneous and possess more sterically hindered active sites, generally exhibit lower activity for bulkier alpha-olefins.
The following table summarizes typical trends in catalyst activity and comonomer incorporation for ethylene copolymers.
| Comonomer | Catalyst Type | Relative Catalyst Activity | Comonomer Incorporation | Key Observations |
| Propylene | Ziegler-Natta / Metallocene | High | Readily incorporated | Forms the basis of widely used ethylene-propylene rubbers (EPR) and elastomers. |
| 1-Octene | Ziegler-Natta / Metallocene | Moderate to High | Good incorporation | A standard comonomer for producing linear low-density polyethylene (LLDPE) with controlled density and flexibility. |
| 2-Methyl-1-pentene | Metallocene (Half-titanocene) | Moderate | Can be surprisingly efficient, sometimes exceeding linear alpha-olefins. Highly catalyst dependent. | The branched structure can lead to unique polymer microstructures. |
Thermal Properties: Melting Point (Tm) and Glass Transition Temperature (Tg)
The incorporation of comonomer units disrupts the regularity of the polymer chain, leading to a decrease in crystallinity and, consequently, a lower melting point (Tm). The extent of this depression is influenced by the size and distribution of the branches.
-
Linear Alpha-Olefins (e.g., 1-Octene): The introduction of hexyl branches from 1-octene effectively reduces the crystallinity of polyethylene. Increasing the 1-octene content leads to a systematic decrease in both the melting point and the overall crystallinity.
-
Branched Alpha-Olefins (e.g., this compound/pentene): The more complex branching introduced by this compound is expected to be even more disruptive to crystalline packing than a linear branch of a similar size. This can lead to a more significant reduction in Tm and crystallinity for a given molar incorporation, potentially resulting in amorphous or elastomeric materials at lower comonomer content.
The glass transition temperature (Tg) is also affected by the comonomer. The introduction of flexible side chains generally lowers the Tg, enhancing the low-temperature performance of the material. The bulky and irregularly shaped side group from this compound would likely have a more pronounced effect on increasing the free volume and lowering the Tg compared to a linear octyl branch.
Table 1: Comparative Thermal Properties of Ethylene Copolymers
| Property | Ethylene-Propylene Copolymer | Ethylene-1-Octene Copolymer | Ethylene-2-Methyl-1-pentene Copolymer (proxy) |
| Melting Point (Tm) | Decreases with increasing propylene content. Can range from <100°C to amorphous. | Decreases with increasing 1-octene content. Typically 110-125°C for LLDPE grades. | Expected to show a more significant decrease in Tm per mole of comonomer compared to linear alpha-olefins. |
| Glass Transition (Tg) | Typically in the range of -50 to -60°C. | Typically around -60 to -70°C. | Expected to be in a similar or slightly lower range due to increased free volume. |
| Crystallinity | Highly dependent on composition, ranging from semi-crystalline to amorphous. | Decreases with increasing 1-octene content. | Expected to be lower than for linear alpha-olefin copolymers at similar comonomer levels. |
Note: The values presented are typical ranges and can vary significantly based on the specific catalyst system, comonomer content, and processing conditions.
Mechanical Properties: Tensile Strength and Elongation at Break
The mechanical properties of alpha-olefin copolymers are intrinsically linked to their crystallinity and molecular weight.
-
Tensile Strength: Generally, a decrease in crystallinity leads to a reduction in tensile strength and stiffness (modulus). Therefore, copolymers with higher comonomer content, and particularly those with bulky branched comonomers like this compound, are expected to exhibit lower tensile strength compared to high-density polyethylene (HDPE) or copolymers with very low comonomer incorporation.
-
Elongation at Break: Conversely, a reduction in crystallinity typically leads to an increase in flexibility and elongation at break. Copolymers with this compound are anticipated to display excellent elastomeric properties, with high elongation and good recovery, making them suitable for applications requiring flexibility and toughness. The introduction of short-chain branches on long polymer chains has been shown to enhance the formation of tie molecules, which can improve the ultimate mechanical properties and resistance to slow crack growth.[1]
Table 2: Comparative Mechanical Properties of Ethylene Copolymers
| Property | Ethylene-Propylene Copolymer | Ethylene-1-Octene Copolymer | Ethylene-2-Methyl-1-pentene Copolymer (proxy) |
| Tensile Strength at Yield | Varies widely with composition, generally lower than HDPE. | Typically in the range of 10-25 MPa for LLDPE grades. | Expected to be in the lower end of the LLDPE range or below, depending on crystallinity. |
| Elongation at Break | Can be very high (>500%), especially for elastomeric grades. | Typically >500% for LLDPE. | Expected to be high, potentially exceeding that of linear alpha-olefin copolymers at similar molecular weights. |
| Flexural Modulus | Lower than HDPE, decreases with increasing propylene content. | Lower than HDPE, in the range of 200-800 MPa for LLDPE. | Expected to be low, indicating high flexibility. |
Note: These are general trends, and specific values are highly dependent on molecular weight, molecular weight distribution, and comonomer content.
Experimental Protocols: A Guide to Synthesis and Characterization
The synthesis of these copolymers requires careful control of reaction conditions and the choice of an appropriate catalyst system. Metallocene catalysts, particularly half-sandwich complexes, have shown promise for the incorporation of sterically hindered olefins.
Representative Synthesis Protocol: Metallocene-Catalyzed Ethylene/2-Methyl-1-pentene Copolymerization
This protocol is a generalized procedure based on methodologies reported in the literature for half-titanocene-catalyzed copolymerizations.
Materials:
-
Ethylene (polymerization grade)
-
2-Methyl-1-pentene (purified by distillation over a drying agent)
-
Toluene (anhydrous, polymerization grade)
-
Half-titanocene catalyst (e.g., Cp*TiCl₂(O-2,6-ⁱPr₂-4-R-C₆H₂))
-
Methylaluminoxane (MAO) solution in toluene
-
Methanol (for quenching)
-
Hydrochloric acid (for catalyst residue removal)
-
Acetone (for washing)
Procedure:
-
Reactor Preparation: A high-pressure stainless-steel reactor is thoroughly dried under vacuum at an elevated temperature and subsequently purged with inert gas (e.g., argon or nitrogen).
-
Solvent and Monomer Charging: Anhydrous toluene is introduced into the reactor, followed by the desired amount of 2-methyl-1-pentene. The reactor is then brought to the desired polymerization temperature (e.g., 25-50°C).
-
Catalyst Activation: In a separate Schlenk flask under an inert atmosphere, the half-titanocene catalyst is dissolved in toluene. The MAO solution is then added to the catalyst solution and allowed to pre-activate for a specified time.
-
Polymerization: The reactor is pressurized with ethylene to the desired partial pressure. The pre-activated catalyst solution is then injected into the reactor to initiate polymerization. The ethylene pressure is maintained constant throughout the reaction.
-
Quenching and Polymer Recovery: After the desired polymerization time, the reaction is terminated by injecting methanol into the reactor. The polymer is precipitated, filtered, and then washed with a methanol/HCl mixture to remove catalyst residues, followed by washing with pure methanol and acetone.
-
Drying: The resulting copolymer is dried in a vacuum oven at a moderate temperature (e.g., 60°C) to a constant weight.
Key Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹³C NMR): Essential for determining the comonomer content and analyzing the microstructure of the copolymer, including the distribution of comonomer units.
-
Differential Scanning Calorimetry (DSC): Used to determine the melting point (Tm), crystallization temperature (Tc), and the degree of crystallinity of the copolymer.
-
Gel Permeation Chromatography (GPC): Provides information on the molecular weight (Mn and Mw) and the molecular weight distribution (MWD or PDI) of the polymer.
-
Tensile Testing: Performed on molded specimens to measure key mechanical properties such as tensile strength, elongation at break, and Young's modulus.
Visualizing the Concepts: Diagrams and Workflows
Copolymerization of Ethylene with Different Alpha-Olefins
Caption: Catalytic pathways for the synthesis of various alpha-olefin copolymers.
Structure-Property Relationship in Alpha-Olefin Copolymers
Caption: The influence of monomer structure on the key properties of copolymers.
Conclusion: The Promise of this compound Copolymers
The incorporation of this compound as a comonomer in polyolefin synthesis presents a compelling avenue for the development of novel materials with tailored properties. While direct comparative data is still emerging, the insights gained from its structural analog, 2-methyl-1-pentene, suggest that these copolymers can offer a unique combination of characteristics not readily achievable with traditional linear alpha-olefins. The enhanced disruption of crystallinity by the branched side chain can lead to materials with lower melting points, reduced densities, and potentially superior elastomeric performance. These properties could be highly advantageous in applications requiring high flexibility, low-temperature toughness, and good elastic recovery, such as in advanced films, seals, and as modifiers for other polymers. Further research focusing on the direct copolymerization of this compound with both ethylene and propylene, using a variety of modern catalyst systems, will be crucial in fully unlocking the potential of this intriguing branched alpha-olefin.
References
-
Nomura, K., et al. (2005). Efficient Incorporation of 2-Methyl-1-pentene in Copolymerization of Ethylene with 2-Methyl-1-pentene Catalyzed by Nonbridged Half-Titanocenes. Macromolecules, 38(14), 5967-5974. Available from: [Link]
-
Arlman, E. J., & Cossee, P. (1964). Ziegler-Natta catalysis I. Mechanism of polymerization of α-olefins. Journal of Catalysis, 3(1), 99-104. Available from: [Link]
-
Kaminsky, W. (2004). The discovery of metallocene catalysts and their present state of the art. Journal of Polymer Science Part A: Polymer Chemistry, 42(16), 3911-3921. Available from: [Link]
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Galli, P., & Vecellio, G. (2004). The Ziegler-Natta catalysts: the revolution in polymer science. Journal of Polymer Science Part A: Polymer Chemistry, 42(16), 3968-3987. Available from: [Link]
-
Tritto, I., Marestin, C., Boggioni, L., & Sacchi, M. C. (2001). Ethylene/α-olefin copolymerization with metallocene/MAO catalysts: effect of the comonomer on the polymerization activity. Macromolecular Chemistry and Physics, 202(10), 2165-2172. Available from: [Link]
-
López-Majada, J. M., et al. (2006). Effect of the Distribution of Short-Chain Branches on Crystallization Kinetics and Mechanical Properties of High-Density Polyethylene. Macromolecules, 39(24), 8341-8350. Available from: [Link]
-
Quijada, R., et al. (2005). Dynamic-Mechanical Properties of Ethylene/α-Olefin Copolymers Prepared by a Metallocene Catalyst. Journal of Applied Polymer Science, 98(4), 1587-1593. Available from: [Link]
-
Al-Harthi, M. A. (2017). A review of the synthesis of high-performance polyolefin materials. Polymers, 9(12), 674. Available from: [Link]
Sources
Safety Operating Guide
A Researcher's Guide to the Safe Handling of 2-Methyl-1-decene
As a Senior Application Scientist, this guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-Methyl-1-decene. The following procedural guidance is designed to ensure the safe handling, storage, and disposal of this chemical, fostering a secure laboratory environment.
Understanding the Risks: Hazard Analysis of this compound
-
Flammability: Like similar alkenes, this compound is expected to be a highly flammable liquid and vapor.[1][3][5] Vapors can form explosive mixtures with air and may travel to an ignition source, causing a flashback.[6][7] It is crucial to handle this chemical away from heat, sparks, open flames, and other ignition sources.[2][3][5] The accumulation of static electricity can also pose an ignition risk, even with properly bonded and grounded equipment.[1]
-
Aspiration Hazard: If swallowed, there is a significant risk of this compound entering the airways, which can be fatal.[1][2][3] Aspiration may lead to pulmonary edema and pneumonitis.[1] Therefore, inducing vomiting after ingestion is not recommended.[1]
-
Skin and Eye Irritation: Direct contact with the liquid may cause skin and eye irritation.[1][7] Prolonged or repeated exposure could lead to more severe irritation or dermatitis.
Personal Protective Equipment (PPE): Your First Line of Defense
The appropriate selection and use of PPE are paramount to minimizing exposure risks. Below is a summary of the recommended PPE for handling this compound.
| PPE Category | Type | Standard/Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended) | ASTM F739 | Protects against skin contact and absorption. Nitrile and neoprene offer good resistance to a range of organic solvents.[8][9] |
| Eye Protection | Chemical splash goggles | ANSI Z87.1 | Prevents eye contact with liquid splashes.[10] |
| Face Protection | Face shield (in addition to goggles) | ANSI Z87.1 | Recommended when there is a significant risk of splashing.[10] |
| Body Protection | Flame-resistant lab coat | NFPA 2112 | Provides a barrier against splashes and protects from flash fires. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood. | OSHA 29 CFR 1910.134 | Minimizes inhalation of flammable and potentially harmful vapors. |
Safe Handling and Operational Workflow
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following workflow outlines the key steps from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation and PPE:
-
Before handling, ensure you are in a well-ventilated area, preferably within a certified chemical fume hood.
-
Don the appropriate PPE as outlined in the table above. This includes chemical-resistant gloves, chemical splash goggles, and a flame-resistant lab coat.[8] A face shield should be used if there is a risk of splashing.[10]
-
Ensure that safety equipment, such as an eyewash station and safety shower, is readily accessible.[11]
-
-
Chemical Handling:
-
Storage:
Emergency and Disposal Plans
Spill Management:
-
Minor Spills:
-
Eliminate all ignition sources from the immediate area.[1][6]
-
Contain the spill using a non-combustible absorbent material like vermiculite, sand, or earth.[1][6]
-
Use non-sparking tools to collect the absorbed material and place it into a suitable container for disposal.[1][6]
-
Clean the spill area thoroughly to remove any residual contamination.[1]
-
-
Major Spills:
First Aid Measures:
-
If Swallowed: Immediately call a poison control center or physician.[1][2] Do NOT induce vomiting.[1][2]
-
If on Skin (or hair): Immediately remove all contaminated clothing.[1][2] Rinse the skin with plenty of water.[1]
-
If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[1]
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[3]
Disposal Plan:
-
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.
-
It is recommended to use a licensed professional waste disposal service.[5] The material may be incinerated in a chemical incinerator equipped with an afterburner and scrubber.[5]
References
-
Occupational Safety and Health Administration. 1910.106 - Flammable liquids. [Link]
-
Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards. [Link]
-
TutorChase. What are the health and safety considerations when working with alkenes?. [Link]
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GOV.UK. Dichloromethane - Incident management. [Link]
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Occupational Safety and Health Administration. 1926.152 - Flammable liquids. [Link]
-
Centers for Disease Control and Prevention. NIOSH Recommendations for Chemical Protective Clothing A-Z. [Link]
-
MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety. [Link]
-
ChemTalk. Lab Safety Equipment & PPE. [Link]
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Environmental Health and Safety. OSHA Glove Selection Chart. [Link]
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U.S. Chemical Storage. (2025, February 27). The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. [Link]
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University of Kentucky. Emergency Procedures for Incidents Involving Chemicals. [Link]
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GOV.UK. (2024, October 10). What to do in a chemical emergency. [Link]
-
U.S. Chemical Storage. (2024, May 6). OSHA Flammable Storage Requirements. [Link]
-
Princeton University Environmental Health and Safety. Section 6C: Protective Equipment. [Link]
-
University of California, Berkeley, Office of Environment, Health & Safety. Glove Selection Guide. [Link]
-
California Code of Regulations, Title 8, Section 5202. Methylene chloride. [Link]
-
Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work. [Link]
-
SDRMA. Flammable and Combustible Liquids Safe Handling and Storage. [Link]
-
University of California, Berkeley, Office of Environment, Health & Safety. Hand Protection Chemical Resistance Guide. [Link]
-
PubChem. 2-Methyl-1-hexene. [Link]
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- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 2-METHYL-1-BUTENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. 2-Methyl-1-hexene | C7H14 | CID 22468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 9. safety.fsu.edu [safety.fsu.edu]
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- 12. fishersci.com [fishersci.com]
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